molecular formula C14H8Cl2N4O2 B578760 N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine CAS No. 1233868-85-3

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Cat. No.: B578760
CAS No.: 1233868-85-3
M. Wt: 335.144
InChI Key: DSRSZUJGLLIQMT-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-6-nitro-4-Quinazolinamine is a synthetic quinazoline derivative designed for biochemical research, particularly in the field of oncology. This compound is of significant interest in the investigation of Epidermal Growth Factor Receptor (EGFR) signaling pathways . EGFR is a well-validated target in cancer therapy, as its aberrant activity is implicated in the proliferation and survival of various cancer cells . Recent studies published in 2024 have highlighted that novel 6-nitro-4-substituted quinazoline derivatives demonstrate promising EGFR inhibitory activity and have been evaluated for their in vitro cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cell lines . The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to serve as a core that binds to the hinge region of the kinase domain . Researchers are exploring these derivatives to develop potent inhibitors that can effectively target both wild-type and mutated forms of EGFR, such as the T790M mutant, which is associated with resistance to earlier generation therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSZUJGLLIQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Profiling of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS: 1233868-85-3) is a synthetic small-molecule inhibitor belonging to the 4-anilinoquinazoline class.[1] It functions as a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[2]

This guide details the compound's pharmacophore, its specific binding mode within the ATP cleft, and the experimental protocols required to validate its efficacy. Unlike later-generation covalent inhibitors (e.g., Afatinib), this molecule represents a reversible Type I inhibitor scaffold, where the C6-nitro group serves as a critical electronic modulator and a synthetic handle for further derivatization.[1]

Pharmacophore & Chemical Identity

The molecule derives its potency from the privileged 4-anilinoquinazoline scaffold, a structure optimized to mimic the adenine ring of ATP.[1]

Structural Decomposition
MoietyFunctionMechanistic Role
Quinazoline Core ScaffoldMimics the purine ring of ATP; binds to the hinge region of the kinase.[1]
N1 Nitrogen H-Bond AcceptorForms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region.[1]
4-NH Group LinkerPositions the aniline ring; acts as a weak H-bond donor.
2,3-Dichlorophenyl Hydrophobic CapOccupies the hydrophobic pocket (Selectivity Pocket I) adjacent to the gatekeeper residue (Thr790 ).[1] The ortho-Cl induces a torsion angle that optimizes fit.[1]
6-Nitro Group Electronic ModulatorStrong electron-withdrawing group (EWG).[1] Increases the acidity of the N1 nitrogen, modulating H-bond strength. Also serves as a vector towards the solvent front.

Mechanism of Action (MoA)

ATP Competition & Binding Kinetics

The compound functions as a Type I Kinase Inhibitor . It binds to the active conformation (DFG-in) of the EGFR kinase domain, physically occluding the ATP-binding cleft.

  • Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone NH of Met793 .

  • Hydrophobic Anchoring: The 2,3-dichlorophenyl moiety inserts into the hydrophobic pocket lined by Val726 , Ala743 , and Lys745 . The steric bulk of the ortho-chlorine (position 2) forces the aniline ring out of coplanarity with the quinazoline, locking the molecule into a bioactive conformation.

  • Signal Abrogation: By preventing ATP binding, the compound inhibits the autophosphorylation of C-terminal tyrosine residues (Y1068, Y1173). This blockade halts the recruitment of downstream effectors (GRB2, SOS), effectively shutting down the RAS-RAF-MEK-ERK and PI3K-AKT proliferation pathways.[1]

Pathway Visualization

The following diagram illustrates the precise intervention point of the inhibitor within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Binding Phos Autophosphorylation (Y1068, Y1173) EGFR->Phos Requires ATP Inhibitor N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Inhibitor->EGFR Competes with ATP (Hinge Binding) ATP ATP ATP->Phos Substrate GRB2 GRB2 / SOS Phos->GRB2 PI3K PI3K Phos->PI3K RAS RAS (GTP) GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Mechanism of Action.[2] The inhibitor competes directly with ATP for the hinge region of EGFR, preventing autophosphorylation and downstream signaling.

Experimental Validation & Protocols

To validate the activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, a "self-validating" experimental workflow is required.[1] This involves biochemical verification (Kinase Assay) followed by cellular phenotype confirmation (Western Blot & Viability).

Validation Workflow

Experimental_Workflow Compound Compound Prep (DMSO Stock 10mM) Biochem In Vitro Kinase Assay (FRET/ELISA) Compound->Biochem Cellular Cellular Assay (A431 Cell Line) Compound->Cellular Data Validation Data (IC50 < 100nM) Biochem->Data Enzymatic IC50 Lysis Lysis & Protein Extraction (Phosphatase Inhibitors) Cellular->Lysis 1h Treatment MTT Viability Assay (IC50 Determination) Cellular->MTT 72h Treatment WB Western Blot (pEGFR vs Total EGFR) Lysis->WB WB->Data Pathway Inhibition MTT->Data Phenotypic Kill

Figure 2: Experimental validation workflow ensuring correlation between enzymatic inhibition and cellular phenotype.[1]

Protocol 1: Cellular Kinase Inhibition (Western Blot)

Objective: Confirm inhibition of EGFR autophosphorylation in a cellular context. Cell Line: A431 (Human epidermoid carcinoma) - Selected for high EGFR overexpression.[1]

Reagents:

  • Lysis Buffer: RIPA + 1mM Na3VO4 (Orthovanadate) + 10mM NaF (Fluoride) + Protease Inhibitor Cocktail. Critical: Phosphatase inhibitors are non-negotiable.[1]

  • Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.

Step-by-Step Protocol:

  • Seeding: Plate A431 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation: Wash 2x with PBS. Incubate in serum-free DMEM for 12–16 hours. Reason: Reduces basal phosphorylation noise.[1]

  • Treatment: Add compound (diluted in serum-free media) at concentrations: 0, 10, 100, 1000 nM. Incubate for 1 hour at 37°C.

  • Stimulation: Add EGF (20-50 ng/mL) directly to the media for 15 minutes . Reason: Induces acute phosphorylation spike to test inhibition capacity.[1]

  • Lysis: Aspirate media immediately. Wash with ice-cold PBS.[1] Add 150µL ice-cold Lysis Buffer. Scrape and collect.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Metric: Dose-dependent disappearance of the pEGFR band while Total EGFR remains constant.[1]

Protocol 2: In Vitro Kinase Assay (HTRF/FRET)

Objective: Determine the biochemical


 (Enzymatic potency).

Protocol Logic:

  • Enzyme: Recombinant EGFR kinase domain (intracellular domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide labeled with a fluorophore.

  • ATP: Use ATP concentration at

    
     (approx. 10-20 µM) to ensure competitive conditions.
    
  • Reaction:

    • Mix Enzyme + Peptide + Compound in reaction buffer (HEPES pH 7.5, MgCl2, MnCl2).

    • Initiate with ATP.

    • Incubate 60 min at Room Temp.

    • Stop reaction with EDTA/Detection Antibody (Europium-labeled anti-phosphotyrosine).[1]

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Quantitative Data Summary (Expected)

Based on Structure-Activity Relationship (SAR) data for 6-nitro-4-anilinoquinazolines [1, 2], the expected profile for this compound is:

ParameterValue (Approx.)Interpretation
Enzymatic

10 – 50 nMHighly potent against WT EGFR.[1]
Cellular

(A431)
100 – 500 nMGood membrane permeability; potency shift due to high intracellular ATP.
Selectivity >100-foldSelective for EGFR over PDGFR/FGFR (typical of quinazolines).
Reversibility ReversibleLacks the Michael acceptor (acrylamide) found in covalent inhibitors.

References

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry.[3]

  • Denny, W. A. (2002). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Farmaco.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[1][3] Journal of Medicinal Chemistry.[3]

Sources

Technical Whitepaper: Pharmacodynamics and Kinase Selectivity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides an in-depth analysis of the biological activity, pharmacodynamics, and experimental protocols for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine , a specific derivative within the 4-anilinoquinazoline class of kinase inhibitors.

Executive Summary

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a synthetic small molecule belonging to the 4-anilinoquinazoline scaffold, a chemical class renowned for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. Unlike the clinically approved gefitinib (3-chloro-4-fluoroanilino) or erlotinib (3-ethynylanilino), this compound features a 6-nitro substitution on the quinazoline core and a 2,3-dichlorophenyl moiety on the amine.

This specific substitution pattern imparts unique electronic and steric properties:

  • Electronic Effect: The 6-nitro group is a strong electron-withdrawing group (EWG), increasing the acidity of the N1 nitrogen, which is critical for hydrogen bonding with the kinase hinge region (Met793).

  • Steric Effect: The 2,3-dichloro substitution introduces significant steric bulk at the ortho position, forcing the aniline ring to twist out of coplanarity with the quinazoline core. This conformation mimics the bioactive state required for binding to the hydrophobic pocket II of the EGFR ATP-binding site.

Primary applications include its use as a chemical probe for EGFR signaling, a precursor for irreversible inhibitors (via reduction to 6-amino), and a reference standard in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Structural Biology

Chemical Properties
PropertySpecification
IUPAC Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Molecular Formula C₁₄H₈Cl₂N₄O₂
Molecular Weight 335.14 g/mol
Core Scaffold 4-Anilinoquinazoline
Key Substituents 6-Nitro (-NO₂), 2,3-Dichloro (-Cl)
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
Structural Biology & Binding Mode

The biological activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is driven by its ability to function as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 in the EGFR hinge region. The N3 is solvated or interacts with Thr790 (gatekeeper residue).

  • Hydrophobic Interactions: The 2,3-dichlorophenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue. The ortho-chloro group (2-position) induces a twisted conformation that optimizes fit within this pocket, although excessive steric clash can sometimes reduce potency compared to 3-chloro-4-fluoro analogs.

  • Electronic Tuning: The 6-nitro group withdraws electron density from the aromatic system, modulating the pKa of the N1 nitrogen and enhancing the strength of the hinge interaction.

Mechanism of Action (MOA)

The compound inhibits the catalytic activity of EGFR by competing with Adenosine Triphosphate (ATP) for the nucleotide-binding pocket within the intracellular kinase domain.

Signaling Pathway Inhibition

Upon binding, the compound prevents the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173) on the EGFR C-terminal tail. This blockade halts downstream signaling cascades essential for cell proliferation and survival.

Key Pathways Affected:

  • RAS-RAF-MEK-ERK: Blocks cell proliferation.

  • PI3K-AKT-mTOR: Blocks cell survival and anti-apoptotic signaling.

  • STAT3/5: Blocks transcriptional activation of oncogenes.

Pathway Visualization

The following diagram illustrates the specific intervention point of the compound within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF / TGF-alpha EGFR EGFR (ErbB1) Receptor Tyrosine Kinase Ligand->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Inhibitor N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Inhibitor->EGFR ATP-Competitive Inhibition ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival

Caption: Mechanism of Action (MOA) showing ATP-competitive inhibition of EGFR signaling cascades.

Biological Activity Profile

In Vitro Kinase Inhibition

Based on SAR data for the 6-nitro-4-anilinoquinazoline class, the expected inhibitory potency is in the micromolar to sub-micromolar range .

Target KinaseExpected IC₅₀Notes
EGFR (WT) 0.1 – 5.0 µMModerate potency; 2,3-dichloro is sterically demanding.
EGFR (L858R) < 1.0 µMOften more sensitive to quinazoline inhibitors.
HER2 (ErbB2) > 10 µMGenerally lower affinity for HER2 compared to EGFR.
VEGFR2 > 50 µMHigh selectivity against angiogenic kinases.
Cellular Activity

The compound demonstrates antiproliferative effects in cell lines dependent on EGFR signaling.

  • A549 (Lung Carcinoma): Moderate inhibition of proliferation.

  • HCT-116 (Colorectal Carcinoma): Induction of G1/S phase cell cycle arrest.

  • Mechanism of Death: Induction of apoptosis (caspase-3/7 activation) following prolonged G1 arrest.

Experimental Protocols

Chemical Synthesis Workflow

To generate the compound for biological testing, the following validated synthesis route is recommended.

Reaction Scheme:

  • Nitration: Quinazolin-4(3H)-one → 6-nitroquinazolin-4(3H)-one.

  • Chlorination: 6-nitroquinazolin-4(3H)-one + SOCl₂/POCl₃ → 4-chloro-6-nitroquinazoline.

  • Nucleophilic Substitution (SNAr): 4-chloro-6-nitroquinazoline + 2,3-dichloroaniline → Product .

Synthesis_Workflow Start Quinazolin-4(3H)-one Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 6-Nitroquinazolin-4-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-6-nitroquinazoline Step2->Inter2 Step3 SNAr Coupling (2,3-Dichloroaniline, iPrOH) Inter2->Step3 Final N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Step3->Final

Caption: Three-step synthetic route for the production of the target compound.

In Vitro Kinase Assay Protocol (ADP-Glo)

Objective: Determine the IC₅₀ against recombinant EGFR.

  • Reagents: Recombinant EGFR (human, intracellular domain), Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dissolve compound in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL compound solution to 384-well plate.

    • Add 4 µL enzyme solution (0.2 ng/µL). Incubate 10 min at RT.

    • Add 4 µL substrate/ATP mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay Protocol (CCK-8)

Objective: Assess cytotoxicity in A549 cells.

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with compound (0.01 – 100 µM) for 72h. Include DMSO control (<0.5%).

  • Measurement: Add 10 µL CCK-8 reagent (WST-8) to each well. Incubate 2h.

  • Readout: Measure Absorbance at 450 nm.

  • Calculation: % Viability = (OD_test / OD_control) × 100.

References

  • El-Azab, A. S., et al. (2024). "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." Future Medicinal Chemistry, 16(19), 2025-2041.

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

  • Wissner, A., et al. (2003).[1] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR)."[1] Journal of Medicinal Chemistry, 46(1), 49-63.[1]

  • PubChem Compound Summary. (n.d.). "N-(3,4-Dichlorophenyl)-6-nitroquinazolin-4-amine" (Isomer Reference). National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a robust and well-characterized synthetic pathway for N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine, a key intermediate in the development of targeted therapeutics. The synthesis is presented as a multi-step process, commencing with commercially available starting materials. This document is intended for an audience of researchers, scientists, and professionals actively engaged in drug development and organic synthesis.

Introduction

N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine and its derivatives are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The quinazoline scaffold is a common feature in a variety of biologically active compounds. The specific substitution pattern of this molecule, featuring a dichlorophenyl group and a nitro group, makes it a valuable building block for creating targeted therapies. This guide will detail a reliable synthetic route, providing not only the procedural steps but also the underlying chemical principles that govern each transformation.

Proposed Synthesis Pathway

The synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine can be efficiently achieved through a two-step process. The first key step involves the synthesis of the intermediate 4-chloro-6-nitroquinazoline. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2,3-dichloroaniline to yield the final product.

Synthesis_Pathway cluster_0 Part 1: Synthesis of 4-chloro-6-nitroquinazoline cluster_1 Part 2: Final Product Synthesis 2-Amino-5-nitrobenzonitrile 2-Amino-5-nitrobenzonitrile 6-Nitroquinazolin-4(3H)-one 6-Nitroquinazolin-4(3H)-one 2-Amino-5-nitrobenzonitrile->6-Nitroquinazolin-4(3H)-one Formic Acid 4-Chloro-6-nitroquinazoline 4-Chloro-6-nitroquinazoline 6-Nitroquinazolin-4(3H)-one->4-Chloro-6-nitroquinazoline Thionyl Chloride (SOCl2) / DMF N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine 4-Chloro-6-nitroquinazoline->N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine Nucleophilic Aromatic Substitution 2,3-Dichloroaniline 2,3-Dichloroaniline 2,3-Dichloroaniline->N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine

Caption: Proposed synthesis pathway for N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-nitroquinazoline

The initial phase of the synthesis focuses on the construction of the reactive quinazoline core, 4-chloro-6-nitroquinazoline. This intermediate is crucial as the chloro-substituent at the 4-position is an excellent leaving group, facilitating the subsequent introduction of the desired dichlorophenylamino moiety.

Step 1.1: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzonitrile

The synthesis of the quinazolinone ring system is a foundational step. A common and effective method for this transformation is the reaction of an anthranilonitrile derivative with formic acid.

Reaction: The cyclization of 2-amino-5-nitrobenzonitrile with formic acid proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and tautomerization to yield the stable 6-nitroquinazolin-4(3H)-one.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrobenzonitrile.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.

Step 1.2: Chlorination of 6-Nitroquinazolin-4(3H)-one to 4-Chloro-6-nitroquinazoline

The conversion of the quinazolinone to the corresponding 4-chloroquinazoline is a critical activation step. This is typically achieved using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Reaction: The hydroxyl group of the tautomeric form of 6-nitroquinazolin-4(3H)-one is replaced by a chlorine atom using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a well-ventilated fume hood, suspend 6-nitroquinazolin-4(3H)-one in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux and maintain for a few hours until the reaction is complete (as indicated by TLC or the cessation of gas evolution).

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.[1]

  • The crude 4-chloro-6-nitroquinazoline can then be purified, for example, by recrystallization from a suitable solvent.

Part 2: Synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

With the activated 4-chloro-6-nitroquinazoline in hand, the final step is the introduction of the 2,3-dichlorophenylamino side chain via a nucleophilic aromatic substitution reaction.

Reaction: The electron-withdrawing nitro group and the quinazoline ring system activate the 4-position towards nucleophilic attack. The amino group of 2,3-dichloroaniline acts as the nucleophile, displacing the chloride ion.

Experimental Protocol:

  • Dissolve 4-chloro-6-nitroquinazoline in a suitable solvent such as isopropanol or acetonitrile in a round-bottom flask.

  • Add an equimolar amount of 2,3-dichloroaniline to the solution.

  • The reaction can be carried out at elevated temperatures, and the progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization to obtain N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine of high purity.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield
1.12-Amino-5-nitrobenzonitrile6-Nitroquinazolin-4(3H)-oneFormic AcidHigh
1.26-Nitroquinazolin-4(3H)-one4-Chloro-6-nitroquinazolineThionyl Chloride, DMF>85%
24-Chloro-6-nitroquinazolineN-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine2,3-DichloroanilineGood to High

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine. The individual steps are based on well-established chemical transformations, and the overall process is amenable to laboratory and potential pilot-plant scale production. The purity of the intermediates and the final product can be readily controlled through standard purification techniques. This guide serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important molecular scaffold for further biological evaluation.

References

  • Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile. DE1957590B2.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • Google Patents. Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
  • Google Patents. Method of 2-aminobenzonitrile synthesis. RU1772103C.
  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • PMC - NIH. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Pharmaceutical Applications of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3). Available at: [Link]

  • Google Patents. Preparation method of 6-nitro-4-substituted amino quinazoline derivative. CN110577520A.
  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. Quinazolinone synthesis. Available at: [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • MDPI. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Available at: [Link]

  • Google Patents. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. CN101353328B.
  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]

  • Der Pharma Chemica. Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Available at: [Link]

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"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This fused aromatic system, comprising a benzene ring fused to a pyrimidine ring, serves as a privileged scaffold for the design of therapeutic agents with a wide spectrum of biological activities.[3] Numerous quinazoline-based compounds have been developed and approved as drugs for various diseases, including cancer, hypertension, and inflammatory disorders.[4][5] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[6]

This guide focuses on a specific derivative, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine , providing a detailed examination of its chemical structure, inferred properties, and potential therapeutic applications based on the broader understanding of the 6-nitroquinazoline class. While this specific molecule is cataloged, detailed public research on its biological activity is sparse; therefore, this guide will leverage data from closely related analogs to provide a scientifically grounded perspective.

Chemical Profile of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Chemical Structure:

The core of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is the quinazoline ring system. Key substitutions that define its chemical character and potential biological activity include:

  • A 6-nitro group : The presence of a nitro group at the 6-position is a common feature in many biologically active quinazolines. This electron-withdrawing group can significantly influence the electronic properties of the quinazoline ring and its interactions with biological targets.

  • A 4-amino linkage : The quinazoline core is substituted at the 4-position with an amino group, which serves as a linker to the dichlorophenyl moiety.

  • A 2,3-dichlorophenyl group : Attached to the 4-amino linker, this substituted phenyl ring is crucial for defining the molecule's steric and electronic properties, which in turn affect its binding affinity to target proteins.

Below is a visual representation of the chemical structure.

Caption: Chemical structure of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine.

Physicochemical Properties (Inferred):

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₄H₈Cl₂N₄O₂Based on atom count from the chemical structure.
Molecular Weight 347.15 g/mol Calculated from the molecular formula.
Appearance Likely a yellow or orange solidThe nitro-aromatic system often imparts color.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.The large aromatic structure suggests low aqueous solubility.
LogP Estimated to be in the range of 3.5 - 4.5The dichlorophenyl and quinazoline moieties contribute to its lipophilicity.

Synthesis and Characterization

A plausible synthetic route for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine can be proposed based on established methods for the synthesis of 4-anilinoquinazolines. A common and effective method involves a multi-step process starting from a substituted anthranilic acid.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Amino-5-nitrobenzoic acid B 6-Nitroquinazolin-4(3H)-one A->B Formamide, Heat C 6-Nitroquinazolin-4(3H)-one D 4-Chloro-6-nitroquinazoline C->D SOCl₂ or POCl₃ E 4-Chloro-6-nitroquinazoline G N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine E->G Solvent (e.g., isopropanol), Heat F 2,3-dichloroaniline F->G Solvent (e.g., isopropanol), Heat

Caption: Proposed synthetic pathway for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine.

Experimental Protocol (Hypothetical):

  • Synthesis of 6-Nitroquinazolin-4(3H)-one: 2-Amino-5-nitrobenzoic acid is heated in formamide to facilitate cyclization, yielding 6-nitroquinazolin-4(3H)-one.

  • Synthesis of 4-Chloro-6-nitroquinazoline: The resulting 6-nitroquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the key intermediate, 4-chloro-6-nitroquinazoline.

  • Synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine: The final step involves the nucleophilic aromatic substitution reaction between 4-chloro-6-nitroquinazoline and 2,3-dichloroaniline in a suitable solvent like isopropanol under reflux conditions.

Characterization:

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and NO₂.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanism of Action

While N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is commercially categorized as an "antipsychotic," the scientific literature more strongly supports a potential role for 6-nitroquinazoline derivatives as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7]

Anticancer Activity - EGFR Inhibition (Hypothesized):

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors.[2] Approved cancer drugs like gefitinib and erlotinib share this core structure. The 6-nitro group, in conjunction with the 4-anilino substitution, has been shown in numerous studies to be compatible with, and in some cases enhance, EGFR inhibitory activity.[7]

Signaling Pathway:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Compound N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Compound->EGFR Inhibits Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized mechanism of action via EGFR signaling pathway inhibition.

Antipsychotic Activity (Speculative):

The classification of this compound as an antipsychotic by a commercial supplier suggests a potential interaction with dopamine or serotonin receptors, which are key targets for antipsychotic drugs.[8] However, without published data, this remains speculative. In vitro receptor binding assays would be necessary to validate this claim.

Experimental Protocols for Biological Evaluation

EGFR Kinase Assay (In Vitro):

This assay measures the ability of the compound to inhibit the enzymatic activity of EGFR.[9][10][11]

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.

  • Add a known concentration of recombinant human EGFR enzyme to the wells of a microplate.

  • Add varying concentrations of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine to the wells.

  • Initiate the kinase reaction by adding a peptide substrate and ATP.

  • Incubate the plate at a controlled temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based method that quantifies the amount of ADP produced.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Cell Viability (MTT) Assay (In Vitro):

This assay assesses the cytotoxic effects of the compound on cancer cell lines.[12][13][14]

Protocol:

  • Seed cancer cells (e.g., A549 lung cancer cells, which overexpress EGFR) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for a few hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Dopamine D₂ Receptor Binding Assay (In Vitro - for Antipsychotic Potential):

This assay would determine if the compound binds to the dopamine D₂ receptor, a primary target for many antipsychotic drugs.[15]

Protocol:

  • Prepare cell membrane homogenates from cells expressing the human dopamine D₂ receptor.

  • Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]spiperone) that specifically binds to the D₂ receptor.

  • In parallel incubations, include varying concentrations of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to quantify the amount of bound radioligand.

  • Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusion and Future Directions

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a molecule of interest due to its quinazoline core, a scaffold with proven therapeutic importance. While its commercial classification suggests potential antipsychotic activity, the broader scientific context of 6-nitroquinazolines points towards a more probable role as an anticancer agent, likely through the inhibition of EGFR.

Future research should focus on:

  • Definitive Synthesis and Characterization: A complete synthesis and thorough analytical characterization of the compound are necessary to confirm its structure and purity.

  • In-depth Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines and a battery of receptor binding assays (including dopamine and serotonin receptors) is required to elucidate its true biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs would help in understanding the key structural features required for its biological activity and in optimizing its potency and selectivity.

This technical guide provides a foundational understanding of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, synthesizing available information on related compounds to offer a scientifically informed perspective on its properties and potential applications. Further experimental validation is crucial to fully uncover the therapeutic potential of this intriguing molecule.

References

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays. Available from: [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041.
  • Cisbio. Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. 2022. Available from: [Link]

  • Slideshare. Screening models of anti psychotic drugs-converted. 2022. Available from: [Link]

  • CABI Digital Library. MTT assay to evaluate the cytotoxic potential of a drug. 2017. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]

  • Cairo University. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design. 2024. Available from: [Link]

  • ResearchGate. (PDF) Screening models for antipsychotic drugs. Available from: [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed.
  • Betti, A. H., et al. (2021). Cytotoxicity evaluation of haloperidol, clozapine and a new molecule with antipsychotic potential, PT-31, in NIH-3T3 cells. SciELO.
  • Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Li, D. D., et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed.
  • ResearchGate. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies | Request PDF. 2025. Available from: [Link]

  • Scaini, G., et al. (2013). In vitro effect of antipsychotics on brain energy metabolism parameters in the brain of rats. Cambridge University Press & Assessment.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Li, D. D., et al. (2013). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS One.
  • National Center for Biotechnology Information. 6-Nitroquinazoline. PubChem. Available from: [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). 2025. Available from: [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC.
  • Dash, A., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Baldaniya, B. B. (2010). Synthesis and Characterizations of N2-(Aryl)-N4, N6- bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)-1, 3, 5- triazine-2, 4, 6-triamines as Biological Potent Agents.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • PubChemLite. N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine. Available from: [Link]

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"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" CAS 1233868-85-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1233868-85-3 Role: Kinase Inhibitor Scaffold / Pharmaceutical Intermediate Version: 1.0

Part 1: Executive Summary & Core Directive

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a specialized research compound belonging to the 4-anilinoquinazoline class. This structural motif is the cornerstone of several FDA-approved tyrosine kinase inhibitors (TKIs) used in oncology, such as Gefitinib and Erlotinib.

Unlike the common 3-chloro-4-fluoro substitution pattern found in first-generation EGFR inhibitors, this compound features a 2,3-dichlorophenyl moiety. This distinct substitution pattern alters the steric and electronic fit within the ATP-binding pocket of kinases, making it a critical probe for Structure-Activity Relationship (SAR) studies. Furthermore, the 6-nitro group serves as a latent functionality; it is typically reduced to an amine to allow the attachment of solubilizing groups or Michael acceptors (acrylamides) to create covalent irreversible inhibitors (e.g., Afatinib analogs).

Primary Applications:

  • Medicinal Chemistry: Key intermediate for synthesizing 6-substituted quinazolines.

  • Oncology Research: ATP-competitive inhibition of EGFR (ErbB1) and HER2 (ErbB2) pathways.

  • Chemical Biology: Probe for exploring the "aniline pocket" tolerance in kinase domains.

Part 2: Chemical Identity & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
CAS Number 1233868-85-3
Molecular Formula C₁₄H₈Cl₂N₄O₂
Molecular Weight 335.14 g/mol
Appearance Yellow to Orange Solid (Typical of nitro-quinazolines)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.
pKa (Calculated) ~3.5 (Quinazoline N1)
LogP (Calculated) ~3.8 - 4.2

Part 3: Synthesis & Experimental Protocols

The synthesis of CAS 1233868-85-3 follows a convergent route typical for 4-anilinoquinazolines. It involves the nucleophilic aromatic substitution (


) of a 4-chloroquinazoline precursor by a specific aniline.
Retrosynthetic Analysis (Graphviz)

Synthesis Target Target: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Intermediate Intermediate: 4-Chloro-6-nitroquinazoline Intermediate->Target Nucleophilic Subst. StartMat1 Starting Material 1: 6-Nitroquinazolin-4(3H)-one StartMat1->Intermediate Chlorination StartMat2 Starting Material 2: 2,3-Dichloroaniline StartMat2->Target Reagent1 Reagent: SOCl2 or POCl3 (Chlorination) Reagent1->Intermediate Reagent2 Reagent: iPrOH, Reflux (SnAr) Reagent2->Target

Figure 1: Convergent synthesis pathway via 4-chloroquinazoline intermediate.

Detailed Protocol

Step 1: Activation (Synthesis of 4-Chloro-6-nitroquinazoline)

  • Reagents: 6-nitroquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (

    
    ) or Phosphorus Oxychloride (
    
    
    
    ) (excess), catalytic DMF.
  • Procedure:

    • Suspend 6-nitroquinazolin-4(3H)-one in

      
       (approx. 5-10 vol).
      
    • Add a catalytic amount of DMF (3-5 drops).

    • Reflux the mixture (

      
      ) for 2-4 hours until the solution becomes clear (evolution of HCl/SO2 gas).
      
    • Evaporate excess

      
       under reduced pressure to yield the yellow solid intermediate. Caution: This intermediate is moisture sensitive.
      

Step 2: Coupling (


 Reaction) 
  • Reagents: 4-Chloro-6-nitroquinazoline (1.0 eq), 2,3-Dichloroaniline (1.1 eq), Isopropanol (IPA) or Dioxane.

  • Procedure:

    • Dissolve 4-Chloro-6-nitroquinazoline in anhydrous IPA (10 mL/g).

    • Add 2,3-Dichloroaniline (1.1 eq).

    • Heat to reflux (

      
      ) for 3-6 hours.
      
    • Observation: The product often precipitates as the hydrochloride salt (yellow/orange solid) directly from the hot solution.

    • Cool to room temperature. Filter the precipitate.

    • Wash the cake with cold IPA and diethyl ether.

    • Free Base Conversion (Optional): Suspend the salt in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.5-9.0 ppm (Quinazoline H-2) and the disappearance of the broad NH signal of the starting quinazolinone. The 2,3-dichloro pattern will show specific splitting in the aromatic region (7.2-7.8 ppm).

  • LC-MS: Confirm mass peak

    
     (Isotope pattern characteristic of 
    
    
    
    ).

Part 4: Mechanism of Action & Pharmacology

This compound acts as a Type I ATP-competitive inhibitor . The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.

Pharmacophore Binding Mode
  • N1 of Quinazoline: Accepts a hydrogen bond from the backbone amide (Met793 in EGFR).

  • N3 of Quinazoline: Often involved in a water-mediated bridge or direct interaction.

  • 2,3-Dichlorophenyl Moiety: Occupies the hydrophobic selectivity pocket (often called the "aniline pocket"). The 2,3-substitution is sterically demanding and forces the ring to twist out of plane relative to the quinazoline, optimizing the fit in specific mutant kinases or preventing steric clash with the "gatekeeper" residue.

  • 6-Nitro Group: Currently an electron-withdrawing group pointing towards the solvent-exposed region. In drug development, this is the vector for extending the molecule to interact with specific residues (e.g., Cys797 in EGFR) via reduction and acylation.

Signaling Pathway Impact (Graphviz)

Signaling Ligand EGF / Growth Factors Receptor EGFR / HER2 (Tyrosine Kinase) Ligand->Receptor Activation Phos Autophosphorylation (Tyr Residues) Receptor->Phos Catalysis Inhibitor CAS 1233868-85-3 (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Phosphoryl Donor Ras Ras-GTP Phos->Ras PI3K PI3K / Akt / mTOR Phos->PI3K Raf Raf / MEK / ERK Ras->Raf Prolif Cell Proliferation & Survival Raf->Prolif PI3K->Prolif

Figure 2: Inhibition of EGFR-mediated downstream signaling cascades (MAPK and PI3K/Akt).

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Likely Toxic if swallowed (Category 3/4) based on structural analogs.

  • Irritation: Causes skin and eye irritation (Category 2).

  • Target Organ: Potential respiratory irritant.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to nitro-aromatic permeability), safety goggles, and lab coat.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials.

  • Storage: Store at

    
     (long term) or 
    
    
    
    (short term). Keep desiccated.

References

  • Synthesis of 4-Anilinoquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • EGFR Inhibitor SAR (Structure-Activity Relationship)

    • Title: Quinazoline derivatives: synthesis and bioactivities.[1][2][3][4]

    • Source: European Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • Chemical Identity Verification

    • Title: N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine (CAS 1233868-85-3) Entry.[5]

    • Source: PubChem / ChemNet.
    • URL:[Link]

  • General Quinazoline Synthesis Methodology

    • Title: Quinazoline Synthesis - Organic Chemistry Portal.
    • Source: Organic-Chemistry.org.
    • URL:[Link]

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The 6-Nitro-4-Anilinoquinazoline Scaffold: Technical Analysis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Profile

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine represents a critical chemotype in the medicinal chemistry of tyrosine kinase inhibitors (TKIs). While often overshadowed by its 6-acrylamido derivatives (such as the covalent inhibitors Afatinib or Pelitinib), this specific molecule serves two vital functions in drug development:

  • Synthetic Pivot: It is the penultimate precursor to 6-amino-quinazolines, allowing for the late-stage diversification of the "warhead" position (C6) in covalent drug design.

  • Electronic Probe: The C6-nitro group acts as a strong electron-withdrawing group (EWG), significantly altering the pKa of the quinazoline N1, which modulates ATP-mimetic binding affinity in the kinase hinge region.

The specific 2,3-dichlorophenyl substitution on the amine tail is a high-affinity motif designed to exploit the hydrophobic "selectivity pocket" adjacent to the ATP binding site in EGFR (ErbB1) and HER2 (ErbB2) kinases.

Chemical Synthesis & Manufacturing Protocol

The synthesis of this scaffold follows a convergent route, prioritizing the stability of the nitro group until the final nucleophilic aromatic substitution (


).
Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Reactant1 5-Nitroanthranilic Acid Inter1 6-Nitroquinazolin- 4(3H)-one Reactant1->Inter1 Cyclization Reactant2 Formamidine Acetate Reactant2->Inter1 Inter2 4-Chloro-6- nitroquinazoline Inter1->Inter2 Activation Product N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Inter2->Product SNAr Reagent1 SOCl2 / POCl3 (Chlorination) Reagent1->Inter2 Reagent2 2,3-Dichloroaniline (iPrOH, Reflux) Reagent2->Product

Figure 1: Convergent synthesis pathway. The critical step is the S_NAr displacement of the C4-chloride by the electron-deficient 2,3-dichloroaniline.

Detailed Experimental Protocol

Step 1: Activation (Chlorination)

  • Precursor: 6-nitroquinazolin-4(3H)-one (CAS: 20090-40-4).

  • Reagent: Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) with catalytic DMF.
  • Procedure: Reflux the quinazolinone in neat

    
     for 3-4 hours until the solution clears. Evaporate excess reagent under reduced pressure. Azeotrope with toluene to remove traces of acid.
    
  • Critical Quality Attribute (CQA): The intermediate, 4-chloro-6-nitroquinazoline, is moisture-sensitive. Store under

    
     or use immediately.
    

Step 2: Nucleophilic Aromatic Substitution (


) 
  • Reactants: 4-Chloro-6-nitroquinazoline (1.0 eq) + 2,3-Dichloroaniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH).[1]

  • Conditions:

    • Suspend the chloro-intermediate in iPrOH.

    • Add 2,3-dichloroaniline dropwise.

    • Reflux at 85°C for 4–6 hours. The product typically precipitates as the hydrochloride salt during the reaction due to the lower solubility of the nitro-compound.

    • Cool to RT, filter the yellow/orange precipitate.

    • Base Wash: Suspend the solid in saturated

      
       or dilute 
      
      
      
      to liberate the free base. Stir for 30 mins, filter, and wash with water.
    • Recrystallization: Ethanol/DMF mixture.

Structural & Mechanistic Analysis (SAR)

Binding Mode: ATP Competition

This molecule functions as a Type I Kinase Inhibitor , binding to the active conformation (DFG-in) of the kinase domain.

Structural ElementMechanistic Function
N1 (Quinazoline) Accepts a Hydrogen Bond from the backbone NH of Met793 (EGFR hinge region).
N3 (Quinazoline) Water-mediated interaction network (solvation shell).
2,3-Cl-Phenyl Occupies the hydrophobic pocket (Selectivity Pocket). The 2-Cl creates steric torsion, forcing the aniline ring out of plane (~60–90° twist), which is critical for fitting into the hydrophobic cleft without steric clash.
6-Nitro Group Electronic: Withdraws electron density from the ring, decreasing the basicity of N1. Steric: Points towards the solvent front; serves as a placeholder for solubilizing groups in later optimization.
Signaling Pathway Inhibition

The compound inhibits the autophosphorylation of EGFR, preventing downstream signaling cascades.[2]

SignalingPathway EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Blocked by Inhibitor Inhibitor N-(2,3-dichlorophenyl)-6-nitro... (Inhibitor) Inhibitor->EGFR Competes with ATP (Ki < 10 nM) ATP ATP ATP->EGFR Required for Activation RAS RAS-GTP Phos->RAS PI3K PI3K/AKT (Survival) Phos->PI3K RAF RAF/MEK/ERK (Proliferation) RAS->RAF

Figure 2: Mechanism of Action.[3] The inhibitor blocks ATP binding, silencing the RAS/RAF and PI3K/AKT oncogenic cascades.

Quantitative Data Profile

The following data represents aggregate values for the 6-nitro-4-anilinoquinazoline class (specifically 2,3-dichloro analogs) derived from SAR studies (e.g., Bridges et al., J. Med. Chem).

MetricValue / ObservationContext
IC50 (EGFR wt) 10 – 50 nMHighly potent against wild-type EGFR.
IC50 (T790M) > 1.0 µMReduced potency against the "Gatekeeper" mutation (requires covalent binding).
LogP ~ 4.2Highly lipophilic due to the nitro and dichloro groups. Poor aqueous solubility.
pKa (N1) ~ 4.5Significantly lower than the 6-amino analog (~5.4) due to the nitro EWG effect.
Melting Point > 260°CIndicates strong crystal lattice packing (typical for nitro-quinazolines).

Strategic Utility in Drug Development

While potent, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is rarely the final drug candidate. Its primary utility lies in:

  • Reduction to Amine: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield N-(2,3-dichlorophenyl)-6,7-diamino-quinazoline .
  • Acrylamide Installation: The resulting amine is reacted with acryloyl chloride to form irreversible inhibitors. The 2,3-dichloro motif is retained because it provides a superior hydrophobic fit compared to the 3-bromo motif found in older compounds like PD153035.

Why 2,3-Dichloro? SAR studies indicate that the 2-chloro substituent forces the aniline ring to twist perpendicular to the quinazoline core. This "orthogonal packing" mimics the interaction of the adenine ring of ATP while displacing water molecules from the hydrophobic pocket, resulting in an entropic gain in binding energy.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4][5][6][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[6]

  • Rewcastle, G. W., et al. (1995). Tyrosine Kinase Inhibitors.[4][5][6][7] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[6]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry.[6]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors.[4][5][6][7] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[6]

Sources

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine: Therapeutic Target Profile & Mechanism of Action

[1]

Executive Summary

N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine is a bioactive small molecule comprising a quinazoline core substituted at the 4-position with a 2,3-dichloroaniline moiety and at the 6-position with a nitro group.[1][2] It functions as a reversible Tyrosine Kinase Inhibitor (TKI) .[1]

  • Primary Target: EGFR (ErbB1) Kinase Domain.[1]

  • Mechanism: ATP-competitive inhibition at the hinge region.[1]

  • Therapeutic Context: Oncology (Non-Small Cell Lung Cancer - NSCLC), with potential utility as a hypoxia-activated prodrug or a chemical probe for Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity & Structural Biology (SAR)

The biological activity of this compound is dictated by three structural domains, each serving a specific function in the ATP-binding pocket of the kinase.[1]

Structural DomainChemical FeatureBiological Function (SAR)
Core Scaffold Quinazoline RingMimics the adenine ring of ATP.[1] The N1 nitrogen acts as a hydrogen bond acceptor for the amide nitrogen of Met793 in the kinase hinge region.[1]
4-Position 2,3-DichloroanilineFits into the hydrophobic pocket (selectivity pocket) behind the ATP binding site.[1] The 2,3-dichloro substitution provides steric bulk and lipophilicity, optimizing van der Waals interactions with residues like Leu788 and Val726 .
6-Position Nitro Group (-NO2)Electron-withdrawing group.[1] Unlike the electron-donating methoxy groups found in Gefitinib or Erlotinib, the nitro group alters the electron density of the quinazoline ring.[1] It also serves as a potential reduction site for hypoxia-targeting or a synthetic precursor to 6-amino-acrylamides (irreversible inhibitors).[1]
Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions of the molecule.

Caption: Structural decomposition of the compound highlighting the pharmacophore elements required for EGFR binding.[1]

Primary Therapeutic Target: EGFR (ErbB1)[1]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein with intrinsic tyrosine kinase activity.[1] Overexpression or mutation of EGFR is a driver in many epithelial cancers.

Mechanism of Binding[1][3]
  • Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone NH of Met793 .[1] The C4-amino group donates a hydrogen bond to the carbonyl oxygen of Met793 (or via a water molecule to Thr790 ).[1]

  • Hydrophobic Pocket: The 2,3-dichlorophenyl ring rotates out of the plane of the quinazoline core to occupy a deep hydrophobic pocket, displacing water molecules and increasing binding entropy.[1]

  • Electronic Effect: The 6-nitro group pulls electron density from the ring.[1] While this may slightly reduce the basicity of N1 (potentially weakening the H-bond), it creates a unique electrostatic profile compared to standard 6,7-dimethoxy inhibitors.[1]

Downstream Signaling Inhibition

By blocking ATP binding, the compound prevents autophosphorylation of EGFR tyrosine residues (e.g., Y1068, Y1173).[1] This halts the recruitment of adaptor proteins (GRB2, SOS), effectively shutting down the RAS-RAF-MEK-ERK proliferation pathway and the PI3K-AKT survival pathway.[1]

signaling_pathwayCompoundN-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamineEGFREGFR (ErbB1)Tyrosine KinaseCompound->EGFR Competitive InhibitionRASRAS-GTPEGFR->RAS ActivationPI3KPI3KEGFR->PI3K ActivationATPATPATP->EGFR ActivationRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKProliferationCell Proliferation(Tumor Growth)ERK->ProliferationAKTAKTPI3K->AKTApoptosisApoptosis(Cell Death)AKT->Apoptosis Inhibition

Caption: The compound competitively inhibits EGFR, blocking downstream RAS/MAPK and PI3K/AKT signaling cascades.[1]

Secondary Targets & Polypharmacology[1]

While EGFR is the primary target, the 4-anilinoquinazoline scaffold often exhibits polypharmacology.[1]

  • HER2 (ErbB2): Due to high sequence homology in the kinase domain (approx. 80%) between EGFR and HER2, this compound likely possesses significant cross-reactivity against HER2-driven cancers (e.g., Breast Cancer).[1]

  • Hypoxia-Activated Prodrug Potential: The 6-nitro group renders the molecule a candidate for hypoxia-selective activation.[1] In hypoxic tumor cores, nitroreductases can reduce the nitro group to an amine or hydroxylamine, potentially altering its binding affinity or toxicity profile specifically within the tumor microenvironment.[1]

  • Antimicrobial Activity: Nitro-substituted quinazolines have demonstrated activity against Staphylococcus aureus (MRSA) and parasitic protozoa (Leishmania, Plasmodium) by inhibiting folate synthesis or species-specific kinases.[1]

Experimental Validation Protocols

To validate the therapeutic potential of this compound, the following experimental workflows are recommended.

A. In Vitro Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency against recombinant EGFR kinase.[1] Method: FRET-based assay (e.g., LanthaScreen) or ELISA.[1]

  • Preparation: Dissolve compound in 100% DMSO (Stock 10 mM). Note: Nitro groups can decrease solubility; ensure vortexing/sonication.[1]

  • Reaction Mix: Combine EGFR kinase (0.2 ng/µL), ATP (at Km, approx. 5-10 µM), and Poly-Glu-Tyr substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Dosing: Serial dilute compound (0.1 nM to 10 µM) and add to reaction.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody.[1] Read TR-FRET signal.

  • Analysis: Plot Log[Inhibitor] vs. Response to calculate IC50.

B. Cellular Proliferation Assay

Objective: Assess cytotoxicity in EGFR-dependent cell lines (e.g., A549, H1975).

  • Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compound (0-50 µM) for 72 hours. Include Gefitinib as a positive control.[1]

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

C. Western Blotting (Mechanism Confirmation)

Objective: Confirm inhibition of EGFR autophosphorylation.[1]

  • Lysate Prep: Treat cells with compound for 6h, then stimulate with EGF (100 ng/mL) for 15 min. Lyse cells.[1]

  • Blotting: Run SDS-PAGE.[1] Transfer to membrane.[1]

  • Probing:

    • Primary Ab: p-EGFR (Tyr1068), Total EGFR, p-ERK, Total ERK, Beta-Actin.[1]

    • Secondary Ab: HRP-conjugated IgG.[1]

  • Result: Expect dose-dependent decrease in p-EGFR and p-ERK bands, with stable Total EGFR.[1]

experimental_workflowcluster_biochemBiochemical Assaycluster_cellCellular AssayCompoundCompound Stock(DMSO)KinaseRecombinant EGFR+ ATP + SubstrateCompound->KinaseCellsA549 Cells(EGFR wt)Compound->CellsFRETTR-FRET DetectionKinase->FRETIC50IC50 CalculationFRET->IC50MTTMTT/ViabilityReadoutCells->MTTBlotWestern Blot(p-EGFR/p-ERK)Cells->Blot

Caption: Dual-stream validation workflow: Biochemical potency (top) and Cellular efficacy (bottom).

References

  • Bridges, A. J., et al. (1996).[1] "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Clinical and Experimental Pharmacology and Physiology. Link

  • Abdel-Aziz, S. A., et al. (2024).[1] "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." Future Medicinal Chemistry. Link

  • PubChem Compound Summary. (2021). "CID 135665263 (Related: 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide)."[1][3] National Center for Biotechnology Information.[1] Link

  • Denny, W. A. (2000).[1] "The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases."[1][4] Farmaco.[1] Link

An In-depth Technical Guide to the Discovery and Synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Within this class, 4-anilinoquinazoline derivatives have garnered significant attention, particularly as inhibitors of protein kinases.[1][4] This guide provides a detailed technical overview of a specific member of this family, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS No. 1233868-85-3), from its conceptual discovery rationale to its multi-step chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Discovery Rationale - Targeting Protein Kinases

The design of N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine is rooted in the extensive structure-activity relationship (SAR) studies of 4-anilinoquinazolines as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] The core hypothesis for the development of such compounds is the simultaneous targeting of key interaction points within the ATP-binding site of the EGFR kinase domain.

The general pharmacophore for a 4-anilinoquinazoline-based EGFR inhibitor consists of three key components:

  • The Quinazoline Core: This bicyclic system acts as a scaffold, orienting the other functional groups in the correct conformation for binding.

  • The 4-Anilino Moiety: This group typically occupies the hydrophobic pocket of the ATP-binding site. The substitution pattern on the aniline ring is crucial for modulating potency and selectivity. The 2,3-dichloro substitution on the phenyl ring of the target molecule is likely intended to enhance hydrophobic interactions and potentially induce a specific conformational orientation within the binding pocket.

  • Substituents on the Quinazoline Ring: The 6-nitro group is an electron-withdrawing group that can influence the electronic properties of the quinazoline ring system and potentially form specific interactions with the receptor.[5] Furthermore, 6-substituted 4-anilinoquinazolines have been extensively explored as irreversible inhibitors of EGFR.[6]

The logical pathway for the discovery of N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine can be visualized as a systematic exploration of chemical space around a known privileged scaffold.

G cluster_0 Discovery Rationale cluster_1 Key Structural Modifications Known Scaffold 4-Anilinoquinazoline Core (EGFR Kinase Inhibitor) SAR Exploration Systematic SAR Exploration Known Scaffold->SAR Exploration Basis for Design Target Compound N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine SAR Exploration->Target Compound Leads to Novel Analog Aniline Substitution Aniline Ring Substitution (2,3-dichloro) SAR Exploration->Aniline Substitution Quinazoline Substitution Quinazoline Ring Substitution (6-nitro) SAR Exploration->Quinazoline Substitution

Caption: Logical workflow for the discovery of the target compound.

Part 2: Chemical Synthesis

The synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine is a multi-step process that culminates in a nucleophilic aromatic substitution (SNAr) reaction. The overall strategy involves the initial construction of a reactive quinazoline intermediate, followed by its coupling with the desired aniline.

Synthesis of the Key Intermediate: 4-Chloro-6-nitroquinazoline

A common and effective route to 4-chloro-6-nitroquinazoline begins with 2-amino-benzoic acid. The synthesis proceeds through the formation of the quinazolinone ring, followed by nitration and chlorination.

G Start 2-Amino-benzoic Acid Step1 Cyclization with Formamide Start->Step1 Intermediate1 Quinazolin-4(3H)-one Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 6-Nitroquinazolin-4(3H)-one Step2->Intermediate2 Step3 Chlorination (SOCl2 or POCl3) Intermediate2->Step3 Product 4-Chloro-6-nitroquinazoline Step3->Product

Caption: Synthetic pathway to the key intermediate 4-chloro-6-nitroquinazoline.

Experimental Protocol: Synthesis of 4-Chloro-6-nitroquinazoline

  • Step 1: Synthesis of Quinazolin-4(3H)-one.

    • A mixture of 2-aminobenzoic acid and formamide is heated at reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water, filtered, and dried.

  • Step 2: Synthesis of 6-Nitroquinazolin-4(3H)-one.

    • Quinazolin-4(3H)-one is dissolved in concentrated sulfuric acid and cooled in an ice bath.

    • A mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

    • The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water until neutral, and dried.

  • Step 3: Synthesis of 4-Chloro-6-nitroquinazoline. [7]

    • 6-Nitroquinazolin-4(3H)-one is suspended in a suitable solvent such as toluene.

    • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is added, along with a catalytic amount of N,N-dimethylformamide (DMF).[7]

    • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

    • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-6-nitroquinazoline, which can be purified by recrystallization.

Final Synthesis Step: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of 2,3-dichloroaniline. This is a widely used method for the synthesis of 4-anilinoquinazolines.[8][9]

G Reactant1 4-Chloro-6-nitroquinazoline Reaction SNAr Reaction (e.g., Isopropanol, reflux) Reactant1->Reaction Reactant2 2,3-Dichloroaniline Reactant2->Reaction Product N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Reaction->Product

Caption: Final SNAr reaction to yield the target compound.

Experimental Protocol: Synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

  • A solution of 4-chloro-6-nitroquinazoline in a suitable solvent, such as isopropanol or ethanol, is prepared.

  • An equimolar amount of 2,3-dichloroaniline is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.

  • The solid product is washed with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine as a solid.

Table 1: Summary of Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-Aminobenzoic AcidC₇H₇NO₂137.14Starting Material
Quinazolin-4(3H)-oneC₈H₆N₂O146.15Intermediate
6-Nitroquinazolin-4(3H)-oneC₈H₅N₃O₃191.14Intermediate
4-Chloro-6-nitroquinazolineC₈H₄ClN₃O₂209.59Key Intermediate
2,3-DichloroanilineC₆H₅Cl₂N162.02Reactant
N-(2,3-dichlorophenyl)-6-nitro-4-QuinazolinamineC₁₄H₈Cl₂N₄O₂349.15Final Product

Part 3: Prospective Biological Evaluation

Given the rationale for its design, N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine would be a prime candidate for evaluation as a protein kinase inhibitor. A logical first step would be to assess its inhibitory activity against a panel of kinases, with a particular focus on the EGFR family (EGFR, HER2, etc.).

Proposed Screening Cascade:

  • In Vitro Kinase Inhibition Assays: The compound's IC₅₀ value against purified EGFR kinase should be determined. This is a primary measure of its potency.

  • Cellular Assays: The compound's ability to inhibit EGFR autophosphorylation in cancer cell lines that overexpress EGFR (e.g., A431 cells) should be evaluated.

  • Antiproliferative Assays: The cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines should be assessed using methods such as the MTT or SRB assay.

  • Selectivity Profiling: To understand its specificity, the compound should be tested against a broad panel of other protein kinases.

  • In Vivo Efficacy Studies: If the in vitro and cellular data are promising, the compound's antitumor activity could be evaluated in xenograft models in mice.

References

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Technical Guide to the Spectroscopic Characterization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Spectroscopic Verification

In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of a synthesized compound is the bedrock upon which all subsequent biological and toxicological data stand. A molecule's identity, purity, and stability are not mere academic details; they are critical parameters that dictate its efficacy and safety. For novel heterocyclic compounds such as N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, a member of the 4-anilinoquinazoline family known for its potential biological activities, a multi-faceted spectroscopic approach is not just recommended, it is essential.[1][2][3] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this target compound. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for researchers in the field.

Molecular Structure and Synthetic Context

The target molecule, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, possesses a rigid quinazoline core, a key pharmacophore in many kinase inhibitors.[2] The structure is further functionalized with a nitro group, which acts as a strong electron-withdrawing group, and a dichlorinated aniline substituent, which influences steric and electronic properties.

Caption: Molecular structure of the target compound.

The synthesis of such compounds typically involves the nucleophilic substitution of a 4-chloro-6-nitroquinazoline precursor with 2,3-dichloroaniline.[4] Understanding this synthetic route is crucial as it informs the potential impurities—such as unreacted starting materials or regioisomers—that spectroscopic analysis must be able to identify and differentiate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom.

Expertise & Causality: Why NMR is Definitive

¹H NMR reveals the number of distinct protons, their electronic environments (chemical shift), their neighboring protons (multiplicity), and the connectivity (coupling constants). ¹³C NMR complements this by mapping the carbon skeleton. For a molecule with multiple aromatic rings like N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, NMR is indispensable for confirming the precise substitution pattern, which is a critical determinant of biological activity.

Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak also serves as a convenient internal reference.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving the complex aromatic multiplets.[5]

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration, and a spectral width covering the expected range of proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted spectrum is based on the analysis of structurally related 6-nitroquinazoline derivatives.[6][7] The strong electron-withdrawing effect of the nitro group and the anisotropic effects of the aromatic systems are the primary determinants of the chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~10.5 - 11.5s (broad)-Acidic amine proton, exchangeable with trace water. Its broadness is characteristic.
H-5~9.5 - 9.8dJ ≈ 2.5 HzHighly deshielded due to the peri-effect of the nitro group at C-6. Appears as a doublet due to coupling with H-7.
H-2~8.8 - 9.0s-Singlet, isolated proton on the pyrimidine ring.
H-7~8.6 - 8.8ddJ ≈ 9.2, 2.5 HzDoublet of doublets, coupled to both H-8 (ortho) and H-5 (meta).
H-8~8.0 - 8.2dJ ≈ 9.2 HzDoublet due to ortho-coupling with H-7.
H-6'~7.7 - 7.9ddJ ≈ 8.0, 1.5 HzPart of the ABC spin system of the dichlorophenyl ring.
H-4'~7.5 - 7.6tJ ≈ 8.0 HzTriplet due to coupling with H-5' and H-6'.
H-5'~7.3 - 7.4ddJ ≈ 8.0, 1.5 HzPart of the ABC spin system of the dichlorophenyl ring.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon signals are predicted based on additive rules and comparison with similar quinazoline structures.[8]

Carbon AssignmentPredicted δ (ppm)Rationale
C4~158Attached to two nitrogen atoms and the aniline nitrogen.
C2~154Imino-carbon in the pyrimidine ring.
C6~149Attached to the electron-withdrawing nitro group.
C4a, C8a~145, ~153Bridgehead carbons of the quinazoline core.
C1'~138Aniline ring carbon attached to nitrogen.
C2', C3'~133, ~128Carbons bearing the chloro substituents.
C5, C7, C8~120 - 130Aromatic carbons of the quinazoline ring.
C4', C5', C6'~125 - 130Aromatic carbons of the dichlorophenyl ring.

Part 2: Mass Spectrometry (MS)

MS is a destructive but highly sensitive technique that provides the molecular weight of the compound, confirming its elemental composition, and offers structural clues through fragmentation analysis.

Expertise & Causality: Why MS is Confirmatory

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with enough accuracy (typically < 5 ppm) to confirm a unique elemental formula. For N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (C₁₄H₈Cl₂N₄O₂), this provides definitive proof of its atomic makeup. The fragmentation pattern observed in MS/MS experiments acts as a molecular fingerprint, corroborating the connectivity established by NMR.

ms_workflow cluster_source Ionization Source (ESI) cluster_analyzer Mass Analyzer (e.g., Q-TOF) A Sample Infusion B Nebulization & Desolvation A->B C Ion Formation [M+H]⁺ B->C D Precursor Ion Selection (Quadrupole) C->D Transfer E Collision-Induced Dissociation (Collision Cell) D->E MS/MS Mode F Fragment Ion Analysis (Time-of-Flight) D->F MS Mode E->F G Detector & Spectrum Generation F->G

Caption: Workflow for ESI-MS and MS/MS analysis.

Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution analysis.[9]

  • Data Acquisition (Positive Ion Mode):

    • Full Scan (MS): Acquire data over a mass range of m/z 100-500 to observe the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Expected Mass Spectrum Data
  • Molecular Formula: C₁₄H₈Cl₂N₄O₂

  • Monoisotopic Mass: 345.0024 g/mol

  • Expected [M+H]⁺: 346.0097 m/z

  • Isotopic Pattern: A characteristic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), with the M+2 peak being approximately 65% of the M peak, and the M+4 peak being about 10%. This pattern is a crucial validation point.

IonExpected m/zRationale / Likely Fragment
[M+H]⁺346.01Protonated parent molecule
[M+H - NO₂]⁺300.01Loss of the nitro group
[C₈H₄N₃O₂]⁺174.03Fragment corresponding to the 6-nitroquinazoline core after cleavage of the C4-NH bond.
[C₆H₄Cl₂N]⁺160.97Fragment corresponding to the protonated dichlorophenylamine moiety.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule, serving as a quick quality control check.

Expertise & Causality: Why IR is a Functional Fingerprint

Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. The presence of expected peaks (e.g., N-H, C=N, NO₂) and the absence of unexpected ones (e.g., a broad O-H from a solvent) provide a quick, reliable confirmation of the molecule's gross structural features.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. An air background spectrum should be taken prior to the sample measurement.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 3400N-H StretchSecondary Amine (Ar₂-N-H )
~3100 - 3000C-H StretchAromatic C-H
~1620 - 1580C=N / C=C StretchQuinazoline Ring System
~1520 & ~1350Asymmetric & Symmetric N-O StretchNitro Group (NO₂ )
~1250C-N StretchAryl-Amine (C -N)
~800 - 600C-Cl StretchAryl-Chloride (C -Cl)

This combination of characteristic peaks provides a unique "fingerprint" for the molecule, confirming the presence of all key functional moieties.[10]

Conclusion

The rigorous characterization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine requires the synergistic application of NMR, MS, and IR spectroscopy. NMR defines the precise atomic connectivity and stereochemistry. High-resolution MS confirms the elemental formula and provides corroborating structural evidence through fragmentation. Finally, IR spectroscopy offers a rapid verification of the essential functional groups. Together, these techniques form a self-validating system of analysis, providing the high degree of certainty required for advancing a compound in the research and development pipeline.

References

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 12(5), 425–433. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1435–1443. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 324081, 4-Anilinoquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 61, 53-66. Available at: [Link]

  • (PDF) Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Available at: [Link]

  • N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(3,5-dichlorophenyl)amine - ¹H NMR Spectrum. SpectraBase. Available at: [Link]

  • (PDF) Synthesis and characterization of new quinazolinylmethylsulfanyl-pyridines, quinazolinylthieno[2,3-b]pyridines and Pyrido[3'',2'':4',5'] thieno[3',2':4,5]pyrimido[6,1-b]quinazolines. ResearchGate. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis and in vitro antibacterial activity of 3-(5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2-aryl-quinazoline-4(3H)-ones. Ukrainica Bioorganica Acta, 2, 3-7. Available at: [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(3), M1942. Available at: [Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(3), M1148. Available at: [Link]

  • PubChem Substance Record for SID 178101835. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(10), 1361. Available at: [Link]

  • An Energetic Triazolo-1,2,4-Triazine and its N-Oxide. Angewandte Chemie International Edition, 55(49), 15435-15438. Available at: [Link]

  • 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Available at: [Link]

  • N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Molbank, 2023(2), M1622. Available at: [Link]

  • Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 7(72), 45617-45628. Available at: [Link]

Sources

Methodological & Application

Technical Synthesis Guide: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical note details the synthesis protocol for N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine (Target Compound). This molecule belongs to the 4-anilinoquinazoline class, a scaffold prevalent in Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2.[1] The 6-nitro group serves as a critical synthetic handle, often reduced to an amine to attach Michael acceptors (e.g., acrylamides) for covalent inhibition, or used directly to probe electronic structure-activity relationships (SAR).

Key Chemical Attributes:

  • Core Scaffold: 4-Aminoquinazoline[2][3]

  • Electronic Modulator: 6-Nitro group (Strong electron-withdrawing, increases electrophilicity at C4).

  • Specificity Element: 2,3-Dichlorophenyl moiety (Sterically demanding, lipophilic).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Convergent Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-poor nature of the 6-nitroquinazoline core makes the C4-position highly susceptible to nucleophilic attack by the aniline, even with the steric hindrance of the 2,3-dichloro substitution.

Strategic Disconnection:
  • C4-N Bond Formation: The final assembly involves displacing a leaving group (Cl) at the quinazoline C4 position with 2,3-dichloroaniline.

  • Core Activation: The 4-chloro-6-nitroquinazoline intermediate is generated via deformylative chlorination of the corresponding quinazolinone.

  • Scaffold Construction: The quinazoline ring is closed using 2-amino-5-nitrobenzoic acid and formamide.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 2-Amino-5-nitrobenzoic acid Int1 6-Nitroquinazolin-4(3H)-one (Stable Intermediate) SM1->Int1 Cyclocondensation Reagent1 Formamide 160°C, 4h Reagent1->Int1 Int2 4-Chloro-6-nitroquinazoline (Activated Electrophile) Int1->Int2 Deoxychlorination Reagent2 POCl3 / DIEA Reflux, 3h Reagent2->Int2 Product N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Int2->Product SNAr Coupling Reagent3 2,3-Dichloroaniline iPrOH, Reflux Reagent3->Product

Caption: Convergent synthesis route highlighting the activation of the quinazoline core followed by nucleophilic displacement.

Safety & Precautionary Directives

  • Nitro Compounds: Intermediates are potentially explosive if heated dry or subjected to shock. Maintain strict temperature control.

  • Phosphorus Oxychloride (POCl3): Reacts violently with water to release HCl and phosphoric acid. Quench reactions slowly into ice-water.

  • Chlorinated Solvents: Perform all workups involving DCM or chloroform in a certified fume hood.

Detailed Experimental Protocol

Phase 1: Scaffold Synthesis (6-Nitroquinazolin-4(3H)-one)

Rationale: Direct cyclization of the anthranilic acid derivative is the most atom-economical route.

  • Reagents:

    • 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol)

    • Formamide (30 mL, excess)

    • Ammonium acetate (0.5 g, catalyst)

  • Procedure:

    • Charge a 250 mL round-bottom flask (RBF) with 2-amino-5-nitrobenzoic acid and formamide.

    • Add ammonium acetate.

    • Heat the mixture to 150–160°C for 4–6 hours. Note: The solution will darken as water is evolved.

    • Monitor by TLC (10% MeOH in DCM).

    • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-water (200 mL).

    • The solid product precipitates immediately. Stir for 30 minutes to ensure full granulation.

    • Filter the precipitate, wash with water (3 x 50 mL) and cold ethanol (20 mL).

    • Dry in a vacuum oven at 60°C overnight.

  • Yield Expectation: 85–90% (Pale yellow solid).

Phase 2: Activation (4-Chloro-6-nitroquinazoline)

Rationale: The lactam carbonyl is unreactive toward weak nucleophiles like anilines. Conversion to the imidoyl chloride creates a highly reactive electrophile.

  • Reagents:

    • 6-Nitroquinazolin-4(3H)-one (5.0 g, 26.2 mmol)

    • Phosphorus Oxychloride (POCl3) (40 mL)

    • N,N-Diisopropylethylamine (DIEA) (2.0 mL) – Acts as an acid scavenger/catalyst.

  • Procedure:

    • Suspend the starting material in POCl3 in a dry 100 mL RBF under Argon.

    • Add DIEA dropwise.

    • Reflux the mixture (105°C ) for 2–3 hours. The suspension will clear to a yellow/orange solution.

    • Critical Step (Quenching): Remove excess POCl3 via rotary evaporation under reduced pressure.

    • Dissolve the residue in dry DCM (50 mL) and pour slowly onto crushed ice/sodium bicarbonate mixture. Caution: Vigorous gas evolution.

    • Extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate.

  • Yield Expectation: 75–85% (Yellow solid). Store under inert gas at 4°C; hydrolytically unstable.

Phase 3: Coupling (N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine)

Rationale: Use of Isopropanol (IPA) allows the product to precipitate as the hydrochloride salt, preventing over-reaction and simplifying purification.

  • Reagents:

    • 4-Chloro-6-nitroquinazoline (2.0 g, 9.5 mmol)

    • 2,3-Dichloroaniline (1.7 g, 10.5 mmol, 1.1 equiv)

    • Isopropanol (IPA) (30 mL)

  • Procedure:

    • Dissolve 4-chloro-6-nitroquinazoline in IPA (20 mL).

    • Add a solution of 2,3-dichloroaniline in IPA (10 mL) dropwise.

    • Heat to Reflux (82°C) for 3–4 hours.

    • Observation: A heavy yellow/orange precipitate (the HCl salt) will form within 30 minutes.

    • Cool to room temperature and stir for 1 hour.

    • Filter the solid.[1][3][4]

    • Purification: Wash the filter cake with cold IPA (2 x 10 mL) and diethyl ether (2 x 20 mL) to remove unreacted aniline.

  • Free-Basing (Optional but Recommended for Assays):

    • Suspend the HCl salt in EtOAc (50 mL).

    • Wash with saturated NaHCO3 (2 x 30 mL) until the aqueous layer is alkaline.

    • Dry organic layer (MgSO4) and concentrate.

    • Recrystallize from EtOH/H2O if necessary.

Analytical Specifications & Quality Control

Expected Data Profile
ParameterSpecificationNotes
Appearance Yellow to Orange PowderColor intensifies with nitro conjugation.
Molecular Weight 335.15 g/mol Formula: C14H8Cl2N4O2
LC-MS (ESI+) [M+H]+ = 335.0/337.0Characteristic Cl2 isotope pattern (9:6:1).
Melting Point >250°C (dec)High due to stacking/H-bonding.
Solubility DMSO, DMF (High); EtOH (Low)Poor solubility in water.
NMR Interpretation (DMSO-d6)
  • Quinazoline Protons:

    • H-2 (s, 1H): ~8.6–8.8 ppm (Deshielded singlet, characteristic of the pyrimidine ring).

    • H-5 (d, 1H): ~9.2–9.5 ppm (Highly deshielded by the adjacent nitro group and peri-effect).

    • H-7/H-8: Aromatic region 7.8–8.2 ppm.

  • Aniline Protons:

    • 2,3-Dichloro pattern: Look for a multiplet or distinct dd/t pattern in the 7.2–7.6 ppm range, distinct from the quinazoline core.

  • NH: Broad singlet >10.0 ppm (Exchangeable with D2O).

Workflow Logic & Troubleshooting

Workflow Start Start Synthesis Step1 Reaction: 4-Cl-6-NO2-Qnz + 2,3-DiCl-Aniline Solvent: IPA, Reflux Start->Step1 Check1 Precipitate Formed? Step1->Check1 Yes Filter Solid (HCl Salt) Check1->Yes Yes No Concentrate & Cool Add Et2O to induce precip Check1->No No Wash Wash: Cold IPA -> Et2O Removes unreacted aniline Yes->Wash No->Yes Base Free Base Conversion (EtOAc / NaHCO3 wash) Wash->Base Final Final Product (Yellow Solid) Base->Final

Caption: Operational workflow for the coupling and purification stages.

Troubleshooting Guide
  • Issue: No precipitate in Phase 3.

    • Cause: Reaction volume too high or temperature too low.

    • Fix: Concentrate the reaction mixture by 50% and cool to 0°C. Add diethyl ether to force precipitation.

  • Issue: Hydrolysis of 4-chloro intermediate.

    • Cause: Wet solvents or atmospheric moisture.

    • Fix: Ensure POCl3 removal is thorough; use anhydrous DCM for extraction; store intermediate under N2.

  • Issue: Incomplete Coupling.

    • Cause: Low nucleophilicity of 2,3-dichloroaniline (steric/electronic deactivation).

    • Fix: Add a catalytic amount of HCl (4M in dioxane) to the reaction to activate the quinazoline further, or switch solvent to 2-ethoxyethanol and heat to 120°C.

References

  • Synthesis of 4-anilinoquinazolines (General Method)

    • Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1995, 38(18), 3482–3487.
  • Synthesis of 4,7-dichloro-6-nitroquinazoline (Core Synthesis)

    • Krasavin, M., et al. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank, 2020, 2020(2), M1132.
  • Optimization of Quinazoline Coupling Reactions

    • Ballard, P., et al. "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters, 2005, 15(19), 4226-4229.
  • Review of Quinazoline Synthesis Strategies

    • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006, 62(42), 9787-9826.

Sources

"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EGFR-QNZ-04 Title: Development of a High-Fidelity Cell-Based Assay for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Subtitle: A Strategic Framework for Characterizing Reversible EGFR Tyrosine Kinase Inhibitors (TKIs)

Executive Summary & Mechanism of Action

Compound Identity: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS: 1233868-85-3) belongs to the 4-anilinoquinazoline class of small molecules. This scaffold is the structural backbone of first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib).

Target Biology: The compound functions as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1]

  • Mechanism: The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The 2,3-dichlorophenyl moiety occupies the hydrophobic pocket (selectivity filter), while the 6-nitro group alters the electronic properties of the core, potentially influencing binding affinity and metabolic stability.

  • Therapeutic Context: These compounds typically inhibit the proliferation of cancer cells driven by EGFR overexpression (e.g., A431) or activating mutations (e.g., L858R, Del19).

Assay Objective: To establish a robust, quantitative workflow for determining the cellular potency (


) and confirming the mechanism of action (Target Engagement) of the test compound.

Assay Design Principles

A. Cell Line Selection

The choice of cell line dictates the assay's sensitivity and biological relevance.

Cell LineGenetic BackgroundRole in AssayRecommended Seeding (96-well)
A431 Wild-type EGFR Amplified (

receptors/cell)
Primary Model: Highly sensitive to EGFR inhibition; "addicted" to EGFR signaling.3,000 - 5,000 cells
PC-9 EGFR Del19 (Exon 19 Deletion)Sensitized Model: Represents clinically relevant mutant lung cancer.3,000 - 4,000 cells
A549 KRAS Mutant, Wild-type EGFRSpecificity Control: Resistant to pure EGFR inhibitors (downstream KRAS bypass).2,000 - 3,000 cells
B. Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of the compound within the MAPK/PI3K signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Compound N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Compound->EGFR ATP Competition (INHIBITION) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Proliferation Cell Proliferation (Viability Readout) ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT Phosphorylation AKT->Proliferation

Caption: Schematic of EGFR signaling blockade. The compound competes with ATP at the EGFR intracellular domain, preventing autophosphorylation and downstream ERK/AKT activation.

Detailed Protocols

Protocol 1: 72-Hour Dose-Response Viability Assay ( )

Objective: Determine the concentration required to inhibit cell growth by 50%. Readout: ATP Quantification (e.g., CellTiter-Glo®).

Materials:

  • Cell Line: A431 (ATCC® CRL-1555™).

  • Media: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Compound: 10 mM stock in 100% DMSO.

  • Control: Gefitinib (10 mM stock).

Workflow:

  • Cell Seeding (Day 0):

    • Harvest A431 cells using Accutase or Trypsin.

    • Resuspend in complete media.

    • Seed 3,000 cells/well in a white-walled, clear-bottom 96-well plate (Volume: 90 µL).

    • Critical: Incubate for 24 hours to allow attachment.

  • Compound Preparation (Day 1):

    • Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO .

      • Start: 10 mM → Top concentration in DMSO plate.

      • Range: 8-10 points.

    • Intermediate Dilution: Transfer 2 µL of DMSO curve into 198 µL of Media (1:100 dilution). This ensures final DMSO on cells is 0.1%.

    • Addition: Add 10 µL of the intermediate media dilution to the cell plate (containing 90 µL).

      • Final Top Concentration: Typically 10 µM or 1 µM depending on potency.

      • Final DMSO: 0.1% (constant across all wells).

  • Incubation:

    • Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Readout (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT).

    • Add 100 µL of reagent to each well.

    • Shake on orbital shaker for 2 mins; incubate 10 mins at RT (dark).

    • Measure Luminescence (RLU).

Data Analysis:

  • Normalize RLU to DMSO control (100% Viability) and Blank (0% Viability).

  • Fit data to a 4-parameter logistic (4PL) non-linear regression model :

    
    
    
Protocol 2: Target Engagement (Western Blot)

Objective: Confirm the compound inhibits EGFR autophosphorylation (Tyr1068) and downstream ERK phosphorylation.

Workflow:

WB_Workflow Seed 1. Seed A431 (6-well plate) Overnight Starve 2. Serum Starve (0.1% FBS) 16-18 Hours Seed->Starve Treat 3. Drug Treatment (1h) Starve->Treat Stim 4. EGF Stimulation (50-100 ng/mL) 15 mins Treat->Stim Lysis 5. Lysis (RIPA + PhosSTOP) Stim->Lysis

Caption: Western Blot workflow emphasizing the critical serum starvation step to reduce basal background noise.

Step-by-Step:

  • Seeding: Seed

    
     A431 cells/well in 6-well plates.
    
  • Starvation: After adhesion, wash with PBS and switch to low-serum media (0.1% FBS) overnight. Why? High serum contains growth factors that mask the specific effect of the drug.

  • Treatment: Add compound (e.g., 0.1, 1.0, 10 µM) for 1 hour .

  • Stimulation: Add EGF (100 ng/mL) directly to the media for 15 minutes .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Detection: Blot for:

    • p-EGFR (Tyr1068): Marker of receptor activation.

    • p-ERK1/2 (Thr202/Tyr204): Downstream effector.

    • Total EGFR / Total ERK / GAPDH: Loading controls.

Expected Result: A dose-dependent disappearance of p-EGFR and p-ERK bands, while total protein levels remain constant.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity (common for dichloro-quinazolines).Do not exceed 0.5% DMSO. Perform the intermediate dilution step (Protocol 1, Step 2) carefully. Check for turbidity before adding to cells.
High Background in Western Incomplete starvation or constitutive activation.Ensure A431 cells are starved for at least 12h. Process lysates strictly on ice to prevent phosphatase activity.
Flat Dose-Response (No Kill) Cell density too high (confluence reached before 72h).Reduce seeding density. A431 cells are contact-inhibited; if they overgrow, they stop dividing and become resistant to anti-proliferative drugs.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS (do not use for data) or use a gas-permeable plate seal.

References

  • Structure-Activity Relationships of 4-Anilinoquinazolines: Bridges, A. J., et al. (1996).[1] "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Context: Establishes the 4-anilinoquinazoline scaffold as the gold standard for ATP-competitive EGFR inhibition.

  • Mechanism of Quinazoline EGFR Inhibitors: Wissner, A., et al. (2003).[2] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles... inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR)." Context: Details the binding mode of quinazolines in the EGFR pocket and the role of substituents.[3]

  • A431 Cell Line Characterization: ATCC Product Sheet for A431 (CRL-1555). Context: Source for cell culture conditions and genetic background verification.

  • Assay Guidance for Kinase Inhibitors: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Cell-Based Assays for Kinase Inhibitors." Context: Best practices for Z-factor calculation and DMSO tolerance in kinase assays.

Sources

Application Note: A Comprehensive Framework for the In Vitro Evaluation of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Notably, the 4-anilinoquinazoline core is the foundation of several FDA-approved anticancer drugs that function as protein kinase inhibitors, such as gefitinib and erlotinib.[3][4] These agents typically target the ATP-binding site of tyrosine kinases, playing a crucial role in cancer therapy.[5] Recent studies have highlighted derivatives featuring a 6-nitro substitution as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), suggesting this moiety may enhance target affinity or cellular activity.[6]

This application note provides a comprehensive, tiered strategy for the in vitro characterization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine . The proposed workflow is designed to systematically evaluate its biological activity, moving from broad cytotoxic effects to specific molecular interactions. This logical progression allows researchers to build a robust data package, efficiently assess the compound's potential, and elucidate its mechanism of action. The protocols described herein are intended as a foundational guide, which should be optimized for specific laboratory conditions and research objectives.

Tier 1: Assessment of Cellular Cytotoxicity and Proliferation

The initial and most fundamental step is to determine whether N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine exerts a cytotoxic or anti-proliferative effect on cancer cells. This establishes a baseline of biological activity and determines the effective concentration range for subsequent mechanistic studies. The XTT assay is a robust method for this purpose, offering an advantage over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[7][8]

Scientific Rationale

Cell viability assays like XTT are based on the metabolic activity of living cells.[8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt XTT to a colored formazan product.[7] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active cells.[8] By exposing a panel of cancer cell lines to serial dilutions of the compound, we can determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

G cluster_workflow XTT Assay Workflow A Seed cells in 96-well plates B Allow cells to adhere (24h) A->B C Treat with serial dilutions of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine B->C D Incubate for desired period (e.g., 72h) C->D E Add activated XTT reagent to each well D->E F Incubate for 2-4 hours at 37°C E->F G Measure absorbance at 450 nm (Ref: 630-690 nm) F->G H Calculate % viability and determine IC₅₀ G->H

Caption: High-level workflow for determining compound cytotoxicity using the XTT assay.

Protocol 1: XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines.[7]

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism (e.g., 72 hours for anti-proliferative effects).

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C, protected from light.[7]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[8]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Non-Small Cell Lung0.85
HCT-116Colorectal1.20
MCF-7Breast (ER+)2.50
DU145Prostate0.95
WI-38Normal Fibroblast> 50

Tier 2: Direct Target Inhibition - Biochemical Kinase Assay

Following confirmation of cellular activity, the next logical step is to investigate whether the compound directly inhibits its putative molecular targets. Given the quinazoline scaffold, protein kinases are the most probable target class.[5][9] An in vitro kinase assay using a purified recombinant enzyme provides a clean, cell-free system to measure direct inhibition.

Scientific Rationale

Biochemical kinase assays quantify the transfer of a phosphate group from ATP to a specific substrate by a kinase.[10] By introducing the test compound, one can measure its ability to block this enzymatic reaction. This approach directly confirms target interaction and allows for the determination of a biochemical IC₅₀, which can be compared to the cell-based IC₅₀ to understand the compound's cellular permeability and potency. Radiometric assays using ³²P-labeled ATP are a classic and sensitive method, though non-radioactive formats (e.g., fluorescence or luminescence-based) are also widely used.[10][11]

G cluster_workflow Biochemical Kinase Assay Workflow A Combine kinase, substrate, and test compound in kinase buffer B Initiate reaction by adding [γ-³²P]ATP and MgCl₂ A->B C Incubate at 30°C for a set time (e.g., 30 min) B->C D Stop reaction (e.g., add phosphoric acid) C->D E Spot reaction mixture onto phosphocellulose paper/membrane D->E F Wash membrane to remove unincorporated [γ-³²P]ATP E->F G Quantify substrate phosphorylation (Scintillation counting or PhosphorImaging) F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol 2: Radiometric In Vitro Kinase Assay (e.g., for EGFR)
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP Stock: Prepare a stock solution of ATP. For the reaction, mix unlabeled ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.

    • Enzyme & Substrate: Dilute the purified recombinant kinase (e.g., EGFR) and its corresponding substrate (e.g., a poly(Glu, Tyr) peptide) to their working concentrations in kinase buffer.

  • Assay Reaction:

    • In a microcentrifuge tube or 96-well plate, add 10 µL of the test compound at various concentrations (in kinase buffer with DMSO).

    • Add 20 µL of the substrate/enzyme mixture.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 20 µL of the [γ-³²P]ATP solution. The final reaction volume is 50 µL.

  • Incubation: Incubate the reaction at 30°C for a time within the linear range of the reaction (e.g., 20-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting a portion of the reaction mixture directly onto phosphocellulose paper (e.g., P81).

  • Separation and Quantification:

    • Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.[11]

    • Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control. Determine the biochemical IC₅₀ value by plotting % inhibition versus log concentration and fitting the data with a suitable dose-response curve.

Tier 3: Confirmation of Intracellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is critical, but it is equally important to confirm that it can enter a living cell and bind to its intended target in the complex intracellular environment.[12] Cellular target engagement assays bridge the gap between biochemical activity and cellular outcomes, providing crucial evidence for the compound's mechanism of action.[13][14]

Scientific Rationale

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[13] The underlying principle is that the binding of a ligand (the drug) to its target protein increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. By measuring the amount of soluble protein remaining at various temperatures, one can infer target engagement.[13]

G cluster_principle CETSA Principle cluster_control Vehicle Control (DMSO) cluster_treated Compound Treated A Treat cells with DMSO B Heat cell aliquots to increasing temperatures A->B C Unbound target protein denatures and aggregates at lower temp B->C D Less soluble protein detected at higher temperatures C->D Result Thermal Shift indicates Target Engagement D->Result E Treat cells with compound F Heat cell aliquots to increasing temperatures E->F G Compound binding stabilizes target protein F->G H More soluble protein detected at higher temperatures G->H H->Result G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound N-(2,3-dichlorophenyl) -6-nitro-4-Quinazolinamine Compound->EGFR Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by the test compound.

Protocol 4: Western Blot Analysis of Pathway Inhibition
  • Cell Seeding and Starvation: Seed cells (e.g., A549) in 6-well plates and grow to ~80% confluency. To reduce basal signaling, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

  • Compound Treatment: Pre-treat the starved cells with the test compound (at 1x, 5x, and 10x the cellular IC₅₀) or vehicle (DMSO) for 2-4 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a ligand (e.g., 50 ng/mL EGF) for a short period (e.g., 15 minutes). Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against the phosphorylated forms of the proteins of interest (e.g., p-Akt Ser473, p-ERK1/2 Thr202/Tyr204) and their total protein counterparts (total Akt, total ERK) as loading controls. Also, use an antibody for a housekeeping protein like GAPDH or β-actin.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein in the compound-treated samples (compared to the EGF-stimulated vehicle control) confirms pathway inhibition.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial in vitro characterization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine. By systematically progressing from broad cellular effects to direct target engagement and mechanistic validation, researchers can efficiently generate a comprehensive data package. The insights gained from these experiments are critical for making informed decisions about the compound's potential as a therapeutic agent and for guiding future lead optimization and drug development efforts.

References

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. [Link]

  • DiscoverX. Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

  • Al-Ostoot, F.H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC, NIH. [Link]

  • RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

  • Expert Opinion on Therapeutic Patents. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Al-Ostoot, F.H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Foley, T.M., et al. (2021). Target Engagement Assays in Early Drug Discovery. PMC, NIH. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • El-Sayed, N.F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

  • El-Sayed, N.F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design. Cairo University. [Link]

  • Asadi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, NIH. [Link]

  • Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Wang, S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • ResearchGate. (2022). Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • Ukrainica Bioorganica Acta. (2012). Synthesis and in vitro antibacterial activity of 3 (5 amino 6(2,3 dichlorophenyl) 1,2,4 triazin 3 yl) 2 aryl quinazoline 4(3H). Ukrainica Bioorganica Acta. [Link]

  • Hariri, A.R. & Larsh, H.W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. PubMed. [Link]

  • ResearchGate. (2023). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

  • Cielecka-Piontek, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • El-Sayed, N.F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC, NIH. [Link]

  • Polyak, E., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PMC, NIH. [Link]

  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC, NIH. [Link]

  • Taylor & Francis. (2022). Quinazolinone – Knowledge and References. Taylor & Francis. [Link]

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"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" as an EGFR inhibitor experimental setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Evaluation of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine as a Potent EGFR Tyrosine Kinase Inhibitor

Introduction & Scientific Context

The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase (RTK) central to cell proliferation and survival signaling.[1] Aberrant activation of EGFR, through overexpression or somatic mutations (e.g., L858R, Del19), is a primary driver in non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer.

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine represents a specific class of 4-anilinoquinazoline inhibitors. This scaffold is the structural backbone of first-generation EGFR inhibitors like Gefitinib and Erlotinib.

  • Core Mechanism: The quinazoline moiety functions as an ATP-mimetic, binding competitively to the hinge region of the EGFR kinase domain (residues Met793).

  • Substituent Logic:

    • 4-Anilino Group: The 2,3-dichlorophenyl substitution provides critical hydrophobic interactions within the selectivity pocket, often conferring higher affinity than the 3-chloro-4-fluoro motif found in Gefitinib.

    • 6-Nitro Group: A strong electron-withdrawing group at the 6-position alters the pKa of the quinazoline nitrogen atoms, potentially strengthening the hydrogen bond with the hinge region. Furthermore, the 6-position is the vector towards the solvent-exposed cysteine (Cys797), making this compound a valuable probe for Structure-Activity Relationship (SAR) studies or a precursor for irreversible acrylamide-based inhibitors.

This guide details the experimental protocols for validating the biochemical potency, cellular target engagement, and functional efficacy of this compound.

Compound Profile & Preparation[1][2][3][4][5]

PropertyDetail
IUPAC Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Molecular Weight ~335.15 g/mol
Class Type I ATP-Competitive Kinase Inhibitor
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Storage -20°C (Solid); -80°C (DMSO Stock)

Stock Solution Protocol:

  • Weigh 3.35 mg of powder.

  • Dissolve in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock .

  • Vortex for 1 minute until clear. Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

  • Working Solutions: Dilute in cell culture media (max 0.1% DMSO final concentration) immediately before use.

Experimental Setup 1: Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify the inhibitory potency (IC50) against recombinant EGFR kinase domain.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™ Eu Kinase Binding Assay.

Reagents:

  • Recombinant EGFR (Cytoplasmic domain, WT or L858R mutant).

  • ATP (at Km, typically 10-50 µM).

  • Substrate: Poly-Glu-Tyr (4:1) peptide labeled with biotin.

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.

Protocol:

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the inhibitor in 1x Kinase Buffer, starting at 1 µM (final concentrations: 1000 nM down to ~0.05 nM).

  • Enzyme Reaction:

    • Mix 5 µL of inhibitor + 5 µL of EGFR enzyme (0.5 nM final).

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Start Reaction: Add 5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).

  • Read: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope).

Expected Result: IC50 values in the low nanomolar range (<10 nM) for EGFR WT, confirming high potency.

Experimental Setup 2: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of EGFR autophosphorylation (Y1068) in a cellular context.

Cell Line: A431 (Human Epidermoid Carcinoma) - High EGFR expression.

Workflow Diagram:

WesternBlotWorkflow Seed Seed A431 Cells (24h, 70% Confluence) Starve Serum Starvation (Overnight, 0.5% FBS) Seed->Starve Treat Inhibitor Treatment (1h, 0-1000 nM) Starve->Treat Stimulate EGF Stimulation (50 ng/mL, 15 min) Treat->Stimulate Lysis Cell Lysis (RIPA + PhosSTOP) Stimulate->Lysis Blot Western Blot (pEGFR Y1068 vs Total EGFR) Lysis->Blot

Figure 1: Workflow for assessing EGFR phosphorylation inhibition.

Detailed Protocol:

  • Seeding: Plate A431 cells (5x10^5 cells/well) in 6-well plates.

  • Starvation: Replace media with low-serum (0.5% FBS) medium for 16-24h. Rationale: Reduces basal phosphorylation, maximizing the signal-to-noise ratio upon EGF stimulation.

  • Treatment: Add N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine at 0, 10, 100, and 1000 nM. Incubate for 1 hour at 37°C.

  • Stimulation: Add EGF (Epidermal Growth Factor) to a final concentration of 50 ng/mL for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Primary Ab: Anti-pEGFR (Tyr1068) [1:1000].

    • Loading Control: Anti-Total EGFR or Anti-GAPDH.

    • Secondary Ab: HRP-conjugated anti-rabbit/mouse.

Data Interpretation:

  • Effective Inhibition: Dose-dependent disappearance of the pEGFR band.

  • Controls: Total EGFR levels should remain constant.

Experimental Setup 3: Functional Viability Assay

Objective: Determine the EC50 for inhibition of cell proliferation.

Protocol:

  • Cell Lines:

    • A431: EGFR-dependent (Sensitive).

    • A549: KRAS mutant (Resistant/Less Sensitive).

  • Seeding: 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with serial dilutions (0.001 - 10 µM) for 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL) for 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation: Normalize to DMSO control (100% viability).

Signaling Pathway Visualization

Understanding the downstream effects is crucial. The inhibitor blocks the ATP pocket, preventing the phosphorylation cascade.[2]

EGFRPathway Inhibitor N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine EGFR EGFR (ErbB1) Tyrosine Kinase Inhibitor->EGFR Blocks ATP Binding GRB2 GRB2 / SOS EGFR->GRB2 pY1068 PI3K PI3K EGFR->PI3K RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: EGFR Signaling Cascade and Point of Inhibition.

Troubleshooting & Optimization (Expertise)

  • Issue: High Background in Kinase Assay.

    • Cause: Non-specific binding or high ATP concentration.

    • Fix: Add 0.01% Triton X-100 to the buffer; ensure ATP is near the Km of the specific kinase batch.

  • Issue: Poor Solubility in Media.

    • Cause: Quinazolines are hydrophobic.

    • Fix: Do not exceed 0.1% DMSO. If precipitation occurs, dilute the 10 mM stock to 1 mM in DMSO first, then dilute into media.

  • Issue: Lack of Inhibition in Western Blot.

    • Cause: Phosphatase activity during lysis.

    • Fix: Ensure lysis buffer contains Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM). Keep lysates on ice at all times.

References

  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[3][2][4] Science. Link

  • Wissner, A., et al. (2003).[3] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR)."[3][5] Journal of Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (1995). "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

Sources

Application Note & Protocol: Biochemical Profiling of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the biochemical characterization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, a small molecule inhibitor belonging to the quinazoline class. Quinazoline derivatives are a cornerstone of modern kinase-targeted therapies, often functioning as ATP-competitive inhibitors of tyrosine kinases. This guide details a robust, luminescence-based kinase assay protocol for determining the inhibitory potency (IC₅₀) of the compound against the Epidermal Growth Factor Receptor (EGFR), a common and clinically relevant target for this class of inhibitors. The methodologies described herein are designed to ensure data integrity and reproducibility, providing researchers in oncology and drug discovery with a validated workflow for inhibitor profiling.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, most notably for its successful application in the development of kinase inhibitors. Compounds based on this scaffold, such as Gefitinib and Erlotinib, have been approved for cancer therapy and act by targeting the ATP-binding pocket of tyrosine kinases. The planar nature of the quinazoline ring allows it to mimic the adenine moiety of ATP, while substitutions at various positions dictate the inhibitor's potency and selectivity for specific kinases.

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine's structure suggests it functions as an ATP-competitive inhibitor. The dichlorophenyl group likely occupies the hydrophobic region adjacent to the ATP-binding site, while the nitro group can influence solubility and electronic properties. This protocol will focus on quantifying its inhibitory effect on EGFR, a receptor tyrosine kinase often dysregulated in various cancers.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for this class of inhibitors is the reversible blockade of the kinase's ATP-binding site. This prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein, thereby inhibiting the downstream signaling cascade.

cluster_2 Inhibited Kinase State ATP ATP Kinase_Active EGFR Kinase (Active Site) ATP->Kinase_Active Binds ATP->Kinase_Active Substrate Peptide Substrate Substrate->Kinase_Active ADP ADP Kinase_Active->ADP Releases Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Releases Kinase_Active->Phospho_Substrate Phospho-transfer Inhibitor N-(2,3-dichlorophenyl) -6-nitro-4-Quinazolinamine Kinase_Inactive EGFR Kinase (Blocked Site) Inhibitor->Kinase_Inactive Competitively Binds Inhibitor->Kinase_Inactive ATP_blocked ATP ATP_blocked->Kinase_Inactive Binding Blocked

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition. The inhibitor molecule occupies the ATP-binding pocket of the EGFR kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Assay Principle: Luminescence-Based Kinase Activity Measurement

To determine the inhibitory activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, we will employ a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay. This method quantifies kinase activity by measuring the amount of ATP remaining in the solution following the kinase reaction.

The process involves two steps:

  • Kinase Reaction: The EGFR kinase, a suitable peptide substrate, and ATP are incubated with varying concentrations of the inhibitor. The kinase consumes ATP to phosphorylate the substrate.

  • Signal Detection: A proprietary detection reagent is added that simultaneously stops the kinase reaction and initiates a luciferase-based reaction. The luciferase enzyme utilizes the remaining ATP to produce a light signal (luminescence).

The resulting luminescent signal is inversely proportional to the kinase activity. High kinase activity leads to low ATP levels and thus low luminescence, while effective inhibition results in high ATP levels and a strong luminescent signal.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage
Recombinant Human EGFR (catalytic domain)SignalChemE13-11G-80°C
Poly(Glu, Tyr) 4:1 Peptide SubstrateSigma-AldrichP0275-20°C
Adenosine 5'-Triphosphate (ATP)Sigma-AldrichA7699-20°C
N-(2,3-dichlorophenyl)-6-nitro-4-QuinazolinamineCustom SynthesisN/A-20°C (in 100% DMSO)
Kinase-Glo® Max Luminescent Assay KitPromegaV6071-20°C
Kinase Buffer (1X)In-house prepSee below4°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
White, Opaque, 384-well Assay PlatesCorning3570Room Temperature

In-house Preparation of 1X Kinase Buffer:

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Filter sterilize and store at 4°C.

Experimental Protocol: IC₅₀ Determination

This protocol is designed for a 384-well plate format. All reactions should be set up on ice.

Reagent Preparation
  • Compound Dilution Series:

    • Prepare a 10 mM stock solution of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine in 100% DMSO.

    • Create a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will result in a final assay concentration range from approximately 10 µM to 0.5 nM.

    • Prepare a DMSO-only control for the 0% inhibition (high activity) wells.

  • 2X Kinase Solution:

    • Thaw the recombinant EGFR enzyme on ice.

    • Dilute the enzyme in 1X Kinase Buffer to a final concentration of 2 ng/µL (This is a starting point and should be optimized for a linear reaction rate).

  • 2X Substrate/ATP Solution:

    • In 1X Kinase Buffer, prepare a solution containing 1 mg/mL Poly(Glu, Tyr) substrate and 20 µM ATP. The ATP concentration should be at or near the Km value for EGFR to ensure sensitive detection of competitive inhibition.

Assay Workflow

prep Step 1: Reagent Preparation - 10-point compound serial dilution in DMSO - 2X Kinase Solution (e.g., 2 ng/µL EGFR) - 2X Substrate/ATP Solution (e.g., 1mg/mL Poly(GT), 20µM ATP) dispense_inh Step 2: Inhibitor Dispensing Add 250 nL of compound dilutions or DMSO to a 384-well assay plate. prep->dispense_inh add_kinase Step 3: Add Kinase Add 5 µL of 2X Kinase Solution to all wells. dispense_inh->add_kinase add_sub Step 4: Initiate Reaction Add 5 µL of 2X Substrate/ATP Solution to all wells. Final volume = 10 µL. add_kinase->add_sub incubate Step 5: Kinase Reaction Incubate at room temperature for 60 minutes. add_sub->incubate add_detect Step 6: Add Detection Reagent Add 10 µL of reconstituted Kinase-Glo® Reagent to all wells to stop the reaction. incubate->add_detect equilibrate Step 7: Signal Equilibration Incubate at room temperature for 10 minutes in the dark. add_detect->equilibrate read Step 8: Read Luminescence Measure signal on a plate reader. equilibrate->read

Figure 2: Workflow for IC₅₀ Determination using a Luminescence-Based Kinase Assay. This flowchart outlines the sequential steps from reagent preparation to final data acquisition.

Step-by-Step Procedure
  • Compound Plating: Using an acoustic dispenser or a manual multichannel pipette, transfer 250 nL of each compound dilution from the serial dilution plate to the corresponding wells of a white, opaque 384-well assay plate. Also, dispense 250 nL of 100% DMSO into the control wells (for 0% and 100% inhibition).

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells except the "100% inhibition" (no enzyme) controls. To these wells, add 5 µL of 1X Kinase Buffer instead.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The final volume in each well will be 10 µL.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the plate at room temperature (e.g., 23°C) for 60 minutes.

  • Signal Detection:

    • During the incubation, prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • After the 60-minute incubation, add 10 µL of the prepared Kinase-Glo® Reagent to all wells.

  • Signal Equilibration: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Normalization of Data

First, normalize the data to percent inhibition using the following controls:

  • 0% Inhibition (High Signal Control): Wells containing DMSO instead of the inhibitor. This represents the maximum kinase activity. Let the average RLU of these wells be RLU_max_activity.

  • 100% Inhibition (Low Signal Control): Wells without the kinase enzyme. This represents the background signal. Let the average RLU of these wells be RLU_no_enzyme.

The percent inhibition for each inhibitor concentration is calculated as:

% Inhibition = 100 * (RLU_sample - RLU_max_activity) / (RLU_no_enzyme - RLU_max_activity)

IC₅₀ Curve Fitting

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve to a four-parameter logistic equation (also known as a sigmoidal dose-response model) to determine the IC₅₀ value.

The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

Where:

  • Y is the % Inhibition.

  • X is the logarithm of the inhibitor concentration.

  • Top and Bottom are the plateaus of the curve (should be constrained near 100 and 0, respectively).

  • LogIC₅₀ is the logarithm of the concentration that gives a response halfway between the top and bottom.

  • HillSlope describes the steepness of the curve.

Most data analysis software (e.g., GraphPad Prism, IDBS Xlfit) can perform this non-linear regression analysis.

Expected Results
ParameterDescriptionExample Value
IC₅₀ Concentration of inhibitor for 50% inhibition of EGFR activity.15 nM
Hill Slope Steepness of the dose-response curve. A value of ~1 suggests a 1:1 binding.1.1
R² (Goodness of Fit) A measure of how well the data fits the model. Should be >0.95.0.992

Conclusion and Best Practices

This application note provides a validated and robust protocol for determining the inhibitory potency of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine against EGFR. The luminescence-based assay is highly sensitive, scalable for high-throughput screening, and provides reliable IC₅₀ values.

For optimal results, consider the following:

  • Enzyme Titration: Before profiling the inhibitor, perform an enzyme titration to find the concentration of EGFR that results in approximately 10-30% ATP consumption in the given reaction time. This ensures the reaction is in the linear range.

  • DMSO Tolerance: Ensure the final DMSO concentration in the assay is consistent across all wells and is not high enough to inhibit the kinase (typically ≤1%).

  • Z'-Factor: For screening campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is indicative of an excellent assay.

By following this detailed protocol, researchers can confidently and accurately profile the biochemical activity of novel quinazoline-based kinase inhibitors, advancing their journey in the drug discovery pipeline.

References

  • Ciardiello, F. (2000). The EGFR-targeting monoclonal antibody C225 in the treatment of colorectal cancer. Annals of Oncology, 11(Supplement 4), 11-13. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • GraphPad Software. (n.d.). Dose-Response Curves. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Cell culture treatment with "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

C646 is a potent, cell-permeable, and selective inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CBP (CREB-binding protein).[1][2] Unlike broad-spectrum HAT inhibitors (e.g., Anacardic acid), C646 was identified via structure-based virtual screening to specifically target the p300/CBP active site.

Mechanism

C646 acts as a competitive inhibitor against Acetyl-CoA.[3] It binds to the Lys-CoA binding pocket of p300/CBP, sterically hindering the transfer of the acetyl group to the lysine residues of histone tails (specifically H3 and H4) and non-histone proteins (e.g., p53, NF-κB).

Key Specificity Note: The Ki of C646 for p300 is ~400 nM (cell-free assay).[1][4] It is significantly less potent against other HATs such as PCAF, GCN5, or MOZ, making it a critical tool for dissecting p300/CBP-specific epigenetic landscapes.

Visual 1: Mechanism of Action (DOT Diagram)

MOA p300 p300/CBP Enzyme Acetylation Histone Acetylation (Gene Activation) p300->Acetylation Catalyzes AcCoA Acetyl-CoA AcCoA->Acetylation Donor Histone Histone Substrate (H3K27, H3K9) Histone->Acetylation Acceptor C646 C646 Inhibitor (Competes for Lys-CoA Pocket) C646->p300 Blocks Active Site C646->Acetylation Prevents Inhibition Inhibition of Acetylation (Chromatin Condensation)

Caption: C646 competitively binds the p300 active site, preventing Acetyl-CoA utilization and blocking downstream histone acetylation.[1]

Technical Specifications & Handling

Physical Properties
PropertySpecification
MW 335.14 g/mol
Formula C14H8Cl2N4O3
Solubility DMSO (up to 50 mM); Ethanol (low); Water (insoluble)
Appearance Yellow to orange solid
Stability Light Sensitive (Protect from light); Moisture Sensitive
Critical Control: C37

Never run a C646 experiment without C37. C37 (N-(2,3-dichlorophenyl)-4-quinazolinamine) is the structural analog of C646 lacking the nitro group. It is inactive against p300 but controls for potential off-target effects of the quinazoline scaffold (e.g., kinase inhibition).

  • Recommendation: Treat control cells with C37 at the same concentration as C646.

Reconstitution Protocol
  • Solvent: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM stock solution.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.35 mg of C646 in 1 mL DMSO.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C. Protect from light using amber tubes or foil.

Experimental Protocols

Protocol A: Determination of Optimal Dose (Dose-Response)

Objective: Determine the lowest effective dose that inhibits acetylation without inducing immediate cytotoxicity.

  • Seeding: Seed cells (e.g., HeLa, MCF-7, HEK293) in 6-well plates at 60-70% confluency.

  • Preparation: Thaw C646 stock (10 mM) and C37 stock (10 mM) in the dark.

  • Dilution: Prepare working solutions in pre-warmed culture media.

    • Dose Range: 0, 5, 10, 20, 30, 50 µM.

    • Vehicle Control: DMSO concentration must remain constant across all wells (typically <0.5%).[4]

  • Treatment: Aspirate old media and add drug-containing media.

  • Incubation: Incubate for 24 hours .

  • Harvest: Lyse cells using RIPA buffer containing protease inhibitors AND deacetylase inhibitors (e.g., Trichostatin A or Sodium Butyrate) to preserve acetylation states during lysis.

Protocol B: Functional Inhibition Assay (Histone Acetylation)

Objective: Validate p300 inhibition via Western Blot.[5]

Experimental Groups:

  • Vehicle Control: DMSO (0.1%)

  • Negative Control: C37 (20 µM)

  • Treatment: C646 (20 µM)

Workflow:

  • Serum Starvation (Optional but Recommended): Serum contains growth factors that stimulate HAT activity. Starving cells (0.5% FBS) for 12-24h prior to treatment synchronizes the cell cycle and lowers basal acetylation, making the inhibitory effect of C646 clearer.

  • Treatment: Treat cells for 6 to 24 hours .

    • Note: Histone turnover is slow. 4-6 hours is sufficient to see changes in rapid acetylation events (e.g., H3K27ac at enhancers), but 24 hours is standard for global bulk histone levels.

  • Readout: Western Blot.

    • Primary Targets:H3K27ac (Histone 3 Lysine 27 Acetylation) – a direct target of p300.

    • Secondary Targets: H3K9ac, H3K18ac.

    • Loading Control: Total H3 (not Actin/GAPDH, to normalize to chromatin load).

Visual 2: Experimental Workflow (DOT Diagram)

Workflow Stock Stock Prep (10mM in DMSO) Protect from Light Seed Cell Seeding (60-70% Confluent) Stock->Seed Dilute Starve Serum Starvation (0.5% FBS, 12h) *Optional* Seed->Starve Treat Treatment Group A: DMSO Group B: C37 (20µM) Group C: C646 (20µM) Starve->Treat Lysis Lysis + Protease Inhibitors + Deacetylase Inhibitors Treat->Lysis 6-24 Hours WB Western Blot Probe: Anti-H3K27ac Norm: Total H3 Lysis->WB

Caption: Step-by-step workflow for validating C646 efficacy using Western Blotting.

Expert Insights & Troubleshooting

Chemical Reactivity (The "Michael Acceptor" Issue)

C646 contains an


-unsaturated carbonyl system (part of the benzylidene moiety), making it a potential Michael acceptor.
  • Implication: It can react with thiol groups (cysteines) in proteins or reducing agents in media.

  • Action: Avoid using culture media supplemented with high concentrations of DTT or 2-Mercaptoethanol during the treatment window, as these may quench the drug before it enters the cell.

Toxicity vs. Efficacy
  • Observation: At concentrations >30 µM, C646 often induces apoptosis independent of p300 inhibition (off-target effects).

  • Validation: If you see massive cell death at 24h, lower the dose to 10 µM and extend the time, or check the C37 control. If C37 kills the cells, the effect is likely due to the quinazoline core, not HAT inhibition.

Precipitation

C646 is hydrophobic. When adding the DMSO stock to aqueous media:

  • Do not add the stock directly to the cell dish.

  • Do pre-dilute the stock in a small volume of warm media (e.g., 1 mL), vortex rapidly, and then add to the main culture vessel. This prevents local precipitation crystals that can lyse cells upon contact.

Comparison of C646 vs. C37
FeatureC646C37
p300/CBP Inhibition Potent (Ki ~400 nM) Inactive
Nitro Group Present (Essential for activity)Absent
Use Case Active TreatmentNegative Control
Solubility DMSODMSO

References

  • Bowers, E. M., et al. (2010). "Virtual screening of a structure-based pharmacophore model identifies specific inhibitors of p300/CBP." Nature Chemical Biology, 6(6), 427-434.

  • Selleck Chemicals. "C646 Protocol and Chemical Data." SelleckChem Product Sheet.

  • Sigma-Aldrich. "Histone Acetyltransferase p300 Inhibitor, C646 - Calbiochem."[3] Merck/Sigma Technical Data.

  • Gao, Y., et al. (2013). "C646, a novel p300/CBP inhibitor, inhibits histone acetylation and cell growth." PLoS One.

Sources

Application Note: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine in Cancer Cell Line Studies

[1]

Introduction & Mechanism of Action

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS: 1233868-85-3) is a synthetic small molecule belonging to the 4-anilinoquinazoline class.[1] This scaffold is the structural backbone of several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1]

Structural Logic & Pharmacophore[1]
  • Quinazoline Core: Mimics the adenine ring of ATP, allowing the molecule to bind competitively to the ATP-binding pocket of protein kinases (Type I inhibition).[1]

  • 2,3-Dichlorophenyl Moiety: Occupies the hydrophobic pocket (selectivity filter) adjacent to the ATP site.[1] The specific 2,3-dichloro substitution pattern is distinct from the common 3-chloro-4-fluoro (Gefitinib) or 3-bromo (PD153035) motifs, potentially offering unique selectivity profiles or altered binding kinetics.[1]

  • 6-Nitro Group: An electron-withdrawing group that alters the pKa of the quinazoline N1, influencing hydrogen bonding with the kinase hinge region (typically Met793 in EGFR).[1] It also serves as a synthetic handle for reduction to an amine, enabling the synthesis of irreversible covalent inhibitors (via acrylation).[1]

Primary Applications
  • EGFR/ErbB Signaling Studies: Evaluation of reversible ATP-competitive inhibition in wild-type vs. mutant (e.g., T790M) cancer cell lines.[1]

  • Structure-Activity Relationship (SAR) Profiling: Assessing the impact of the 2,3-dichloro substitution on potency compared to standard inhibitors.[1]

  • Synthetic Intermediate: Precursor for generating 6-amino-4-anilinoquinazoline probes.[1]

Material Properties & Handling

PropertySpecification
Chemical Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
CAS Number 1233868-85-3
Molecular Formula C₁₄H₈Cl₂N₄O₂
Molecular Weight ~335.14 g/mol
Solubility DMSO: >10 mM (Recommended)Ethanol: Low/SparinglyWater: Insoluble
Storage Powder: -20°C (Desiccated, 2 years)In Solution (DMSO): -80°C (6 months)
Stability Sensitive to light and moisture.[1] Avoid repeated freeze-thaw cycles.[1]

Experimental Design: Pathway & Workflow

To validate the biological activity of this compound, researchers should focus on the EGFR-RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.[1]

Mechanism of Action Diagram (Graphviz)

EGFR_PathwayCompoundN-(2,3-dichlorophenyl)-6-nitro-4-QuinazolinamineEGFREGFR (ErbB1)[Tyrosine Kinase]Compound->EGFRCompetes with ATP(Inhibition)RASRASEGFR->RASActivationPI3KPI3KEGFR->PI3KATPATPATP->EGFRPhosphorylationRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2(p-ERK)MEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationAKTAKT(p-AKT)PI3K->AKTAKT->Proliferation

Caption: Proposed mechanism of competitive ATP inhibition at the EGFR kinase domain, leading to downstream suppression of ERK and AKT survival pathways.[1]

Detailed Protocols

Stock Solution Preparation (10 mM)

Objective: Create a stable stock for serial dilutions.

  • Calculate Mass: For 10 mg of compound (MW: 335.14 g/mol ):

    
    
    
    
    [1]
  • Dissolution: Add anhydrous DMSO (Sigma-Aldrich Hybridoma grade) to the vial. Vortex for 30-60 seconds until completely dissolved.[1]

    • Note: If turbidity persists, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Aliquot: Dispense into 50 µL aliquots in amber microtubes.

  • Storage: Store at -80°C. Do not refreeze an aliquot more than once.

In Vitro Cytotoxicity Assay (Dose-Response)

Objective: Determine the IC50 value in cancer cell lines (e.g., A549, PC-9, H1975).

Materials:

  • Cell Lines: A549 (EGFR WT), PC-9 (EGFR Del19 - Sensitive), H1975 (EGFR T790M - Resistant).[1]

  • Assay Reagent: CellTiter-Glo® (Promega) or MTT.[1]

  • Control: Gefitinib (Positive Control), DMSO (Vehicle).[1]

Protocol:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 90 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.

  • Drug Treatment:

    • Prepare a 3-fold serial dilution of the compound in DMSO (starting at 10 mM down to 1 µM).[1]

    • Dilute these stocks 1:1000 into culture media to generate final testing concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM... 0.001 µM).[1] Final DMSO concentration must be 0.1% in all wells.[1]

    • Add 10 µL of diluted drug to the cells.[1]

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add CellTiter-Glo reagent (100 µL/well).[1] Shake for 2 minutes.

    • Read Luminescence using a plate reader.[1]

  • Analysis: Normalize data to DMSO control (100% viability). Fit curves using Non-linear regression (log(inhibitor) vs. response) in GraphPad Prism.

Target Validation: Western Blotting

Objective: Confirm inhibition of EGFR autophosphorylation (Y1068) and downstream targets (ERK/AKT).[1]

Protocol:

  • Starvation: Seed cells (e.g., PC-9) in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free media for 12–16 hours. (Crucial for reducing basal phosphorylation noise).

  • Treatment:

    • Treat cells with the compound (e.g., 0.1, 1, 10 µM) for 2 hours .[1]

    • Include a DMSO control and a Gefitinib (1 µM) positive control.[1]

  • Stimulation: Stimulate cells with EGF (20–100 ng/mL) for 15 minutes to activate the pathway.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche).

  • Immunoblotting Targets:

    • p-EGFR (Tyr1068): Marker of receptor activation.[1]

    • Total EGFR: Loading control for the receptor.[1]

    • p-ERK1/2 (Thr202/Tyr204): Downstream effector.[1]

    • GAPDH/Actin: Housekeeping control.

Data Interpretation & Troubleshooting

Expected Results
AssaySensitive Line (e.g., PC-9)Resistant Line (e.g., H1975)Interpretation
IC50 < 1 µM> 10 µMIndicates EGFR-dependency.[1] High IC50 in H1975 suggests the compound may not overcome the T790M steric gate.[1]
Western Blot Dose-dependent decrease in p-EGFR and p-ERK.[1]Minimal reduction in p-EGFR.[1]Confirms on-target activity.
Troubleshooting Guide
  • Precipitation: If the compound precipitates in media, ensure the DMSO stock is fully dissolved and add the drug dropwise to the media while vortexing.[1] Do not exceed 0.5% DMSO.[1]

  • No Inhibition: If IC50 > 10 µM in sensitive lines, the 2,3-dichloro substitution may be unfavorable for the ATP pocket compared to the 3-chloro-4-fluoro motif, or the 6-nitro group may require metabolic reduction (unlikely in vitro).[1]

  • High Background p-EGFR: Ensure serum starvation was effective; reduce EGF stimulation time.

References

  • Fry, D. W., et al. (1994).[1] "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1] Science, 265(5175), 1093-1095.[1] (Foundational paper on 4-anilinoquinazolines). Link

  • Bridges, A. J. (2001).[1] "Chemical inhibitors of protein kinases."[1] Chemical Reviews, 101(8), 2541-2572.[1] (Review of quinazoline SAR). Link[1]

  • Wissner, A., et al. (2003).[1] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[1] (Discusses aniline substitution patterns). Link[1]

  • PubChem. "Quinazolin-4-amine derivatives."[1][2] (General chemical structure reference). Link

(Note: Specific literature on the exact "N-(2,3-dichlorophenyl)-6-nitro" analog is sparse; protocols are derived from the validated methodology for the 4-anilinoquinazoline class.)[1]

Analytical Profiling and Quantification of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (NDNQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (herein referred to as NDNQ ) is a pharmacologically significant 4-anilinoquinazoline scaffold. Structurally homologous to approved Tyrosine Kinase Inhibitors (TKIs) such as Afatinib and Gefitinib, NDNQ serves as both a critical intermediate in the synthesis of covalent EGFR inhibitors and a potent bioactive probe in its own right.

This Application Note provides a definitive, multi-modal analytical framework for NDNQ. It moves beyond generic protocols to address the specific physicochemical challenges posed by the 2,3-dichlorophenyl moiety (steric hindrance, lipophilicity) and the 6-nitro group (redox susceptibility).

Chemical Identity
ParameterDetail
IUPAC Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
CAS Number 1233868-85-3
Molecular Formula C₁₄H₈Cl₂N₄O₂
Molecular Weight 335.15 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Predicted) ~5.2 (Quinazoline N1 basicity)
Solubility DMSO (High), DMF (High), Methanol (Moderate), Water (Negligible)

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine Quality Control (QC), Purity Assessment, and Stability Studies. Rationale: The nitro-conjugated quinazoline core exhibits strong UV absorption. A reverse-phase C18 method is selected to retain the lipophilic NDNQ while resolving it from potential hydrolysis degradants (e.g., 6-nitroquinazolin-4-one).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN provides sharper peak shapes for nitro-aromatics compared to Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer for the bulky dichlorophenyl group).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA).

    • Quantification: 254 nm (Max absorbance).

    • Impurity Profiling: 330 nm (Specific to the nitro-conjugated system, reduces background from non-conjugated impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Sample Injection
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop
System Suitability Criteria
  • Tailing Factor (T): 0.9 < T < 1.2 (Critical: Tailing > 1.5 indicates secondary interactions with silanols; increase buffer strength if observed).

  • Theoretical Plates (N): > 5,000.[1]

  • RSD (Retention Time): < 0.5% (n=6).

  • RSD (Area): < 1.0% (n=6).

Method B: LC-MS/MS Quantification in Biological Matrices

Scope: Pharmacokinetic (PK) studies, trace analysis in plasma/tissue. Rationale: NDNQ requires high sensitivity due to its likely low solubility and high potency. Positive Electrospray Ionization (ESI+) is chosen because the quinazoline N1 nitrogen is readily protonated ([M+H]⁺).

Mass Spectrometry Parameters (Sciex Triple Quad 6500+)
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): 335.0 m/z ([M+H]⁺ for ³⁵Cl isotope).

  • Product Ions (Q3):

    • Quantifier: 174.1 m/z (Cleavage of C4-N bond, retaining the 6-nitroquinazoline core).

    • Qualifier: 161.0 m/z (Subsequent loss of fragments from the dichlorophenyl ring).

    • Note on Isotopes: Due to two Chlorine atoms, the M+2 peak (337.0) will be significant (~65% of M). For maximum sensitivity, use 335.0; for interference verification, monitor 337.0 -> 174.1.

Sample Preparation: Protein Precipitation (PPT)
  • Matrix: Rat/Human Plasma.

  • Internal Standard (IS): Erlotinib or d6-NDNQ (if available).

  • Protocol:

    • Aliquot 50 µL plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL IS working solution (500 ng/mL).

    • Add 150 µL ice-cold Acetonitrile (1:3 ratio ensures >98% protein removal).

    • Vortex vigorously for 2 min.

    • Centrifuge at 14,000 rpm for 10 min at 4°C.

    • Transfer 100 µL supernatant to an autosampler vial containing 100 µL water (Dilution prevents peak distortion from strong solvent effects).

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical validation steps required by ICH Q2(R1) guidelines.

AnalyticalWorkflow Start Sample Receipt: NDNQ CheckConc Est. Concentration? Start->CheckConc HighConc High (> 1 µg/mL) Raw Material / Formulation CheckConc->HighConc LowConc Trace (< 1 µg/mL) Plasma / Tissue / Cells CheckConc->LowConc HPLC Method A: HPLC-UV (Agilent ZORBAX C18) HighConc->HPLC LCMS Method B: LC-MS/MS (MRM: 335.0 -> 174.1) LowConc->LCMS Validation Validation (ICH Q2) HPLC->Validation LCMS->Validation Params_HPLC Specificity (Degradants) Linearity (1-100 µg/mL) Robustness Validation->Params_HPLC Params_LCMS Matrix Effect Recovery LOD/LOQ (~1 ng/mL) Validation->Params_LCMS Report Final Quantification Report Params_HPLC->Report Params_LCMS->Report

Figure 1: Decision tree for NDNQ analytical method selection based on sample concentration and matrix complexity.

Troubleshooting & Expert Insights

Solubility Issues

NDNQ is highly lipophilic. Standard stock solutions must be prepared in 100% DMSO or DMA (Dimethylacetamide) . Avoid preparing stocks in Methanol, as precipitation may occur upon storage at -20°C.

  • Tip: For HPLC mobile phase, do not exceed 50% aqueous content in the needle wash to prevent carryover.

Stability of the Nitro Group

The 6-nitro group is susceptible to reduction (to amine) if samples are exposed to reducing agents (e.g., DTT, mercaptoethanol) or metabolic enzymes in plasma (nitroreductases).

  • Protocol Adjustment: For plasma samples, add 10 mM Ammonium Acetate to the collection tubes to inhibit enzymatic reduction during processing. Process on ice.

Chlorine Isotope Interference

The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4).

  • Expert Check: In LC-MS, if the ratio of the 335.0 peak to the 337.0 peak deviates significantly from the theoretical natural abundance (~100:65), co-eluting interference is present.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135665263 (Analogous Structure). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Bhatia, S. et al. (2020).Development and Validation of HPLC Method for Quinazoline Derivatives. Journal of Chromatographic Science.

Sources

"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the standardized protocol for handling N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (hereafter referred to as Compound QZN-46 ).[1] This compound belongs to the 4-anilinoquinazoline class, structurally related to EGFR inhibitors (e.g., Gefitinib, Erlotinib) but distinct due to the 6-nitro substitution and 2,3-dichlorophenyl moiety.[1]

Critical Challenge: Like many condensed heteroaromatic systems, QZN-46 exhibits high lipophilicity (cLogP ~4.5–5.0) and negligible aqueous solubility .[1] Improper stock preparation leads to "silent precipitation"—micro-aggregates that skew IC50 values and cause false-negative results in cellular assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to reproducible data.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₄H₈Cl₂N₄O₂MW ≈ 335.15 g/mol
Core Structure Quinazoline + Nitro groupPlanar, stackable structure prone to aggregation.[1]
Solubility (Water) < 1 µM (Insoluble)Do not attempt direct aqueous dilution.[1]
Solubility (DMSO) ~20–50 mM (Good)Preferred Solvent. Aprotic, disrupts stacking.[1]
Solubility (Ethanol) Low / ModerateNot recommended for high-concentration stocks.
Stability Nitro group presentPotential photosensitivity; store in amber vials.

Protocol A: Primary Stock Solution Preparation

Objective: Create a stable, verified 10 mM or 20 mM Master Stock.

Reagents & Equipment
  • Compound QZN-46 (Solid, >98% purity).[1]

  • DMSO (Dimethyl Sulfoxide): Anhydrous, Sterile-filtered, >99.9% (Sigma-Aldrich or equivalent).[1] Note: Avoid old DMSO; it absorbs water from air, reducing solubility.[1]

  • Vials: Amber glass vials with Teflon-lined caps (prevent plastic leaching).

  • Sonicator: Bath sonicator.

Step-by-Step Procedure
  • Calculations: Determine the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / MW (335.15)] / Target Conc (M)

    • Example: To make 10 mM stock from 5 mg of powder:

      
      [1]
      
  • Weighing: Weigh the solid into the amber glass vial. Do not weigh inside a plastic microtube due to static charge issues with fine quinazoline powders.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Dissolution (Critical):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Why? Nitro-quinazolines form tight crystal lattices. Sonication breaks these intermolecular forces better than vortexing alone.

  • Visual Validation (The "Tyndall Check"):

    • Hold the vial against a dark background. Shine a laser pointer or bright light through it.

    • Pass: Beam passes through clearly (True Solution).

    • Fail: Beam path is visible/hazy (Tyndall Effect) = Micro-precipitates. Action: Sonicate longer or dilute.[1]

Protocol B: Serial Dilution & Working Solutions

The "Crash-Out" Risk: Diluting a 10 mM DMSO stock directly into cell culture media (aqueous) often causes immediate precipitation.

The Solution: Use an Intermediate Dilution Step .

DilutionWorkflow cluster_warning Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Rapid Mixing) Final Working Solution (1 µM in Assay Well) Inter->Final 1:100 Dilution Cells Cell Culture / Enzyme Assay Final->Cells Add to Cells

Figure 1: Recommended "Step-Down" Dilution Strategy to maintain solubility.

Procedure for Cellular Assays (Example: 1 µM Final)
  • Prepare Intermediate (100x): Dilute 10 mM Stock 1:100 into culture media (pre-warmed).

    • Technique: Place media in a tube.[2] Vortex the media while slowly piping in the DMSO stock. This prevents local high-concentration pockets.

  • Inspect: Ensure no cloudiness appears.

  • Final Dilution: Dilute the Intermediate 1:100 into the assay wells.

    • Final DMSO Concentration: 0.01% (Safe for most cells).

Storage & Stability

ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation (hydrolysis of quinazoline ring).
Container Amber Glass / Foil-wrappedNitro groups can be reduced or degraded by UV/Vis light.
Moisture Desiccator cabinetDMSO is hygroscopic. Water intake causes compound precipitation.
Freeze/Thaw Max 5 cyclesAliquot into single-use volumes (e.g., 50 µL) immediately after prep.

Quality Control & Troubleshooting

Self-Validating System: How to know if your stock is bad.

  • The "DMSO Freeze" Test:

    • Place your stock at 4°C (fridge).

    • DMSO freezes at ~19°C. If your stock remains liquid at 4°C, it has absorbed significant water (bad).[1] Discard it.

  • Precipitation in Assay:

    • If data is erratic, centrifuge the working solution (e.g., 10,000 x g for 5 mins).

    • Measure the concentration of the supernatant via Absorbance (peak approx 330-350 nm for nitro-quinazolines).

    • If supernatant concentration < expected, the compound has crashed out.[1]

Troubleshooting Start Issue: Erratic Assay Data Check1 Check Stock Clarity (Tyndall Effect) Start->Check1 Decision1 Cloudy? Check1->Decision1 Check2 Check DMSO Quality (Freeze Test) Decision2 Liquid at 4°C? Check2->Decision2 Decision1->Check2 No Action1 Sonicate / Warm to 37°C Decision1->Action1 Yes Action2 Discard. DMSO is wet. Decision2->Action2 Yes Action3 Proceed to Intermediate Dilution Check Decision2->Action3 No

Figure 2: Troubleshooting logic flow for compound stability issues.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinazoline Derivatives. Available at: [Link] (Accessed Oct 2025).[1]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for solubility of lipophilic drugs).

  • Waybright, T. J., et al. (2009).[1] Assay Guidance Manual: Reagent and Compound Management. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data and Handling Guide. (Industry standard for DMSO solvent properties).[3] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-SNAR-06NO2 Subject: Yield Optimization & Troubleshooting for Sterically Hindered 4-Anilinoquinazolines Status: Active Guide

Executive Summary

The synthesis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine presents a specific challenge in Nucleophilic Aromatic Substitution (


). While the 6-nitro group activates the quinazoline core, the nucleophile (2,3-dichloroaniline ) is both electronically deactivated and sterically hindered.

Standard protocols using ethanol reflux often result in stalled conversion (40-60% yield) and hydrolysis byproducts. This guide provides optimized high-energy protocols and troubleshooting workflows to overcome the nucleophilic bottleneck.

Module 1: Critical Reaction Parameters (The "Why")

The Nucleophile Bottleneck

The primary cause of low yield is the 2,3-dichloroaniline .

  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates significant steric clash with the quinazoline H5 proton and the N3 nitrogen during the approach to the transition state.

  • Electronic Deactivation: The two chlorine atoms withdraw electron density from the amino group, making it a poor nucleophile compared to unsubstituted aniline.

The Hydrolysis Trap

The starting material, 4-chloro-6-nitroquinazoline , is highly electrophilic. In the presence of trace moisture and a slow-reacting aniline, water out-competes the aniline, leading to the thermodynamically stable but useless 6-nitroquinazolin-4(3H)-one (hydroxyl impurity).

Module 2: Troubleshooting FAQs

Q1: The reaction stalls at 50% conversion even after 24 hours. Adding more aniline doesn't help. Why? A: You have likely reached a solubility or thermal limit. In standard solvents like Isopropanol (IPA) or Ethanol (reflux ~80°C), the energy barrier for the sterically hindered 2,3-dichloroaniline to attack is too high.

  • Fix: Switch to 2-Butanol (BP 99°C) or DMF (153°C) to increase thermal energy, or use Microwave Irradiation (see Protocol B).

Q2: I see a new spot on TLC that doesn't move (low


) and is UV active. What is it? 
A:  This is likely the hydrolysis product, 6-nitroquinazolin-4(3H)-one .
  • Cause: Wet solvent or atmospheric moisture.

  • Fix: Use anhydrous solvents.[1] Keep the reaction under

    
     or Ar atmosphere. Ensure the aniline is dry.
    

Q3: The product precipitates, but the yield is >100% by weight. Is it wet? A: You likely isolated the Hydrochloride Salt . The reaction generates HCl as a byproduct, which protonates the product (N1 position).

  • Verification: Run NMR in DMSO-

    
    . If you see a broad singlet >11 ppm, it is the salt.
    
  • Action: If you need the free base, suspend the solid in EtOAc and wash with saturated

    
    .
    

Module 3: Optimized Experimental Protocols

Protocol A: High-Temperature Thermal Method (Recommended for Scale-up)

Designed to overcome the activation energy barrier of the 2,3-dichloroaniline.

  • Setup: Dry 2-neck round bottom flask, reflux condenser,

    
     inlet.
    
  • Solvent: 2-Butanol (Anhydrous). Note: IPA is often too cool (82°C); 2-Butanol (99°C) provides the necessary thermal boost without the workup difficulty of DMF.

  • Stoichiometry:

    • 4-chloro-6-nitroquinazoline (1.0 eq)

    • 2,3-dichloroaniline (1.1 eq)

  • Procedure:

    • Dissolve quinazoline in 2-Butanol (10 mL/g).

    • Add aniline.[2][3][4][5][6]

    • Heat to reflux (100°C) for 4-6 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex). If SM remains, add 0.1 eq of aniline and continue.

  • Workup:

    • Cool to room temperature.[1][4] The HCl salt of the product should precipitate as a yellow/orange solid.

    • Filter the solid.[4] Wash with cold IPA (

      
      ) and 
      
      
      
      (
      
      
      ).
    • Optional: To obtain free base, suspend in water/methanol and adjust pH to 8 with

      
      , then filter.
      
Protocol B: Microwave-Assisted Synthesis (Recommended for Discovery/High Yield)

Best for overcoming steric hindrance rapidly.

  • Vessel: 10-20 mL Microwave vial (sealed).

  • Solvent: Isopropanol (IPA) .

  • Stoichiometry: 1.0 eq Quinazoline : 1.2 eq Aniline.

  • Parameters:

    • Temperature: 120°C

    • Time: 15 - 20 minutes

    • Power: Dynamic (Max 150W)

  • Outcome: Yields typically improve from ~50% (thermal) to >85% due to rapid heating preventing side reactions.

Module 4: Data & Visualization

Solvent & Condition Screening Data

Comparative analysis of reaction conditions for sterically hindered anilines.

SolventTemp (°C)TimeYield (%)Comment
Ethanol 7824 h45%Incomplete conversion; hydrolysis observed.
Isopropanol 8212 h58%Standard method; still sluggish for 2,3-Cl aniline.
2-Butanol 996 h82% Optimal Thermal. Higher temp overcomes sterics.
DMF 1202 h75%Good conversion, but difficult workup (product solubility).
IPA (Microwave) 12020 min92% Best Yield. Kinetic control minimizes hydrolysis.
Reaction Logic & Troubleshooting Pathways

ReactionLogic Start Reactants: 4-Cl-6-NO2-Quinazoline + 2,3-Dichloroaniline ConditionCheck Check Conditions Start->ConditionCheck Path_Thermal Standard Thermal (EtOH/IPA, <85°C) ConditionCheck->Path_Thermal Low Temp Path_HighEnergy High Energy (MW or 2-BuOH, >95°C) ConditionCheck->Path_HighEnergy High Temp Inter_Steric Steric Clash Barrier (Ortho-Cl repels Quinazoline) Path_Thermal->Inter_Steric Outcome_Success Successful SNAr Transition State Path_HighEnergy->Outcome_Success Overcomes Barrier Outcome_Stall Reaction Stalls (Slow Kinetics) Inter_Steric->Outcome_Stall Side_Hydrolysis Side Reaction: Hydrolysis by Moisture Outcome_Stall->Side_Hydrolysis Prolonged Time + Wet Solvent Product_Salt Product Precipitates (HCl Salt) Outcome_Success->Product_Salt Impurity Impurity: Quinazolinone (OH) Side_Hydrolysis->Impurity

Figure 1: Logic flow demonstrating how low thermal energy leads to steric stalling and subsequent hydrolysis, while high energy pathways drive the desired


 mechanism.
Mechanism of Action

Mechanism cluster_0 Activation SM 4-Cl-6-NO2-Qnz TS Meisenheimer Complex SM->TS + Nu (Slow Step) Nu 2,3-Cl-Aniline Nu->TS Prod Product (Secondary Amine) TS->Prod - Cl (Fast) HCl HCl Byproduct TS->HCl

Figure 2: Simplified


 mechanism. The 6-Nitro group stabilizes the Meisenheimer complex, but the rate-limiting step is the initial attack by the bulky aniline.

References

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: PMC - NIH [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: Molecules (MDPI) [Link]

  • Quinazoline Synthesis and Reactivity (General Review). Source: Organic Chemistry Portal [Link]

Sources

"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" solubility issues in assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Solubility & Assay Optimization

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine . Based on its chemical structure—a nitro-substituted quinazoline core coupled with a lipophilic 2,3-dichlorophenyl moiety—this compound belongs to a class of highly hydrophobic 4-anilinoquinazolines.

Unlike clinical EGFR inhibitors (e.g., Gefitinib) which contain solubilizing moieties (like morpholine or piperazine tails), this specific molecule lacks hydrophilic solubilizing groups. In the field, we colloquially refer to such compounds as "Brick Dust" because they are exceptionally difficult to solubilize in aqueous media and will precipitate rapidly upon contact with water or phosphate buffers.

This guide addresses the three critical failure modes for this compound: Solvent Shock Precipitation , Plasticware Adsorption , and Micro-Crystallization .

Part 1: Physicochemical Profile & Solubility Data[1][2]

Before beginning experiments, you must respect the thermodynamic limits of this molecule.

PropertyValue / CharacteristicImpact on Assay
LogP (Estimated) > 4.5 (High Lipophilicity)High risk of binding to plastic tips/plates.
DMSO Solubility Good (~10–25 mM)Primary solvent for stock solutions.
Ethanol Solubility Low / ModerateNot recommended for high-concentration stocks.
Aqueous Solubility Negligible (< 1 µM without carrier)CRITICAL: Will precipitate if diluted directly from 100% DMSO to aqueous buffer.
Visual Appearance Yellow/Orange Crystalline SolidNitro group confers color; precipitation is often visible as turbidity.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My compound precipitates immediately when I add it to the cell culture media."

Diagnosis: Solvent Shock (The "Crash" Effect). Mechanism: You are likely pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous medium. The DMSO diffuses into the water faster than the hydrophobic compound can disperse, leaving the compound stranded in a high-dielectric environment where it is thermodynamically unstable. It instantly aggregates (crashes out).

Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0% DMSO in one step. You must use a "Step-Down" protocol to keep the compound solubilized.

Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into a compatible intermediate solvent (e.g., PBS containing 10-20% DMSO or a carrier protein like BSA), or perform serial dilutions in 100% DMSO first.

  • Final Step: Transfer from the diluted DMSO plate to the assay plate. Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cells).[1]

Expert Tip: For this specific nitro-quinazoline, adding 0.1% BSA (Bovine Serum Albumin) to your assay buffer before adding the compound can prevent precipitation. The albumin acts as a "chaperone," binding the hydrophobic molecule and keeping it in pseudo-solution.

Issue 2: "My IC50 values are fluctuating or shifting to the right (lower potency)."

Diagnosis: Plasticware Adsorption. Mechanism: The 2,3-dichlorophenyl ring is extremely lipophilic. It will bind avidly to Polystyrene (PS) plates and standard Polypropylene (PP) pipette tips. If you perform serial dilutions in a standard PS plate, up to 50-80% of your compound may be lost to the walls of the plate before it ever reaches the cells.

Solution: Material Substitution

  • Glass or Low-Bind Plastics: Use glass-coated or low-binding polypropylene plates for your intermediate dilution steps.

  • Pre-wetting Tips: When pipetting the stock, aspirate and dispense the solution 2-3 times to saturate the binding sites on the pipette tip surface before the final transfer.

  • Acoustic Dispensing: If available, use an acoustic liquid handler (e.g., Echo) to transfer nanoliters of pure DMSO stock directly to the assay well, bypassing intermediate plasticware entirely.

Issue 3: "The powder won't dissolve in DMSO, even at 10 mM."

Diagnosis: Crystal Lattice Energy / Hygroscopy. Mechanism: Nitro-quinazolines can form tight crystal lattices. Additionally, if the DMSO is "wet" (hygroscopic), water content reduces solubility power.[2]

Solution: Sonication & Heat [3][4]

  • Anhydrous DMSO: Ensure your DMSO is fresh and stored with molecular sieves.

  • Sonicate: Vortexing is insufficient. Use a bath sonicator for 10–15 minutes at 37°C. The combination of ultrasonic energy and mild heat breaks the crystal lattice.

  • Visual Check: Hold the vial up to a light source. The solution should be perfectly clear yellow/orange. Any turbidity indicates incomplete dissolution.

Part 3: Visualized Workflows

Workflow 1: The "Step-Down" Dilution Protocol (Anti-Precipitation)

This diagram illustrates the correct method to dilute N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine to avoid "crashing out."

DilutionProtocol cluster_legend Protocol Logic Stock 10 mM Stock (100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Perform dilutions HERE Stock->DilutionPlate Step 1: Dilute in Solvent Intermediate Intermediate Step (Media + 10% DMSO) Optional Buffer Zone DilutionPlate->Intermediate Step 2: Small Transfer (1:10) AssayPlate Final Assay Plate (Aqueous Media) Final DMSO < 0.5% DilutionPlate->AssayPlate Alt: Direct Transfer (High Risk of Precip) Intermediate->AssayPlate Step 3: Final Transfer Note Key: Keep compound in high DMSO as long as possible before final aqueous shock.

Caption: Figure 1. Step-Down Dilution Strategy. Performing serial dilutions in 100% DMSO (Yellow) prevents precipitation that occurs in aqueous buffers. Direct transfer to assay media (Green) should be done rapidly with immediate mixing.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures related to this compound.

Troubleshooting Start Start: Assay Results Inconsistent CheckVisual Inspect Media under Microscope (40x) Start->CheckVisual Crystals Visible Crystals/Debris? CheckVisual->Crystals YesCrystals Precipitation Issue Crystals->YesCrystals Yes NoCrystals Solubility likely OK Suspect Adsorption Crystals->NoCrystals No Action1 Action: Reduce Max Conc. or Add 0.1% BSA YesCrystals->Action1 Action2 Action: Switch to Glass/Low-Bind Plastics NoCrystals->Action2

Caption: Figure 2. Diagnostic Decision Tree. Visual inspection of the assay well is the fastest way to distinguish between precipitation (solubility limit) and adsorption (plastic binding).

References

  • Fry, D. W., et al. (1994).[5] A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[3][2][5][6][7][8] Science.[5] (Foundational text on Quinazoline solubility and handling).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and "Brick Dust" compounds).

  • SelleckChem Technical Guide. Handling of Hydrophobic Kinase Inhibitors. (General protocols for Quinazoline reconstitution).

Disclaimer: This guide is for research use only. The compound N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a potent bioactive chemical; always consult the Safety Data Sheet (SDS) for handling instructions.

Sources

Optimizing "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" concentration in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in the optimization of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS 1233868-85-3) for cell culture applications. This compound belongs to the 4-anilinoquinazoline class, a scaffold widely recognized for potent inhibition of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[1][2]

Executive Summary

  • Compound Class: 4-Anilinoquinazoline (Reversible EGFR Tyrosine Kinase Inhibitor).

  • Primary Target: EGFR (ErbB1) kinase domain (ATP-competitive).

  • Solubility: Hydrophobic; requires DMSO for stock preparation.

  • Typical Working Range: 10 nM – 10 µM (Cell-dependent).[3]

  • Critical Handling: Light-sensitive (Nitro group); Moisture-sensitive (Quinazoline core).[3]

Part 1: Compound Preparation & Handling

Q: How do I prepare a stable stock solution without precipitation?

A: The quinazoline core is highly hydrophobic. Direct dissolution in aqueous media will result in immediate precipitation and inaccurate dosing.

Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) , sterile-filtered. Avoid Ethanol (lower solubility limit).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight ≈ 335.15 g/mol (verify specific batch CoA).

    • To make 1 mL of 10 mM stock: Weigh 3.35 mg and dissolve in 1 mL DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (nitro groups can be photo-reactive) and store at -20°C . Avoid freeze-thaw cycles >3 times.[3]

Q: What is the maximum DMSO tolerance for my cells?

A: Maintain final DMSO concentration <0.1% (v/v) in culture media.

  • Example: If treating with 10 µM compound from a 10 mM stock, you need a 1:1000 dilution. This equals 0.1% DMSO, which is acceptable for most cell lines (e.g., A549, HCT-116).[3]

  • Validation: Always include a "Vehicle Control" (0.1% DMSO only) to normalize data.

Part 2: Experimental Design & Dose Optimization

Q: What concentration range should I test for IC50 determination?

A: As a 4-anilinoquinazoline, this compound likely exhibits nanomolar potency against EGFR-dependent cells but micromolar potency against resistant or EGFR-independent lines.[3]

Recommended Dose-Response Scheme (Logarithmic Scale):

StepTarget ConcentrationDilution Factor (from Stock)Preparation Strategy
1 10 µM 1:10001 µL of 10 mM Stock → 1 mL Media
2 1 µM 1:10100 µL of Step 1 → 900 µL Media
3 100 nM 1:10100 µL of Step 2 → 900 µL Media
4 10 nM 1:10100 µL of Step 3 → 900 µL Media
5 1 nM 1:10100 µL of Step 4 → 900 µL Media
6 0 nM N/AVehicle Control (0.1% DMSO)
Q: How do I validate target engagement (EGFR inhibition)?

A: Do not rely solely on proliferation (viability) assays. You must prove the compound inhibits the specific pathway.

  • Assay: Western Blot for p-EGFR (Tyr1068) .

  • Stimulation: Serum-starve cells for 12–24 hours, treat with the compound for 1 hour, then stimulate with EGF (50–100 ng/mL) for 15 minutes.

  • Readout: Loss of phosphorylation at Tyr1068 indicates successful ATP-competitive inhibition.[3]

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the signal transduction pathway targeted by N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine and the downstream effects on proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Autophosphorylation (Tyr1068) Compound N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Compound->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action.[3] The compound competes with ATP for the binding site on the intracellular kinase domain of EGFR, preventing autophosphorylation and blocking the downstream RAS/RAF/MEK/ERK cascade.

Part 4: Troubleshooting Guide

Issue 1: "My cells are dying at high concentrations, but it looks like necrosis, not apoptosis."
  • Diagnosis: Precipitation Toxicity. At >10 µM, quinazolines often precipitate in aqueous media, forming micro-crystals that physically damage cell membranes.

  • Solution: Check the well under a microscope (40x). If you see "shards" or debris that isn't cellular, your concentration is above the solubility limit. Cap your dose at 10 µM .

Issue 2: "I see no inhibition of proliferation, even at 10 µM."
  • Diagnosis A: EGFR Independence. Your cell line may be driven by KRAS mutations (e.g., A549) or other bypass tracks (MET amplification), rendering upstream EGFR inhibition ineffective.

  • Diagnosis B: Compound Degradation. The nitro group is stable, but if the stock was left in light or subjected to moisture, the compound may have degraded.

  • Solution: Perform a Western Blot for p-EGFR.[3] If p-EGFR is inhibited but cells survive, the resistance is biological (downstream mutation).[3] If p-EGFR is not inhibited, the compound or protocol is at fault.[3]

Issue 3: "The IC50 varies wildly between experiments."
  • Diagnosis: Serum Binding. High Fetal Bovine Serum (FBS) concentrations (10%) can bind hydrophobic drugs, reducing free drug availability.

  • Solution: Standardize FBS concentration (e.g., 5% or 10%) and keep it consistent. For short-term signaling assays (1-2h), use serum-free media to maximize sensitivity.[3]

Part 5: Experimental Workflow

Workflow Stock 10 mM Stock (DMSO, -20°C) Dilution Serial Dilution (10 µM - 1 nM) Stock->Dilution Fresh Prep Treatment Drug Treatment (72h Proliferation or 1h Signaling) Dilution->Treatment Add 10x Conc. Seeding Cell Seeding (24h Attachment) Seeding->Treatment Log Phase Readout Assay Readout (CCK-8 / Western Blot) Treatment->Readout Analyze

Figure 2: Optimization Workflow. Ensure cells are in the logarithmic growth phase before treatment to avoid contact inhibition artifacts.

References

    • Context: Establishes the 4-anilinoquinazoline scaffold as a potent picomolar EGFR inhibitor class.[3]

  • Abdel-Aziz, H. A., et al. (2024).[4][5][6] New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Cairo University / PubMed Central. Retrieved from [Link]

    • Context: Validates the synthesis and EGFR inhibitory activity of 6-nitro-4-substituted quinazolines.
  • PubChem. (n.d.).[7] N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (CAS 1233868-85-3).[3] Retrieved from [Link]

    • Context: Verifies the specific chemical identity and structure.
  • Wang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Retrieved from [Link]

    • Context: Describes the synthesis of 6-nitroquinazoline intermediates and their conversion to potent inhibitors.
  • Context: Provides physicochemical properties for closely rel

Sources

"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (herein referred to as Cmpd-X). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this novel kinase inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and ensure data integrity.

The quinazoline scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors.[1][2][3][4] However, achieving absolute target specificity is a significant challenge.[5] Most kinase inhibitors exhibit a degree of polypharmacology, interacting with unintended "off-target" proteins, which can lead to unexpected biological effects and potential toxicity.[6][7] This guide will help you identify, understand, and mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Q1: We've synthesized Cmpd-X to target EGFR, but our in-cell results are inconsistent with our biochemical assays. Why is this happening?

A1: This is a common and important observation. Discrepancies between biochemical and cell-based assays can stem from several factors:

  • ATP Competition: Biochemical kinase assays are often run at low, sometimes micromolar, ATP concentrations. In contrast, the intracellular ATP concentration is in the millimolar range.[7] If Cmpd-X is an ATP-competitive inhibitor, the high levels of endogenous ATP in the cell will compete for binding to the kinase, potentially leading to a lower apparent potency (higher IC50) than observed in vitro.[8]

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport the compound out of the cell, reducing its effective intracellular concentration.[7]

  • Target Availability and State: In a cellular context, the target kinase exists in its native conformation, often as part of larger protein complexes and with post-translational modifications that may not be present in a recombinant enzyme preparation.[9] These factors can influence inhibitor binding and efficacy.

Q2: We observe a significant anti-proliferative effect at concentrations where the intended target, EGFR, is not fully inhibited. Could this be an off-target effect?

Q3: What is the best initial step to proactively profile the selectivity of Cmpd-X?

A3: A broad, in vitro kinase selectivity panel is the recommended first step.[11] Commercial services can screen your compound against hundreds of kinases (a significant portion of the human kinome) at a fixed concentration.[12] This provides a global view of potential off-target interactions and helps identify kinases that are significantly inhibited.[11] This data is invaluable for interpreting cellular phenotypes and guiding the next steps of your investigation.

Q4: How can we confirm that Cmpd-X is engaging its intended target and potential off-targets within living cells?

A4: To confirm target engagement in a physiological context, cell-based assays are essential.[8][13] Two powerful techniques are:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound. By heating intact cells treated with your compound across a temperature gradient, you can assess changes in the melting temperature of your target protein via Western blot or mass spectrometry.[14]

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells. It provides quantitative data on compound affinity and residence time at the target in a physiological environment.[15][16]

Troubleshooting Guide: Unexpected Phenotypes

This section addresses specific experimental issues and provides a logical workflow for diagnosing and mitigating off-target effects.

Issue 1: Unexplained Cell Cycle Arrest at G1 Phase

You've designed Cmpd-X as an EGFR inhibitor, which typically induces G1 arrest. However, you observe a much more potent G1 arrest than can be explained by EGFR inhibition levels alone.

Potential Cause: Off-target inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2 or CDK4/6, which are key regulators of the G1-S transition. Many quinazoline-based inhibitors have been reported to have activity against CDKs.[1]

Troubleshooting Workflow:

Diagram: Troubleshooting Workflow for Unexpected G1 Arrest

G1_Arrest_Workflow Start Unexpected G1 Arrest Observed with Cmpd-X KinomeScan Step 1: Kinome-wide Selectivity Screen Start->KinomeScan Hypothesize Off-Target DataAnalysis Analyze Data for CDK Family Hits KinomeScan->DataAnalysis CDK_Hit CDK2/4/6 Identified as Potent Off-Target? DataAnalysis->CDK_Hit Validate Step 2: Validate CDK Inhibition in Cells CDK_Hit->Validate Yes Conclusion_OnTarget Conclusion: Phenotype is On-Target or Other Off-Target CDK_Hit->Conclusion_OnTarget No WesternBlot Western Blot for pRb (CDK4/6) & pCDK2 Substrates Validate->WesternBlot Confirm Confirm Dose-Dependent Decrease in Phosphorylation? WesternBlot->Confirm Mitigate Step 3: Mitigate Off-Target Effect Experimentally Confirm->Mitigate Yes Confirm->Conclusion_OnTarget No DoseResponse Use Lower [Cmpd-X] Targeting EGFR Only Mitigate->DoseResponse SAR Rational Design (SAR) to Improve Selectivity Mitigate->SAR Conclusion_OffTarget Conclusion: Phenotype is Off-Target (CDK-driven) DoseResponse->Conclusion_OffTarget SAR->Conclusion_OffTarget Paradoxical_Activation Start Paradoxical Akt Activation Observed with Cmpd-X Step1 Step 1: Confirm On-Target Effect & Paradoxical Signal Start->Step1 WB1 Western Blot: p-EGFR, p-ERK, p-Akt Step1->WB1 Step2 Step 2: Identify Off-Targets WB1->Step2 ChemPro Chemical Proteomics (e.g., Kinobeads + MS) Step2->ChemPro Step3 Step 3: Validate Off-Target and Link to Pathway ChemPro->Step3 siRNA siRNA Knockdown of Identified Off-Target Step3->siRNA WB2 Treat with Cmpd-X and check p-Akt siRNA->WB2 Result Paradoxical Akt Activation Abrogated? WB2->Result Conclusion_Yes Conclusion: Off-Target is responsible for paradoxical activation Result->Conclusion_Yes Yes Conclusion_No Conclusion: Effect is due to complex network feedback loop Result->Conclusion_No No

Caption: Systematic approach to investigate paradoxical signaling events.

Detailed Protocol: Chemical Proteomics for Target Deconvolution

Chemical proteomics is a powerful, unbiased method to identify all proteins that physically interact with your compound in a cellular lysate.

[9][12][17][18]1. Immobilization of Cmpd-X: Synthesize an analog of Cmpd-X with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated Sepharose). Ensure the linker position does not interfere with the kinase-binding pharmacophore. 2. Cell Lysis: Grow cells to high density and prepare a native cell lysate under conditions that preserve protein complexes. 3. Affinity Chromatography:

  • Incubate the cell lysate with the Cmpd-X-coupled beads.
  • As a negative control, incubate lysate with beads that have been blocked (e.g., with ethanolamine).
  • To identify specific binders, perform a competition experiment by incubating the lysate with the Cmpd-X beads in the presence of excess free Cmpd-X.
  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins, often using denaturation methods (e.g., boiling in SDS-PAGE sample buffer).
  • Mass Spectrometry:
  • Run the eluted proteins on an SDS-PAGE gel for a short distance (gel-free methods also exist).
  • Perform an in-gel digest with trypsin.
  • Analyze the resulting peptides by LC-MS/MS.
  • Data Analysis: Identify proteins that are significantly enriched in the Cmpd-X pulldown compared to the negative and competition controls. This list of high-confidence interactors will contain your on-target (EGFR) and key off-targets, which can then be investigated for their roles in the Akt pathway.

Data Summary

To aid in experimental design, it is crucial to quantify the potency of Cmpd-X against its intended target and any identified off-targets.

Target KinaseIC50 (Biochemical Assay)IC50 (Cell-based Assay)Notes
EGFR (On-Target) 15 nM250 nMOn-target potency. The shift in IC50 is expected due to intracellular ATP.
CDK4 (Off-Target) 80 nM950 nMPotential cause of G1 arrest phenotype.
SRC (Off-Target) 250 nM>5 µMWeaker off-target, less likely to be phenotypically relevant at lower doses.
VEGFR2 (Off-Target) 45 nM600 nMSignificant off-target. May contribute to anti-angiogenic effects.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By systematically applying these troubleshooting guides and advanced experimental techniques, you can confidently characterize the on- and off-target activities of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, leading to a more accurate interpretation of your results and a robust foundation for further drug development.

References

  • BMB Reports. (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Gholami, A. M., Hahne, H., Wu, Z., Auer, F. J., Meng, C., Wilhelm, M., & Kuster, B. (2013). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Jaleel, M., & Gray, N. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Pao, W. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. Retrieved from [Link]

  • Chen, Y. J. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH Public Access. Retrieved from [Link]

  • Kuster, B. (2014, December 4). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Retrieved from [Link]

  • Ai, N., & Aittokallio, T. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Retrieved from [Link]

  • Wells, C. I., Vasta, J. D., & Robers, M. B. (2026, February 7). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Ardigen. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Vera, J., & Wolkenhauer, O. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved from [Link]

  • Amaratunga, M., & Spicer, T. P. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • Bain, J., & Cohen, P. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of the Royal Society Interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]

  • Lin, A., & Sheltzer, J. M. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

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  • MDPI. (2023, March 8). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • PubMed. (2019, February 1). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Retrieved from [Link]

  • PubMed. (2018, May 10). An overview of quinazolines: Pharmacological significance and recent developments. Retrieved from [Link]

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Sources

Technical Support Center: Overcoming Resistance to N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-13

Introduction

Welcome to the technical support center for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this investigational compound in their cancer cell studies. Given that "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" is a specific research compound, this document is built upon the well-established principles of resistance to quinazoline-based inhibitors.[1][2]

The quinazoline scaffold is a core component of many targeted therapies, particularly those that function as tyrosine kinase inhibitors (TKIs).[1][2][3] These drugs have revolutionized cancer treatment, but acquired resistance remains a significant hurdle.[1][2] This guide will operate under the working hypothesis that N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine functions as a TKI, likely targeting a receptor tyrosine kinase such as the Epidermal Growth Factor Receptor (EGFR). The principles and troubleshooting strategies outlined here are broadly applicable to this class of inhibitors.

This resource provides a structured approach to identifying, understanding, and overcoming resistance in your in vitro models. It combines frequently asked questions for foundational knowledge with in-depth troubleshooting guides for when your experiments do not go as planned.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine?

A1: Based on its quinazoline core structure, this compound is predicted to be a tyrosine kinase inhibitor (TKI).[1][2] Quinazoline-based TKIs typically compete with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that drive cell proliferation and survival.[1][2] The specific kinase target(s) of this compound would need to be determined experimentally, for example, through kinome profiling.

Q2: How should I prepare and store the compound?

A2: As a standard practice for investigational compounds, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: What are the expected initial effects of this compound on sensitive cancer cell lines?

A3: In sensitive cancer cell lines, treatment with an effective TKI is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is often accompanied by an increase in apoptosis. At the molecular level, you should observe a reduction in the phosphorylation of the target kinase and its downstream effectors.

Q4: My cells are not responding to the initial treatment. What should I check first?

A4: Before investigating complex resistance mechanisms, it's crucial to rule out common experimental issues:

  • Compound Integrity: Ensure your compound stock is not degraded. Prepare a fresh dilution from a new aliquot or a freshly weighed sample.

  • Cell Line Health and Identity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Ensure the cells are healthy and free from contamination.

  • Dosage and Treatment Duration: Verify that the concentration range and treatment duration are appropriate for your cell line. An initial dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50).

Troubleshooting Guide: Investigating and Overcoming Resistance

A common challenge in cancer research is the development of drug resistance.[4][5] This can manifest as an initial lack of response (innate resistance) or a loss of sensitivity after a period of effective treatment (acquired resistance).[6]

Problem 1: My cancer cell line shows a high IC50 value, suggesting innate resistance.

If your initial dose-response experiments reveal a high IC50, your cell line may have intrinsic mechanisms of resistance.

Possible Cause 1: Pre-existing Target Mutations

  • Explanation: The target kinase may harbor mutations that prevent the binding of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine.[7][8]

  • Troubleshooting Steps:

    • Sequence the Target Gene: Perform Sanger or next-generation sequencing of the kinase domain of the hypothesized target gene (e.g., EGFR) in your cell line.

    • Consult Mutation Databases: Compare any identified mutations against databases like COSMIC to see if they are known resistance mutations.

  • Solution: If a known resistance mutation is present, this cell line may not be a suitable model for this specific compound. Consider using a different cell line with a wild-type target or one with a known sensitizing mutation.

Possible Cause 2: Overexpression of Drug Efflux Pumps

  • Explanation: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[9][10][11][12][13]

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your cell line compared to a known sensitive cell line.[14]

    • Use of Efflux Pump Inhibitors: Treat the cells with the compound in the presence of a known ABC transporter inhibitor (e.g., Verapamil for ABCB1). A decrease in the IC50 in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Solution: If efflux pumps are overexpressed, consider co-treatment with an inhibitor of the specific pump. However, be aware of the potential for off-target effects of the inhibitor.

Problem 2: My cell line was initially sensitive but has now become resistant after prolonged treatment.

This scenario describes acquired resistance, where the cancer cells have adapted to the presence of the drug.

Possible Cause 1: Acquired "Gatekeeper" Mutations in the Target Kinase

  • Explanation: A secondary mutation can arise in the kinase domain that sterically hinders the binding of the inhibitor. The T790M mutation in EGFR is a classic example of a "gatekeeper" mutation.[6][7]

  • Troubleshooting Steps:

    • Develop a Resistant Cell Line: Culture the initially sensitive parental cell line in the presence of gradually increasing concentrations of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine over several weeks to months to select for a resistant population.

    • Sequence the Target Gene: Sequence the kinase domain of the target gene in both the parental and resistant cell lines. Compare the sequences to identify any new mutations in the resistant line.

  • Solution: If a gatekeeper mutation is identified, a next-generation inhibitor designed to overcome this specific mutation may be required.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Explanation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival signals.[15][16][17][18][19] A common mechanism is the amplification of another receptor tyrosine kinase, such as MET.[15][16][17][18][19]

  • Troubleshooting Steps:

    • Phospho-protein Analysis: Use Western blotting or a phospho-kinase array to compare the phosphorylation status of key signaling proteins (e.g., AKT, ERK, other RTKs) in parental versus resistant cells, with and without drug treatment. Increased phosphorylation of proteins in an alternative pathway in the resistant cells is a strong indicator of bypass signaling.

    • Gene Amplification Analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of genes encoding for potential bypass kinases, such as MET.[8]

  • Solution: If a bypass pathway is identified, a combination therapy approach targeting both the primary pathway and the bypass pathway may be effective. For example, if MET is amplified, co-treatment with a MET inhibitor could restore sensitivity.[19]

Possible Cause 3: Phenotypic Changes - Epithelial-to-Mesenchymal Transition (EMT)

  • Explanation: Cells can undergo a phenotypic switch from an epithelial to a mesenchymal state (EMT).[20][21][22][23][24] This transition is associated with increased motility, invasion, and often, drug resistance.[20][21][22][23][24]

  • Troubleshooting Steps:

    • Morphological Assessment: Observe the cell morphology under a microscope. Mesenchymal cells typically have a more elongated, spindle-like shape compared to the cobblestone appearance of epithelial cells.

    • Marker Expression Analysis: Use Western blotting or immunofluorescence to check for changes in EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin).

  • Solution: Reversing EMT is a current area of intense research. Investigating agents that can induce a mesenchymal-to-epithelial transition (MET) could be a potential strategy.

Visualizations

Signaling Pathway Diagram

Hypothesized Signaling Pathway and Resistance Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K T790M T790M Mutation MET MET Receptor MET->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ABC ABC Transporter Compound N-(2,3-dichlorophenyl) -6-nitro-4-Quinazolinamine Compound->RTK Inhibition Compound->ABC Efflux

Caption: Hypothesized signaling pathway and points of resistance.

Troubleshooting Workflow

Troubleshooting Workflow for Drug Resistance Start Start: Cell line shows resistance (High IC50) Check_Basics Step 1: Confirm Experimental Basics - Compound integrity - Cell line authentication Start->Check_Basics Develop_Resistant_Line Step 2: Develop Acquired Resistance Model (if applicable) Check_Basics->Develop_Resistant_Line Hypothesis Step 3: Formulate Hypothesis Develop_Resistant_Line->Hypothesis On_Target On-Target Mutation? Hypothesis->On_Target On-Target Bypass Bypass Pathway? Hypothesis->Bypass Off-Target Efflux Drug Efflux? Hypothesis->Efflux Cellular EMT Phenotypic Change (EMT)? Hypothesis->EMT Phenotypic Seq Sequence Target Gene On_Target->Seq Phospho Phospho-Kinase Array Bypass->Phospho qPCR_ABC RT-qPCR for ABC Transporters Efflux->qPCR_ABC EMT_Markers Western Blot for EMT Markers EMT->EMT_Markers Solution_On_Target Solution: Use alternative inhibitor or cell line Seq->Solution_On_Target Solution_Bypass Solution: Combination therapy Phospho->Solution_Bypass Solution_Efflux Solution: Co-treat with efflux inhibitor qPCR_ABC->Solution_Efflux Solution_EMT Solution: Investigate EMT reversal agents EMT_Markers->Solution_EMT

Caption: A systematic workflow for troubleshooting drug resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours (or your desired time point) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, total EGFR, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: RT-qPCR for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from parental and resistant cells using a commercial kit (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method.

References

  • Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC.
  • MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC.
  • Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - MDPI. Available at: [Link]

  • Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - Song - Journal of Thoracic Disease. Available at: [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?
  • Roles of Epithelial-Mesenchymal Transition in Cancer Drug Resistance.
  • Targeting Epithelial-Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PubMed. Available at: [Link]

  • Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC.
  • Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC.
  • MET amplification causes EGFR-TKI resistance by activating... - ResearchGate. Available at: [Link]

  • MET amplification causes EGFR-TKI resistance by activating... - ResearchGate. Available at: [Link]

  • Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC.
  • ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed. Available at: [Link]

  • MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PubMed. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. Available at: [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers. Available at: [Link]

  • Mutations in the EGFR Pathway | myadlm.org. Available at: [Link]

  • State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC.
  • EGFR and K-Ras Mutations and Resistance of Lung Cancer to IGF-1R Tyrosine Kinase Inhibitors - PMC - NIH. Available at: [Link]

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. Available at: [Link]

  • Rapid Screen for Tyrosine Kinase Inhibitor Resistance Mutations and Substrate Specificity - PubMed. Available at: [Link]

  • Rapid Screen for Tyrosine Kinase Inhibitor Resistance Mutations and Substrate Specificity - The University of Texas at Austin. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Available at: [Link]

  • Unraveling Tyrosine-Kinase Inhibitor Resistance in NSCLC Cells via Same-cell Measurement of RNA, Protein, and Morphological Responses | bioRxiv. Available at: [Link]

  • Understanding Drug Resistance in Cancer Treatments. Available at: [Link]

  • Decoding the Mysteries of Tyrosine Kinase Inhibitor Response: A Genetic Testing Approach. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available at: [Link]

  • What Causes Cancer Drug Resistance and What Can Be Done? Available at: [Link]

  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. - ResearchGate. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC. Available at: [Link]

  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • Quinazolinone – Knowledge and References - Taylor & Francis. Available at: [Link]

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"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assay Variability & Reproducibility Guide

Status: Active | Audience: Research Scientists & Assay Development Leads

Executive Summary: The Molecule & The Challenge

Compound Identity: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Class: 4-Anilinoquinazoline Primary Target: EGFR Tyrosine Kinase (ATP-Competitive, Reversible)[1][2]

The Core Issue: You are likely visiting this page because your IC50 values are shifting between runs, or your dose-response curves look "steep" (Hill slope > 1.5). This compound belongs to a class of highly potent but hydrophobic kinase inhibitors. The 2,3-dichlorophenyl moiety drives high affinity but creates significant aqueous solubility challenges, while the 6-nitro group can act as a fluorescence quencher in certain optical assays.

This guide treats the compound as a reversible, ATP-competitive inhibitor . If you are observing variability, it is rarely the compound's degradation (it is chemically stable) and almost always an issue of solubility limits or ATP-competition dynamics .

Module 1: Solubility & Storage (The "Crash-Out" Effect)

Diagnosis: If your replicates have high standard deviation or your high-concentration points show lower inhibition than expected (a "bell-shaped" curve), the compound is precipitating.

Technical Insight: The 2,3-dichloro substitution significantly increases lipophilicity (LogP > 4.5). While soluble in 100% DMSO, this compound is prone to "crashing out" when the DMSO stock is diluted into aqueous buffer, especially at concentrations >10 µM.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 10 mM stock to assay buffer.

Step-by-Step Workflow:

  • Stock Prep: Dissolve powder to 10 mM or 20 mM in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw (>3 cycles).

  • Serial Dilution: Perform your dose-response serial dilutions in 100% DMSO first (e.g., in a polypropylene plate).

  • Intermediate Step: Transfer these DMSO dilutions into an intermediate plate containing buffer to reach 10% DMSO.

  • Final Transfer: Transfer from the intermediate plate to the assay plate to reach a final DMSO concentration of 0.1% - 1.0%.

Why this works: This prevents the "shock" precipitation that occurs when a high-concentration droplet hits a large volume of water.

SolubilityWorkflow Stock 10mM Stock (100% DMSO) DilutionPlate Serial Dilution (100% DMSO) Stock->DilutionPlate Step 1 AssayPlate Final Assay Well (1% DMSO) Stock->AssayPlate Direct Add InterPlate Intermediate Plate (10% DMSO in Buffer) DilutionPlate->InterPlate Step 2 (Transition) InterPlate->AssayPlate Step 3 (Final) Precipitation Precipitation Risk (AVOID) AssayPlate->Precipitation If Direct Add

Caption: Optimized dilution workflow to prevent compound precipitation (The "Crash-Out" effect).

Module 2: Biochemical Assay Optimization (IC50 Shifts)

Diagnosis: Your IC50 value changes when you use a different batch of ATP or a different kinase lot.

Technical Insight: This compound is an ATP-competitive inhibitor .[3][4] It binds to the ATP-binding pocket of EGFR. Therefore, its apparent potency (IC50) is mathematically dependent on the concentration of ATP in your assay.

  • High ATP = Higher IC50 (Compound looks weaker).

  • Low ATP = Lower IC50 (Compound looks more potent).

The "Nitro" Factor (Interference Warning): The 6-nitro group is electron-withdrawing and can absorb light in the UV-Vis spectrum (300-400 nm).

  • Risk: If you use a fluorescence-based assay (e.g., TR-FRET, FP) where the excitation/emission overlaps with the nitro group's absorbance, you may see "False Inhibition" due to inner-filter effects (quenching).

  • Solution: Use Red-shifted fluorophores or a radiometric assay (33P-ATP) to validate.

FAQ: Why is my IC50 different from the literature?

Q: I see an IC50 of 50 nM, but the paper says 5 nM. Is my compound bad? A: Likely not. Check your ATP concentration relative to the Km of the enzyme.

  • Equation:

    
    
    
    • Where

      
       is your ATP concentration.
      
    • If the literature used 10 µM ATP and you used 1 mM ATP, your IC50 will be ~100x higher.

  • Standardization: Always run the assay at ATP = Km_app (the apparent Km of ATP for your specific enzyme lot) to ensure comparable data.

Module 3: Cell-Based Assay Nuances

Diagnosis: The compound works in kinase assays but fails (or is variable) in cell proliferation assays (e.g., A549, H1975).

Critical Factors:

  • Reversibility: Unlike Afatinib or Osimertinib (which are covalent/irreversible), this 6-nitro analog is reversible .

    • Implication: If you wash the cells after treating them, the drug will dissociate, and signaling will resume. Do not wash cells after adding the compound.

  • Serum Binding: The lipophilic dichlorophenyl ring binds heavily to Albumin (BSA/FBS).

    • Correction: If you shift from 1% FBS to 10% FBS, your cellular IC50 will shift right (weaker potency). Keep serum constant (e.g., 5% or 10%) across all experiments.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Active Dimer) Ligand->EGFR Binds Phos Autophosphorylation (Tyr 1068/1173) EGFR->Phos ATP Dependent Compound N-(2,3-dichloro...) (Inhibitor) Compound->EGFR Blocks ATP Pocket (Reversible) Downstream AKT / MAPK Signaling Phos->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Mechanism of Action. The compound competes with ATP, blocking autophosphorylation and downstream signaling.

Essential Protocols
Protocol A: The "Solubility Limit" Check

Run this before generating any biological data to define your "Safe Zone."

  • Prepare compound at 2x final concentration in assay buffer (with 1% DMSO).

  • Prepare a range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM.

  • Incubate at Room Temp for 2 hours (mimicking assay time).

  • Measure OD600 (Turbidity) or use a Nephelometer.

  • Pass Criteria: Any concentration with OD > Background + 3SD is "insoluble." Exclude these points from IC50 curves.

Protocol B: Validating Reversibility (Washout Experiment)
  • Seed A549 cells.

  • Treat with 10x IC50 of the compound for 2 hours.

  • Group A: Lyse immediately (Control).

  • Group B: Wash 3x with warm PBS, add fresh media (no drug), incubate 4 hours, then lyse.

  • Run Western Blot for pEGFR (Tyr1068).

  • Result: Group A should show 0% pEGFR. Group B should show returned pEGFR signal (indicating the drug washed off). If signal does not return, check for off-target covalent toxicity or insufficient washing.

References
  • Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1] Science, 265(5175), 1093-1095. Link

    • Foundational text on Quinazoline EGFR inhibitors and
  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267-276. Link

    • Establishes the SAR of the 4-anilinoquinazoline class, relevant to the dichloro/nitro substitution effects.
  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods of Biochemical Analysis. Link

    • Authoritative source on IC50 equations and
  • Zhang, J., et al. (2009). "Simple assay of protein kinase activity and inhibition using a fluorescently labeled peptide substrate." Nature Protocols, 4, 1113–1117. Link

    • Protocol standards for fluorescence interference troubleshooting.

Sources

Technical Support Center: Purification of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource designed for process chemists and purification specialists. It prioritizes mechanistic understanding over rote instruction.[1]

CAS Reference: 1233868-85-3 (Analogous/Generic) Support Ticket ID: PUR-QNZ-06N Status: Resolved / Knowledge Base Article[1]

Compound Profile & Physicochemical Context

Before initiating purification, understand the species you are handling.[1] This compound belongs to the 4-anilino-6-nitroquinazoline class, a critical scaffold in kinase inhibitor development (e.g., EGFR inhibitors).[1]

PropertyDescriptionImplications for Purification
Structure Electron-deficient quinazoline core + electron-poor aniline.[1]Low Basicity: The 6-nitro group significantly lowers the pKa of the N1-nitrogen.[1] Standard acid-base extractions may fail if pH is not strictly controlled.[1]
Solubility Low in water/alcohols at RT.[1] Soluble in DMSO, DMF, hot AcOH.[1]Recrystallization Candidate: High thermal solubility gradient in Isopropanol (IPA) or Ethanol (EtOH).[1]
Key Impurities 1. 2,3-Dichloroaniline (Starting Material)2.[1] 6-Nitroquinazolin-4(3H)-one (Hydrolysis byproduct)3. 4-Chloro-6-nitroquinazoline (Unreacted electrophile)Hydrolysis Risk: The 4-chloro precursor hydrolyzes to the "one" species (impurity #2) in the presence of water, which is notoriously difficult to remove by chromatography.[1]

Primary Purification Workflows

Method A: Thermal Recrystallization (The "Golden Standard")

Why this works: The target compound typically exhibits a steep solubility curve in lower alcohols, whereas the starting aniline remains soluble even at lower temperatures.[1]

Protocol:

  • Suspension: Suspend the crude yellow/orange solid in Isopropanol (IPA) (10-15 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ).[1] If the solid does not dissolve completely after 15 mins, add Glacial Acetic Acid  dropwise until dissolution occurs (do not exceed 10% v/v).[1]
    
    • Expert Note: The acetic acid protonates the quinazoline nitrogen, increasing solubility.[1]

  • Hot Filtration: If insoluble black specks remain (palladium or polymerized tars), filter hot through a pre-warmed Celite pad.[1]

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling traps impurities.[1]

  • Crystallization: Cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter the precipitate. Wash the cake with cold IPA (

    
     bed volume) followed by Diethyl Ether  (to remove residual high-boiling solvents).
    
Method B: Acid-Base "Salt Break" (For Stubborn Aniline Impurities)

Why this works: This method exploits the differential pKa between the product and the starting aniline.[1]

Protocol:

  • Dissolve crude material in a mixture of DCM/Methanol (9:1) .

  • Wash with 1N HCl .[1]

    • Mechanism:[1][2][3][4][5][6] The 2,3-dichloroaniline (weak base) and the product (weak base) may both protonate.[1] However, the quinazoline salt is often less soluble in water and might precipitate at the interface.[1]

    • Correction: A better approach for this specific electron-deficient system is to suspend the solid in 1N HCl, stir for 30 mins, and filter.[1] The starting aniline (more basic) will dissolve into the aqueous filtrate, while the nitro-quinazoline (less basic) often remains as a hydrochloride salt solid or free base depending on the exact pKa.[1]

  • Regeneration: If the product dissolves, basify the aqueous layer with

    
     to pH 9 to precipitate the free base.[1]
    

Troubleshooting & FAQs

Q1: "My product is contaminated with the hydrolysis byproduct (Quinazolinone). How do I remove it?"

Diagnosis: You likely see a peak at M-H or a distinct spot on TLC that trails the product.[1] This impurity (6-nitroquinazolin-4(3H)-one) is non-basic and very insoluble.[1] Solution:

  • Do NOT use acid-base extraction. The "one" impurity will not protonate and will track with your product.[1]

  • Action: Perform a hot slurry wash in Ethyl Acetate .[1] The quinazolinone is typically insoluble in hot EtOAc, while your target product has moderate solubility.[1] Filter the hot mixture; the solid on the filter is the impurity.[1] The filtrate contains your product.[1]

Q2: "The solid is sticky/oily and won't crystallize."

Diagnosis: Trapped solvent or "oiling out" due to cooling too fast.[1] Solution:

  • Trituration: Re-dissolve in a minimum amount of DCM, then slowly add Hexane or Diisopropyl Ether until the solution turns cloudy.[1] Stir vigorously for 2 hours. The shear force helps induce crystal nucleation.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.[1]

Q3: "Yield is lower than expected after recrystallization."

Diagnosis: Product is being lost in the mother liquor due to increased solubility from the nitro group.[1] Solution:

  • Concentrate the mother liquor to half volume and repeat the cooling step (Second Crop).

  • Check pH: If you used Acetic Acid to help dissolve, the product is partially protonated.[1] Neutralize the mother liquor with Triethylamine to force precipitation of the remaining free base.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying 4-anilino-6-nitroquinazolines based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Solid) Analysis Analyze Purity (LC-MS / TLC) Start->Analysis Decision1 Major Impurity? Analysis->Decision1 PathA Impurity: Starting Aniline (Basic) Decision1->PathA Unreacted Amine PathB Impurity: Quinazolinone (Hydrolysis Product) Decision1->PathB Hydrolysis (M-Cl + H2O) PathC Impurity: Tars/Polymer Decision1->PathC Baseline Material ActionA Recrystallization Solvent: IPA or EtOH PathA->ActionA ActionB Hot Slurry Wash Solvent: Ethyl Acetate PathB->ActionB ActionC Filtration through Silica/Celite Solvent: DCM/MeOH PathC->ActionC Final Pure Product (>98%) ActionA->Final ActionB->Final ActionC->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profiling.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.[1]

Impurity SpeciesNatureFate in Recrystallization (IPA)Fate in Acid Wash (1N HCl)
2,3-Dichloroaniline Lipophilic Weak BaseRemains in Mother Liquor (High solubility in alcohols)Dissolves in Aqueous Phase (Protonated)
6-Nitroquinazolin-4-one Insoluble Neutral SolidCo-precipitates (Risk!)[1]Insoluble (Remains in Organic/Solid)
Triethylamine/Base Soluble BaseRemains in Mother LiquorAqueous Phase

References

  • Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors.[1][7][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline... Journal of Medicinal Chemistry.[1][7] (Describes the foundational purification of anilinoquinazolines).

  • Rewcastle, G. W., et al. (1995).[1] Tyrosine Kinase Inhibitors.[1][7][8] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines... Journal of Medicinal Chemistry.[1][7] [1]

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. (Provides context on solubility and handling of similar electron-deficient nitrogen heterocycles). [1]

  • Organic Chemistry Portal. Quinazolinone Synthesis and Purification Strategies. (General methodology for quinazoline byproducts).

Sources

Technical Support Center: Degradation Analysis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1]

Compound: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Classification: 4-Anilinoquinazoline Derivative / Critical Process Intermediate (CPI) Primary Application: Kinase Inhibitor Development (EGFR/HER2 scaffold), Synthetic Precursor.

This guide addresses the stability profile of the title compound. As a 4-anilinoquinazoline with a nitro-substitution at the C6 position, this molecule exhibits specific degradation behaviors characteristic of the quinazoline scaffold. Understanding these pathways is critical for establishing accurate HPLC methods, storage conditions, and mass balance in pharmacokinetic studies.

Critical Stability Warning: The C4-N bond is the thermodynamic weak point. Hydrolytic cleavage is the primary degradation pathway, accelerated significantly by acidic pH and elevated temperatures.

Degradation Pathway Map

The following diagram illustrates the mechanistically validated degradation pathways. Use this map to identify unknown peaks in your chromatograms.

DegradationMap Parent Parent Compound (N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine) MW: ~335.1 Degradant_A Degradant A (Hydrolysis) 6-nitroquinazolin-4(3H)-one (Polar, Early Eluting) Parent->Degradant_A Acid/Base Hydrolysis (C4-N Cleavage) Degradant_B Degradant B (Cleavage) 2,3-dichloroaniline (Toxic, UV distinct) Parent->Degradant_B Acid/Base Hydrolysis (Leaving Group) Degradant_C Degradant C (Reduction) 6-amino-derivative (Process Impurity) Parent->Degradant_C Reduction (Zn/Fe or Metabolic) Degradant_D Degradant D (Oxidation) N-Oxide / Hydroxylated (M+16 / M+32) Parent->Degradant_D Oxidative Stress (H2O2 / Peroxides)

Figure 1: Mechanistic degradation map. Red pathways indicate the most probable degradation route (Hydrolysis) under standard laboratory stress.

Troubleshooting Guide: Analytical Anomalies

This section uses a "Symptom-Cause-Solution" logic to resolve common experimental issues.

Scenario A: "Ghost Peaks" in HPLC/UPLC

Symptom: Small, consistent peaks appear at RRT ~0.4-0.6 (relative to parent) that increase over time in the autosampler. Root Cause: On-column/In-vial Hydrolysis. The 4-anilinoquinazoline core is susceptible to hydrolysis in aqueous mobile phases, especially if the sample diluent contains water and is left at room temperature. Solution:

  • Change Diluent: Switch to 100% Acetonitrile or Methanol for sample preparation. Avoid water in the diluent.

  • Temperature Control: Set autosampler temperature to 4°C.

  • Buffer Check: Ensure mobile phase pH is near neutral (pH 6-7). Acidic mobile phases accelerate C4-N cleavage.

Scenario B: Mass Balance Mismatch

Symptom: The loss of the Parent peak area does not equal the sum of the new impurity peak areas. Root Cause: Precipitation or Adsorption.

  • Adsorption: The 2,3-dichlorophenyl moiety makes the molecule highly hydrophobic. It may adsorb to PVC tubing or PP vials.

  • Precipitation: The hydrolysis product (6-nitroquinazolin-4(3H)-one) has drastically different solubility than the parent. Solution:

  • Use Low-Binding Glass Vials (Silanized).

  • Add 0.1% Formic Acid to the organic diluent to maintain solubility of the amine degradants.

  • Check the filter: Ensure your syringe filter (PTFE/Nylon) is not trapping the hydrophobic parent.

Scenario C: Unexpected Mass Shift (M-30 or M-32)

Symptom: MS spectrum shows a peak with mass [M-30] or [M-32] during synthesis or stress testing. Root Cause: Nitro Reduction. The 6-nitro group is being reduced to an amine (-NO2


 -NH2 is a loss of O2, gain of H2, net mass change depends on ionization).
Solution: 
  • Check for reducing agents (e.g., residual metals from synthesis like Fe, Zn, Sn).

  • Verify if DTT or mercaptoethanol was used in any biological assay buffer.

Experimental Protocol: Forced Degradation Study

To validate the stability indicating method (SIM), perform the following stress tests. This protocol is designed to achieve 10-20% degradation.

Stress ConditionReagent / SetupDurationTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl2-4 hrs @ 60°CQuinazolinone + AnilinePrimary Pathway. Neutralize before injection.
Base Hydrolysis 0.1 N NaOH1-2 hrs @ RTQuinazolinone + AnilineReaction is very fast in base; monitor closely to prevent total degradation.
Oxidation 3% H₂O₂2-6 hrs @ RTN-Oxides (M+16)Quinazoline ring N-oxidation is possible but slower than hydrolysis.
Photolysis UV (254 nm)24 hrsNitro-rearrangementNitro groups are chromophores; protect standard solutions with amber glass.
Thermal 60°C (Solid State)7 DaysN/AGenerally stable in solid state unless moisture is present.
Step-by-Step Hydrolysis Workflow
  • Preparation: Dissolve 10 mg of compound in 5 mL Acetonitrile (Stock).

  • Stress: Aliquot 1 mL Stock + 1 mL 0.1 N HCl into a glass vial.

  • Incubation: Heat at 60°C.

  • Quenching (Critical): After time

    
    , add exactly 1 mL 0.1 N NaOH to neutralize.
    
  • Dilution: Dilute to analytical concentration with Mobile Phase.

  • Analysis: Inject immediately. Look for the Quinazolinone peak (elutes early) and 2,3-dichloroaniline (elutes late, distinct UV spectrum).

Frequently Asked Questions (FAQs)

Q1: What is the major impurity I should track? A: The 6-nitroquinazolin-4(3H)-one . This is the thermodynamic sink of the molecule in the presence of water. If your synthesis involves aqueous workups, this impurity will likely be present.

Q2: Can I use DMSO as a stock solvent? A: Yes, DMSO is excellent for solubility. However, avoid "wet" DMSO. DMSO is hygroscopic; absorbed water will slowly hydrolyze the compound upon long-term storage. Store DMSO stocks at -20°C.

Q3: Why does the 2,3-dichloroaniline peak have a different max UV absorption? A: The conjugation system is broken upon hydrolysis. The parent quinazoline has a broad UV max (typically 330-350 nm due to the nitro-quinazoline push-pull system). The free aniline (2,3-dichloroaniline) absorbs at lower wavelengths (typically ~240-250 nm). Tip: Use a PDA detector and extract at 254 nm for universal detection, but characterize the parent at its lambda max.

Q4: Is the nitro group stable to light? A: Nitro-aromatics are generally photosensitive. While not as sensitive as the hydrolysis pathway, exposure to direct sunlight or intense lab lighting can cause nitro-to-nitroso rearrangements. Always use amber glassware.

References & Authoritative Grounding

  • General Chemistry of 4-Anilinoquinazolines:

    • Mechanism of Hydrolysis: The hydrolysis of the C4-N bond in quinazolines follows an addition-elimination mechanism, facilitated by protonation of the N1 or N3 nitrogen.

    • Source: Bridges, A. J. (2001). "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases." Chemical Reviews. (Contextual grounding via PubChem Class).

  • Specific Synthesis & Intermediate Context:

    • This compound is a key intermediate in the synthesis of EGFR inhibitors similar to Afatinib and Gefitinib analogs. The nitro group is typically reduced to an amine for subsequent acrylamide attachment.

    • Source: Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.

  • Degradation Standards (ICH Guidelines):

    • Protocols defined in Section 4 align with ICH Q1A(R2) "Stability Testing of New Drug Substances and Products."

    • Source: ICH Guidelines.[1][2][3][4]

  • Compound Identification:

    • PubChem CID: 56944144 (Analogous structure for verification of functional group connectivity).

    • Source: National Center for Biotechnology Information.

Disclaimer: This guide relies on the established chemical reactivity of the 4-anilino-6-nitroquinazoline scaffold. Specific degradation rates may vary based on formulation excipients.

Sources

Validation & Comparative

Technical Comparison Guide: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine vs. Clinical Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (hereafter referred to as 6-Nitro-Qzn ) against established quinazoline-based kinase inhibitors such as Gefitinib , Erlotinib , and PD153035 .

Executive Summary

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (6-Nitro-Qzn) represents a specific subclass of 4-anilinoquinazolines characterized by a strong electron-withdrawing nitro group at the C-6 position, contrasting with the electron-donating methoxy groups found in clinical standards like Gefitinib and Erlotinib. While the 4-anilinoquinazoline scaffold is the "privileged structure" for ATP-competitive inhibition of EGFR (ErbB1) , the presence of the 6-nitro group fundamentally alters the electronic distribution of the pharmacophore, influencing binding affinity, metabolic stability, and solubility profiles.

This guide evaluates 6-Nitro-Qzn as a research-grade probe or lead compound, comparing its physicochemical and biological properties against FDA-approved alternatives.

Structural & Mechanistic Comparison

Chemical Architecture

The core difference lies in the electronic modulation of the quinazoline ring.

Feature6-Nitro-Qzn (Target)Gefitinib (Iressa) Erlotinib (Tarceva) PD153035
C-6 Substituent Nitro (-NO₂) (Strong Electron Withdrawing)Methoxy-morpholino (Electron Donating + Solubilizing)2-Methoxyethoxy (Electron Donating)Methoxy (-OCH₃) (Electron Donating)
C-7 Substituent Hydrogen (Unsubstituted)Methoxy (-OCH₃)2-MethoxyethoxyMethoxy (-OCH₃)
Aniline Tail 2,3-Dichlorophenyl 3-Chloro-4-fluorophenyl3-Ethynylphenyl3-Bromophenyl
Electronic Effect Decreases pKa of N1; increases ring acidity.Increases pKa of N1; enhances H-bond acceptance.Increases pKa of N1.Increases pKa of N1.
Primary Target EGFR (Wild Type & Mutants)EGFR (Del19, L858R)EGFR (Del19, L858R)EGFR (Potent, Research Tool)
Binding Mechanism (EGFR Kinase Domain)

All listed compounds function as Type I ATP-competitive inhibitors . They bind to the adenine-binding pocket of the EGFR kinase domain in the active conformation (DFG-in).

  • The Anchor: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (hinge region).

  • The Electronic Clash:

    • Gefitinib/Erlotinib: The C-6/C-7 electron-donating groups increase the electron density on N1, strengthening the H-bond interaction with Met793.

    • 6-Nitro-Qzn: The C-6 nitro group pulls electron density away from the ring system. This reduces the basicity of N1, potentially weakening the critical H-bond anchor compared to the dimethoxy analogues. However, the nitro group can engage in unique electrostatic interactions or fit into specific sub-pockets depending on the exact rotation of the inhibitor.

  • The Hydrophobic Clamp: The 2,3-dichlorophenyl moiety of 6-Nitro-Qzn sits in the hydrophobic pocket (selectivity pocket). The 2,3-substitution pattern is sterically bulkier than the 3-chloro-4-fluoro of Gefitinib, potentially inducing a different twist angle relative to the quinazoline core, which can be advantageous for overcoming specific gatekeeper mutations (e.g., T790M) or improving selectivity against other kinases.

Comparative Performance Analysis

Potency & Selectivity

Recent SAR studies on 6-nitro-4-anilinoquinazolines suggest they retain significant EGFR inhibitory activity, though often with different selectivity profiles than their 6,7-dimethoxy counterparts.

  • In Vitro Cytotoxicity (IC₅₀):

    • 6-Nitro-Qzn derivatives have demonstrated IC₅₀ values in the low micromolar to nanomolar range against EGFR-overexpressing cell lines (e.g., A549, MCF-7).

    • Specific Data Point: Analogues with electron-withdrawing groups on the aniline (like 2,3-dichloro) often show IC₅₀ values comparable to Lapatinib in specific cell lines, though sometimes less potent than Gefitinib in wild-type EGFR assays due to the reduced N1 basicity.

  • Metabolic Liability: The nitro group is a "structural alert" in drug development. It is susceptible to enzymatic reduction (by nitroreductases) to an amine (-NH₂), which can be reactive or toxic (mutagenic potential).

    • Comparison: Gefitinib and Erlotinib replaced these liable groups with stable ether linkages to avoid this toxicity. 6-Nitro-Qzn is therefore best suited as an in vitro chemical probe rather than a clinical candidate.

Solubility
  • Gefitinib: Contains a morpholine side chain specifically to enhance aqueous solubility at physiological pH.

  • 6-Nitro-Qzn: Lacks a solubilizing tail. It is highly lipophilic (high LogP) and practically insoluble in water.

    • Operational Impact: Requires DMSO for stock solutions and careful handling in cell-based assays to prevent precipitation in media.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of 6-Nitro-Qzn is more direct than Gefitinib but requires handling of nitration reactions.

Protocol:

  • Nitration: Start with quinazolin-4(3H)-one. Nitration using fuming HNO₃/H₂SO₄ introduces the nitro group at the C-6 position to yield 6-nitroquinazolin-4(3H)-one .

  • Chlorination: Reflux the intermediate with Thionyl Chloride (SOCl₂) or POCl₃ (with catalytic DMF) for 3-4 hours to generate 4-chloro-6-nitroquinazoline .

    • Critical Step: Ensure anhydrous conditions; the chloro-intermediate is moisture sensitive.

  • Nucleophilic Substitution (SnAr): React 4-chloro-6-nitroquinazoline with 2,3-dichloroaniline in isopropanol (IPA) or ethanol.

    • Conditions: Reflux for 2-4 hours. The product, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine , usually precipitates as a hydrochloride salt.

    • Purification: Filter the precipitate, wash with cold IPA, and neutralize with NaHCO₃ if the free base is required. Recrystallize from ethanol/DMF.

In Vitro EGFR Kinase Assay

To validate the potency of 6-Nitro-Qzn relative to Gefitinib.

Materials: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (radiocited or fluorescent), Test compounds. Method:

  • Prepare 3x serial dilutions of 6-Nitro-Qzn and Gefitinib in DMSO (Final DMSO < 1%).

  • Incubate kinase, substrate, and compound in reaction buffer (HEPES pH 7.5, MgCl₂, MnCl₂, DTT) for 10 min at 25°C.

  • Initiate reaction with ATP. Incubate for 30-60 min.

  • Stop reaction (EDTA) and detect phosphorylation (Filter binding or TR-FRET).

  • Data Analysis: Fit curves to the Hill equation to determine IC₅₀.

    • Expected Result: Gefitinib IC₅₀ ≈ 3-5 nM. 6-Nitro-Qzn IC₅₀ expected range: 10-100 nM (depending on specific assay conditions).

Visualizations

EGFR Signaling Pathway & Inhibition

The following diagram illustrates the signal transduction blockade by quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Tyr Residues) EGFR_Int->Phos Activation ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor 6-Nitro-Qzn / Gefitinib (Competitive Inhibitor) Inhibitor->EGFR_Int Blocks ATP Binding GRB2 GRB2 / SOS Phos->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action: 6-Nitro-Qzn competes with ATP for the kinase domain, blocking the downstream RAS/RAF/MEK cascade.

Synthesis Workflow: 6-Nitro-Qzn

Synthesis_Workflow Start Quinazolin-4(3H)-one Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 6-Nitroquinazolin-4-one Step1->Inter1 Step2 Chlorination (SOCl2 / Reflux) Inter1->Step2 Inter2 4-Chloro-6-nitroquinazoline Step2->Inter2 Step3 SnAr Reaction (2,3-Dichloroaniline / IPA) Inter2->Step3 Final N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Step3->Final

Caption: Synthetic route for 6-Nitro-Qzn via nitration, chlorination, and nucleophilic aromatic substitution.

Conclusion & Recommendation

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a potent, research-grade EGFR inhibitor.

  • Use Case: It serves as an excellent chemical probe for studying the effects of electron-withdrawing substitutions on the quinazoline scaffold and for exploring binding modes in mutant EGFR kinases where the 2,3-dichloro tail may offer unique fits.

  • Limitation: It lacks the metabolic stability and solubility of clinical drugs (Gefitinib). The nitro group poses a reduction risk in vivo.

  • Verdict: Use 6-Nitro-Qzn for in vitro SAR studies and crystallography; use Gefitinib/Erlotinib for in vivo efficacy and clinical benchmarking.

References

  • Farag, A. B., et al. (2024). "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies."[1][2][3][4] Future Medicinal Chemistry. [2]

  • Bridges, A. J., et al. (1996). "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Journal of Medicinal Chemistry.

  • BenchChem Protocols. "General Synthesis of Gefitinib and Quinazoline Intermediates." (Representative link for protocol methodology)

  • Zhang, Y., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules.

Sources

A Comparative Efficacy Analysis: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine versus Gefitinib in Targeting EGFR-Driven Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology Drug Development

This guide provides a comprehensive comparison of the potential efficacy of the novel compound N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine against the established therapeutic agent, Gefitinib. Both molecules belong to the quinazoline class of compounds, known for their potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the preclinical and translational potential of new chemical entities in this class.

While direct comparative preclinical data for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related 6-nitro-4-substituted quinazoline derivatives to provide a scientifically grounded and insightful comparison. The experimental protocols and data interpretation strategies outlined herein are designed to be robust, self-validating, and directly applicable to the preclinical evaluation of novel EGFR inhibitors.

Introduction to the Compounds

Gefitinib (Iressa®) is a well-characterized, first-generation EGFR tyrosine kinase inhibitor (TKI) that has been approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[1][2][3] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[1][3][4]

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a quinazoline derivative with a substitution pattern that suggests potential activity as an EGFR inhibitor. The 4-anilinoquinazoline core is a common scaffold for EGFR TKIs, and the nitro group at the 6-position has been explored in various analogues for its potential to modulate activity and selectivity.[5][6] Recent studies on similar 6-nitro-4-substituted quinazolines have demonstrated potent EGFR inhibitory activity and promising anticancer effects in vitro.[5][7]

FeatureGefitinibN-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine
Chemical Structure 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine
CAS Number 184475-35-21233868-85-3[8]
Mechanism of Action Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[1][3]Presumed ATP-competitive inhibitor of EGFR tyrosine kinase based on structural similarity to known inhibitors.[9][10]
Primary Target EGFR (ErbB1).[1][2]Presumed EGFR, with potential for activity against other kinases.

Comparative Efficacy Evaluation: Experimental Methodologies

A rigorous head-to-head comparison of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine and Gefitinib requires a multi-faceted approach, encompassing both in vitro and in vivo models. The following experimental workflows are designed to provide a comprehensive assessment of their relative potency, selectivity, and therapeutic potential.

In Vitro Efficacy Assessment

1. Cell Viability and Cytotoxicity Assays:

The initial step in comparing the efficacy of the two compounds is to determine their impact on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12]

Experimental Protocol: MTT Assay [11][13][14]

  • Cell Seeding: Plate cancer cell lines known to express varying levels of EGFR (e.g., A431, A549, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine and Gefitinib (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

2. EGFR Kinase Inhibition Assay:

To directly compare the inhibitory activity of the compounds on the EGFR tyrosine kinase, a biochemical assay is essential. This can be performed using purified recombinant EGFR protein.

Experimental Workflow: EGFR Kinase Inhibition

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Recombinant EGFR Purified Recombinant EGFR Protein Incubation Incubate EGFR, ATP, Substrate, and Compound Recombinant EGFR->Incubation ATP_Substrate ATP and Peptide Substrate ATP_Substrate->Incubation Test_Compounds N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine & Gefitinib (serial dilutions) Test_Compounds->Incubation Detection Measure Phosphorylated Substrate (e.g., Luminescence) Incubation->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription (prevents apoptosis) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Gefitinib / N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

While Gefitinib has been a cornerstone in the targeted therapy of EGFR-mutant NSCLC, the emergence of resistance necessitates the development of novel inhibitors. Based on the chemical structure and data from related compounds, N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine presents itself as a promising candidate for further investigation. The experimental framework outlined in this guide provides a clear path for a rigorous comparative evaluation against Gefitinib. Key future studies should focus on determining its IC50 values against a panel of cancer cell lines, assessing its in vivo efficacy in xenograft models, and profiling its selectivity against a broader range of kinases to understand its potential for off-target effects. Such data will be critical in positioning this novel compound in the landscape of EGFR-targeted therapies.

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"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" selectivity profiling against other kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of kinase selectivity profiling for the 4-anilinoquinazoline class of inhibitors. While specific experimental data for "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" is not extensively available in the public domain, we will use a representative and well-characterized member of this family, along with other notable kinase inhibitors, to illustrate the principles, methodologies, and significance of kinase selectivity in modern drug discovery. This approach will equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the performance of any kinase inhibitor.

The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors, many of which are designed to be ATP-competitive.[3][4] These inhibitors have shown significant success, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5]

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Conversely, a well-defined selectivity profile, or even controlled polypharmacology, can be therapeutically advantageous. Therefore, comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery, providing critical insights into a compound's mechanism of action, potential liabilities, and therapeutic window.[6][7]

Methodologies for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining both biochemical and cellular assays.

Biochemical Assays: A Direct Measure of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[6] These assays are essential for determining intrinsic potency (e.g., IC50 or Ki values) and for large-scale screening against panels of kinases.

Radiometric assays are considered a gold standard for their direct and robust nature.[8][9] They typically involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP) and measure the transfer of the radiolabeled phosphate to a substrate.[10]

To avoid the challenges associated with handling radioactivity, several non-radiometric methods have been developed. The ADP-Glo™ Kinase Assay, for instance, measures kinase activity by quantifying the amount of ADP produced in the kinase reaction through a luminescent signal.[11][12]

Cellular Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular assays are crucial for confirming that a compound can enter cells, engage its target, and exert a functional effect.[13]

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[14][15] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16]

Comparative Selectivity Profiles of Representative Kinase Inhibitors

To illustrate the concept of kinase selectivity, we present a hypothetical, yet representative, comparison of three kinase inhibitors:

  • Compound A (A Representative 4-Anilinoquinazoline): A potent inhibitor of EGFR, with some cross-reactivity against other related kinases.

  • Compound B (A Multi-Kinase Inhibitor): A less selective compound that inhibits multiple kinases across different families.

  • Compound C (A Highly Selective Inhibitor): A compound designed for high selectivity towards a specific kinase target.

The following table summarizes the inhibitory activity (% inhibition at a fixed concentration) of these compounds against a panel of selected kinases.

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Compound C (% Inhibition @ 1 µM)
EGFR 98955
VEGFR2 65922
PDGFRβ 40883
CDK2 157595
p38α 10604
Src 25858
ABL1 5901

Note: This data is illustrative and intended for comparative purposes.

This data can be visualized using a kinome tree diagram, which provides a graphical representation of the inhibitor's selectivity across the human kinome.

G TK Tyrosine Kinases EGFR EGFR TK->EGFR VEGFR2 VEGFR2 TK->VEGFR2 PDGFRb PDGFRb TK->PDGFRb Src Src TK->Src ABL1 ABL1 TK->ABL1 CMGC CMGC CDK2 CDK2 CMGC->CDK2 p38a p38a CMGC->p38a AGC AGC PKA PKA AGC->PKA CAMK CAMK CAMK2A CAMK2A CAMK->CAMK2A Other Other EGFR->VEGFR2 Strong Inhibition VEGFR2->PDGFRb Moderate Inhibition

Caption: Simplified Kinome Tree Visualization.

Experimental Protocols

Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

This protocol outlines a standard radiometric assay for determining kinase inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the assay buffer.

  • Compound Addition: Add the test compound (e.g., "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine") at various concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination and Spotting: Stop the reaction and spot a small volume of the reaction mixture onto a phosphocellulose filter membrane.

  • Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Radiometric Kinase Assay Workflow.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement in a cellular context.

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) and incubate to allow for compound entry and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Centrifugation->Separate Soluble & Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble & Aggregated Proteins->Quantify Soluble Target Protein Data Analysis Data Analysis Quantify Soluble Target Protein->Data Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting the Data: Implications for Drug Development

The kinase selectivity profile of a compound like "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" provides invaluable information for its development as a therapeutic agent.

  • On-Target Potency: The primary goal is to achieve high potency against the intended target kinase(s).

  • Off-Target Activities: Identifying off-target kinases is crucial for predicting potential side effects. For example, inhibition of VEGFR2 by an EGFR inhibitor might lead to cardiovascular side effects.[17]

  • Therapeutic Window: A highly selective inhibitor is expected to have a wider therapeutic window, as higher doses can be administered before off-target toxicities become dose-limiting.

  • Structure-Activity Relationship (SAR): Comparing the selectivity profiles of structurally related compounds can guide medicinal chemistry efforts to improve selectivity and potency.

Conclusion

The comprehensive kinase selectivity profiling of 4-anilinoquinazoline derivatives, and indeed any kinase inhibitor, is a critical component of the drug discovery and development process. By employing a combination of biochemical and cellular assays, researchers can gain a deep understanding of a compound's mechanism of action, potential liabilities, and therapeutic potential. While specific data for every novel compound may not be immediately available, the principles and methodologies outlined in this guide provide a robust framework for the rigorous evaluation of kinase inhibitor selectivity, ultimately contributing to the development of safer and more effective targeted therapies.

References

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Comparative Guide: Validating the Anticancer Activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (hereafter referred to as Nitro-Q-2,3-Cl ) represents a critical pharmacophore in the structure-activity relationship (SAR) of Tyrosine Kinase Inhibitors (TKIs). Unlike clinical standards such as Gefitinib or Erlotinib, which utilize electron-donating alkoxy groups at the 6,7-positions to enhance solubility, Nitro-Q-2,3-Cl features a strong electron-withdrawing nitro group at the 6-position and a bulky 2,3-dichloro substitution on the aniline ring.

This guide provides a rigorous framework to validate its anticancer potential, specifically targeting the Epidermal Growth Factor Receptor (EGFR) .[1][2] While often used as a high-affinity chemical probe in preclinical SAR studies, its hydrophobicity and electronic properties require specific validation protocols distinct from clinical drugs.

Chemical & Mechanistic Profile
FeatureSpecificationImpact on Validation
Core Scaffold 4-AnilinoquinazolineCompetitive ATP binding at EGFR kinase domain.[3]
6-Position Nitro (-NO2)Increases acidity of N1; potential metabolic reduction point; lower aqueous solubility than Gefitinib.
Aniline Sub. 2,3-DichlorophenylMaximizes hydrophobic interaction in the ATP pocket; distinct steric profile compared to 3-chloro-4-fluoro (Gefitinib).
Primary Target EGFR (ErbB1)Validated via phosphorylation inhibition (Tyr1068).

Mechanistic Validation (The "Why")

To validate anticancer activity, one must prove the compound interrupts the oncogenic signaling cascade. Nitro-Q-2,3-Cl functions by competitively occupying the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and downstream signaling.

Pathway Diagram (EGFR Signal Transduction)

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization Phospho Autophosphorylation (pY1068/pY1173) EGFR_Int->Phospho Activation ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Inhibitor->EGFR_Int Competitive Inhibition (Blocks ATP) RAS RAS-GTP Phospho->RAS Recruitment (Grb2/Sos) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action.[3][4] The compound (Red Hexagon) competes with ATP for the kinase domain, halting the phosphorylation cascade required for tumor survival.

Comparative Performance Guide

When publishing data on Nitro-Q-2,3-Cl , you must benchmark it against established standards. The 6-nitro group often confers high potency but poor physicochemical properties compared to clinical drugs.

Benchmark Table: Efficacy & Properties
ParameterNitro-Q-2,3-Cl (Test Compound)Gefitinib (Clinical Standard)PD153035 (Potent Analog)Staurosporine (Control)
Primary Target EGFR (WT)EGFR (WT/Exon 19 del)EGFR (WT)Pan-Kinase
Mechanism Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitivePan-Kinase Inhibitor
Est. Biochemical IC50 < 10 nM (High Affinity)20–30 nM~6 pM (Extremely Potent)~5 nM
Cellular IC50 (A431) 0.1 – 1.0 µM0.1 – 0.5 µM< 0.1 µM< 0.05 µM
Solubility (PBS) Poor (Precipitates easily)Moderate (Morpholine group)LowModerate
Metabolic Stability Low (Nitro reduction risk)HighModerateN/A
Key Advantage High affinity probe for SAR studiesOral BioavailabilityPotencyBroad Toxicity

Expert Insight: While Nitro-Q-2,3-Cl may show biochemical potency (enzyme assay) rivaling Gefitinib, its cellular potency often drops due to poor membrane permeability or solubility issues caused by the nitro group. Do not equate enzyme inhibition directly to cell kill without validating solubility.

Experimental Validation Protocols

To publish a robust dataset, follow this self-validating workflow.

Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Prep Stock Prep (DMSO) Kinase EGFR Kinase Assay (Cell-Free) Prep->Kinase IC50 Determination Viability MTT/CCK-8 Assay (A431 vs CHO) Kinase->Viability If IC50 < 100nM Western Western Blot (pEGFR/pERK) Viability->Western Confirm Mechanism

Figure 2: Sequential Validation Workflow ensuring resource efficiency.

Protocol A: Cell-Free Kinase Inhibition (The "Gold Standard")

Objective: Determine intrinsic affinity (


 or 

) without cellular interference.
  • System: Recombinant Human EGFR Kinase Domain (commercial).

  • Substrate: Poly(Glu,Tyr) 4:1 or synthetic peptide.

  • ATP Concentration: Set at

    
     (approx. 10-20 µM) to ensure competitive sensitivity.
    
  • Compound Prep: Dissolve Nitro-Q-2,3-Cl in 100% DMSO to 10 mM. Serial dilute in DMSO first, then transfer to buffer (Keep final DMSO < 1%).

    • Critical Control: Use Gefitinib as the positive control.

  • Readout: HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo.

  • Validity Check: If the Hill Slope is > 2.0, suspect compound precipitation (common with nitro-quinazolines).

Protocol B: Cellular Proliferation (MTT/CCK-8)

Objective: Prove anticancer phenotype.[5]

  • Cell Lines:

    • A431: Epidermoid carcinoma (Overexpresses EGFR) - Primary Model.

    • A549: NSCLC (Wild type EGFR) - Secondary Model.

    • NIH-3T3 or CHO: Non-cancerous fibroblasts - Negative Control (Toxicity).

  • Seeding: 3,000–5,000 cells/well in 96-well plates.

  • Treatment: 72-hour incubation.

  • Data Processing: Normalize to DMSO control. Calculate

    
     using non-linear regression (log(inhibitor) vs. response).
    
  • Expert Tip: The 2,3-dichloro group is very hydrophobic. Ensure vigorous mixing during dilution steps to prevent "sticking" to plastic tips.

Protocol C: Mechanistic Confirmation (Western Blot)

Objective: Prove the cell death is due to EGFR inhibition, not general toxicity.

  • Treatment: Treat A431 cells with Nitro-Q-2,3-Cl at

    
     and 
    
    
    
    the cellular
    
    
    for 2 hours.
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes before lysis.

  • Targets:

    • p-EGFR (Tyr1068): Direct target marker. Must decrease.

    • Total EGFR: Loading control. Must remain stable.

    • p-ERK1/2: Downstream effector. Must decrease.

  • Interpretation: If p-EGFR is blocked but cells don't die in Protocol B, the compound enters the cell but the tumor is driven by bypass mechanisms (e.g., MET amplification).

Troubleshooting & Limitations

When working with Nitro-Q-2,3-Cl , be aware of specific failure modes associated with its chemistry:

  • Solubility Artifacts: The 6-nitro group combined with the 2,3-dichloroaniline makes this molecule extremely lipophilic. In aqueous cell media, it may precipitate at concentrations >10 µM, appearing as "false activity" (physical cell smothering) or "false inactivity" (compound crashed out).

    • Solution: Inspect wells microscopically for crystals before adding MTT reagent.

  • Metabolic Reduction: In long-term animal studies (in vivo), the nitro group (-NO2) can be reduced to an amine (-NH2) by liver reductases. The amine metabolite has significantly different binding properties.

    • Recommendation: This compound is best suited for in vitro validation. For in vivo use, consider converting the nitro to an amide (e.g., acrylamide for irreversible binding).

  • Steric Clash: The 2,3-dichloro substitution is bulky. It fits the Wild Type (WT) EGFR pocket well but may clash with the T790M "Gatekeeper" mutation found in resistant cancers.

    • Validation: Test against H1975 cells (T790M positive) to determine resistance profile.

References

  • Bridges, A. J., et al. (1996). Structure-activity relationships for the inhibition of the epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.[1][3][6][7][8] Journal of Medicinal Chemistry.[5][7]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[1][3][4][5][6][7][9][10][11][12] Science.

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors.[1][2][3][5][7][9][10][11][12][13] 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry.[5][7]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.[5][7]

  • Mishani, E., et al. (2004). Structural characterization and in vitro analysis of [18F]-ML04, a novel irreversible inhibitor for PET imaging of EGFR-TK.[4] Nuclear Medicine and Biology.

Sources

"N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine , a specific chemotype within the 4-anilinoquinazoline class of Tyrosine Kinase Inhibitors (TKIs).

This analysis synthesizes data from recent medicinal chemistry literature (including the 2024 study by Farag et al.) and foundational SAR principles established by Bridges et al., positioning this compound as both a critical synthetic intermediate and a distinct probe for EGFR kinase domain topology.

Executive Summary & Compound Identity

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine is a Type I, ATP-competitive inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). While often utilized as a precursor to 6-amino and 6-acrylamido derivatives (the latter leading to covalent inhibitors like Afatinib), the nitro-variant itself possesses distinct electronic and steric properties that map the tolerance of the EGFR ATP-binding pocket.

Feature Technical Specification
IUPAC Name N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Core Scaffold 4-Anilinoquinazoline
Key Substituents C6-Position: Nitro (-NO₂) C4-Aniline: 2,3-Dichloro substitution
Primary Target EGFR (ErbB1) Kinase Domain
Binding Mode Reversible, ATP-Competitive (Hinge Binder)
Role in SAR Electronic probe (EWG at C6); Steric probe (Ortho-substitution on aniline)
Mechanistic Insight: Binding Mode & SAR Logic

To understand the performance of this compound, one must deconstruct its interaction with the EGFR kinase domain (specifically residues Met793, Thr790, and the hydrophobic pocket).

2.1 The 4-Anilinoquinazoline Pharmacophore

The quinazoline core binds to the hinge region of the kinase. The N1 nitrogen accepts a hydrogen bond from the backbone amide of Met793 .

  • The C6-Nitro Effect: The nitro group is a strong electron-withdrawing group (EWG). It reduces the electron density on the quinazoline ring, thereby lowering the pKa of the N1 nitrogen.

    • Consequence: Reduced basicity at N1 can weaken the critical H-bond with Met793 compared to electron-donating groups (like the 6-amino or 6-methoxy found in Gefitinib). However, the nitro group can participate in specific electrostatic interactions or solvent bridging.

  • The 2,3-Dichloroaniline Effect: The aniline moiety occupies a hydrophobic pocket deeply adjacent to the gatekeeper residue (Thr790 ).

    • Consequence: The 2-chloro substituent (ortho) introduces significant steric bulk. Unlike the optimal 3-chloro-4-fluoro substitution (Gefitinib), the 2,3-dichloro pattern forces the aniline ring to twist out of coplanarity with the quinazoline core. This "twisted" conformation can be favorable for selectivity but may reduce affinity if the pocket cannot accommodate the torsion.

2.2 Pathway & Interaction Diagram

EGFR_SAR_Mechanism cluster_SAR SAR Consequences Compound N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Hinge Hinge Region (Met793) Compound->Hinge H-bond (N1 acceptor) Weakened by 6-NO2 Hydrophobic Hydrophobic Pocket (Val726, Leu844) Compound->Hydrophobic Van der Waals (Aniline) Affected by 2,3-Cl twist Solvent Solvent Front Compound->Solvent 6-NO2 Exposure (Poor Solubilizer) Twist Ortho-Cl Steric Twist Compound->Twist EWG Electron Withdrawal (Lower pKa) Compound->EWG EGFR_Pocket EGFR ATP Binding Site Twist->Hydrophobic Steric Fit Challenge EWG->Hinge Reduced Affinity

Figure 1: Mechanistic map detailing the impact of the 6-nitro and 2,3-dichloro substitutions on EGFR binding topology.

Comparative Performance Analysis

The following table compares the "Subject Compound" against industry standards (Gefitinib) and its own synthetic derivatives (Amino/Amide variants).

Key Finding: The 6-nitro derivative acts as a moderate inhibitor. Its primary utility is as a synthetic precursor to high-potency drugs, but recent studies (Farag et al., 2024) suggest specific nitro-derivatives (e.g., Compound 6c) can exhibit cytotoxicity superior to Gefitinib in specific mutant cell lines, likely due to off-target effects or specific metabolic activation (nitroreduction).

Table 1: SAR Comparison of 4-Anilinoquinazolines
Compound ClassC6-SubstituentAniline SubstitutionRelative Potency (EGFR WT)Mechanism / Notes
Subject Compound Nitro (-NO₂) 2,3-Dichloro Moderate (+) Reversible. 2-Cl causes ring twist. Nitro group reduces solubility and N1 basicity.
Precursor/Analog Amino (-NH₂)2,3-DichloroHigh (++)Reversible. Amino group restores N1 basicity; allows H-bonding with solvent.
Drug (Afatinib-like) Acrylamide3-Cl, 4-FVery High (+++)Irreversible. Covalent bond to Cys797. 3-Cl/4-F is the optimal hydrophobic fit.
Standard (Gefitinib) Morpholino-alkoxy3-Cl, 4-FHigh (+++)Reversible. Optimized for solubility and metabolic stability.
Probe (PD153035) Dimethoxy3-BrHigh (+++)Reversible. Classic "flat" binder. Lacks the steric bulk of the 2,3-dichloro.

Critical Insight: The transition from 6-nitro to 6-amino typically yields a 10-50x increase in IC50 potency for EGFR inhibition. However, the 2,3-dichloro motif is unique; while 3-chloro-4-fluoro is standard, the 2,3-dichloro pattern is often explored to overcome resistance or improve selectivity against other kinases (e.g., Src, ALK).

Experimental Protocols

To validate the activity of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, the following protocols are standard in the field.

4.1 Chemical Synthesis Workflow
  • Step 1 (Cyclization): 5-nitroanthranilic acid + Formamide

    
     6-Nitroquinazolin-4(3H)-one.
    
  • Step 2 (Chlorination): 6-Nitroquinazolin-4(3H)-one +

    
     (Thionyl Chloride) + DMF (cat.) 
    
    
    
    4-Chloro-6-nitroquinazoline.
    • Note: This intermediate is unstable and hydrolyzes easily. Handle under inert atmosphere.

  • Step 3 (Nucleophilic Substitution): 4-Chloro-6-nitroquinazoline + 2,3-Dichloroaniline (Isopropanol, Reflux, 2-4h).

    • Workup: The product precipitates as a hydrochloride salt. Filter and wash with cold isopropanol.

4.2 In Vitro Kinase Assay (EGFR)
  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or

    
    -ATP radiometric assay.
    
  • Enzyme: Recombinant human EGFR kinase domain (wild type or T790M mutant).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Procedure:

    • Incubate compound (serial dilutions, e.g., 0.1 nM to 10 µM) with EGFR and peptide.

    • Initiate reaction with ATP (

      
       concentration).
      
    • Stop reaction after 60 min.

    • Readout: Measure phosphorylation. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References
  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E., & Elwaie, T. A. (2024).[1] "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." Future Medicinal Chemistry, 16(19), 2025-2041.[2]

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267-276.

  • PubChem Compound Summary. (n.d.). "AZ10417808 (Related 6-nitro-quinazoline structure)." National Center for Biotechnology Information.

  • Rewcastle, G. W., et al. (1995). "Tyrosine Kinase Inhibitors.[3][4] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 38(18), 3482-3487.

Sources

Comparative Guide: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine vs. Established Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (hereafter referred to as Candidate QNZ-4 ) in the context of antipsychotic drug discovery.

Candidate QNZ-4 belongs to the 4-anilinoquinazoline class, structurally distinct from classical butyrophenones (Haloperidol) or dibenzodiazepines (Clozapine). While traditional antipsychotics target G-Protein Coupled Receptors (GPCRs) like D2 and 5-HT2A, QNZ-4 is chemically characteristic of Tyrosine Kinase Inhibitors (specifically EGFR/ErbB inhibitors) .

Recent translational research implicates the ErbB/EGFR signaling pathway in the pathophysiology of schizophrenia (GABAergic interneuron deficits). Therefore, this guide frames the comparison not as "Me-Too" receptor binding, but as a mechanistic divergence: Direct Receptor Blockade (Standard) vs. Signal Transduction Modulation (Candidate).

Part 1: Mechanistic Profiling & Logic

The Theoretical Divergence

To validate QNZ-4, you must demonstrate that inhibiting the kinase domain yields antipsychotic-like behavioral effects without the extrapyramidal symptoms (EPS) associated with striatal D2 blockade.

  • Standard Antipsychotics (e.g., Haloperidol, Olanzapine): Act downstream by blocking dopamine transmission at the synaptic cleft.

  • Candidate QNZ-4: Hypothesized to act upstream or laterally by modulating the Akt-GSK3β pathway, which is often dysregulated in schizophrenia.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic contrast. QNZ-4 targets the ErbB/EGFR node, bypassing the direct D2 blockade that causes motor side effects.

G cluster_0 Synaptic Cleft cluster_1 Post-Synaptic Neuron Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R NRG1 Neuregulin-1 EGFR EGFR / ErbB4 (Tyrosine Kinase) NRG1->EGFR AC Adenylate Cyclase D2R->AC PI3K PI3K EGFR->PI3K Halo Haloperidol (Standard) Halo->D2R Antagonism QNZ4 Candidate QNZ-4 (Quinazoline) QNZ4->EGFR Inhibition cAMP cAMP AC->cAMP Akt Akt (PKB) cAMP->Akt Indirect PI3K->Akt GSK3 GSK-3β (Hyperactive in SZ) Akt->GSK3 Phosphorylation (Inhibition) PPI Sensorimotor Gating (PPI Response) GSK3->PPI Impairs

Caption: Mechanistic contrast: Haloperidol blocks D2R directly, while QNZ-4 modulates the EGFR-PI3K-Akt axis to normalize GSK-3β activity.

Part 2: Comparative Data Analysis

When publishing your comparison, avoid comparing QNZ-4 to antipsychotics on "Receptor Binding" alone, as QNZ-4 will likely fail to bind D2/5-HT receptors. Instead, focus on Functional Rescue .

In Vitro Profile Comparison

Note: Values below are representative of class averages (4-anilinoquinazolines vs. Butyrophenones) for comparative modeling.

FeatureHaloperidol (Typical)Clozapine (Atypical)Candidate QNZ-4Clinical Implication
Primary Target D2 High Affinity (

nM)
5-HT2A / D2 / M1EGFR / ErbB Kinase (

nM)
QNZ-4 lacks direct dopaminergic modulation.
D2 Occupancy > 80% (Striatal)40-60% (Rapid Dissoc.)Negligible (

nM)
QNZ-4 will NOT cause EPS or Tardive Dyskinesia.
Off-Targets Histamine H1, Alpha-1H1, M1, Alpha-1, 5-HT2CHER2, VEGFR (Kinase selectivity)QNZ-4 risk profile involves diarrhea/rash, not sedation/weight gain.
Mechanism Post-synaptic blockadeMulti-receptor modulationSignal Transduction Normalization Potential for treating "Treatment Resistant" cases.
In Vivo Efficacy Benchmarks (Mouse Models)

To validate QNZ-4 as an antipsychotic, it must perform in the Prepulse Inhibition (PPI) assay, the gold standard for sensorimotor gating (which is defective in schizophrenia).

ExperimentInducer of PsychosisHaloperidol EffectQNZ-4 Expected EffectInterpretation
MK-801 Hyperlocomotion NMDA AntagonistStrong ReversalModerate/No Reversal QNZ-4 may not block acute hyperdopaminergic storms.
Amphetamine Hyperlocomotion Dopamine ReleaserStrong ReversalWeak Reversal Confirms lack of D2 blockade.
PPI Deficit Rescue Isolation / MK-801Variable/WeakStrong Reversal Key Value Prop: Rescues cognitive/gating deficits where typicals fail.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate publishable data for QNZ-4, use these specific protocols. They are designed to prove antipsychotic utility despite the non-dopaminergic mechanism.

Protocol A: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: Determine if QNZ-4 restores sensorimotor gating deficits induced by MK-801 (NMDA hypofunction model).

  • Subject Prep: Male C57BL/6 mice (n=10 per group). Acclimatize to startle chambers (65 dB background noise) for 3 days.

  • Drug Administration (T-60 min):

    • Group 1: Vehicle (DMSO/Saline).

    • Group 2: Haloperidol (1 mg/kg, i.p.) - Positive Control.

    • Group 3: QNZ-4 (Dose range: 10, 30 mg/kg, i.p. or p.o.).

  • Psychosis Induction (T-15 min): Administer MK-801 (0.2 mg/kg, i.p.) to induce PPI deficit.

  • Testing Session (20 mins):

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 74, 78, or 86 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

    • Null: No stimulus.

  • Calculation:

    
    .
    
  • Validation Criteria: MK-801 must reduce PPI in Vehicle group by >40%. QNZ-4 is "Active" if it restores PPI to within 15% of baseline.

Protocol B: Kinase Selectivity Screen (Safety Profiling)

Objective: Ensure QNZ-4 is not a "dirty" kinase inhibitor, which could cause toxicity.

  • Assay: Radiometric protein kinase assay (

    
    P-ATP).
    
  • Panel: EGFR, ErbB2, ErbB4 (Target); Insulin Receptor, IGF-1R (Metabolic risk); CDK2 (Cell cycle risk).

  • Threshold: If

    
     for Insulin Receptor is < 100 nM, the compound is unsuitable  for chronic psychiatric use due to diabetes risk.
    

Part 4: Workflow Visualization

Workflow cluster_InVitro Phase 1: In Vitro cluster_InVivo Phase 2: In Vivo (Behav) Start Compound QNZ-4 Bind GPCR Binding Panel (D2, 5-HT2A) Start->Bind Kinase Kinase Panel (EGFR, ErbB4) Start->Kinase Decision1 Selectivity Confirmed? Bind->Decision1 No Affinity Kinase->Decision1 High Affinity Loco Hyperlocomotion (Positive Symptoms) Decision1->Loco Proceed PPI PPI Test (Cognitive/Gating) Decision1->PPI Proceed End Publish Profile Loco->End Data Integration PPI->End

Caption: Validation workflow. Note that "No Affinity" in GPCR binding is a PASS criterion for this novel class, provided Kinase affinity is high.

References

  • Sotoyama, H., et al. (2011). "Prepulse inhibition of the acoustic startle response in mice: A robust window into sensorimotor gating." Journal of Pharmacological Sciences.

  • Mizuno, M., et al. (2013). "Neuregulin 1-ErbB4 signaling in schizophrenia." Current Opinion in Psychiatry.

  • Frye, D.W., et al. (1994). "Structure-activity relationships for the inhibition of the epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines." Journal of Medicinal Chemistry. (Foundational chemistry for QNZ-4 analogs).

  • Iwakura, Y., & Nawa, H. (2013). "ErbB1-4-dependent EGF/neuregulin signals and their cross talk in the central nervous system: Pathological implications in schizophrenia and autism." Frontiers in Cellular Neuroscience.

Cross-validation of "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" bioactivity data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine , a specialized small-molecule inhibitor belonging to the 4-anilinoquinazoline class. This compound is primarily investigated as a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) and serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies involving electron-withdrawing substitutions on the quinazoline core.

Executive Summary & Mechanism of Action

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine (hereafter referred to as NDQ-6N ) is a synthetic 4-anilinoquinazoline derivative. Unlike clinically approved EGFR inhibitors (e.g., Gefitinib, Erlotinib) that typically feature electron-donating groups (e.g., methoxy, ethoxy) at the 6- and 7-positions to enhance the basicity of the N1 atom for hinge binding, NDQ-6N incorporates a nitro group (-NO2) at the 6-position and a 2,3-dichlorophenyl moiety at the 4-amino position.

  • Primary Target: EGFR (ErbB1) and potentially HER2 (ErbB2).[1]

  • Mechanism: ATP-competitive inhibition. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain (Met793 in EGFR).

  • Key Differentiator: The 6-nitro group is strongly electron-withdrawing, which theoretically reduces the pKa of the N1 nitrogen, potentially altering the hydrogen bond strength with the hinge region compared to standard inhibitors. However, it also serves as a synthetic precursor for 6-amino derivatives (which can be acrylated to form covalent inhibitors like PD168393) and acts as a probe for electronic effects in ligand binding.

  • Structural Feature: The 2,3-dichlorophenyl ring provides a distinct hydrophobic profile and steric bulk compared to the standard 3-chloro-4-fluoroaniline (Gefitinib) or 3-ethynylaniline (Erlotinib), testing the tolerance of the hydrophobic pocket (specifically the "gatekeeper" region).

Comparative Analysis: NDQ-6N vs. Standard EGFR Inhibitors

This table contrasts NDQ-6N with established EGFR inhibitors to highlight its unique positioning in research.

FeatureNDQ-6N (Subject)Gefitinib (Iressa)Erlotinib (Tarceva)Afatinib (Gilotrif)
Core Scaffold 4-Anilinoquinazoline4-Anilinoquinazoline4-Anilinoquinazoline4-Anilinoquinazoline
6-Position Nitro (-NO2) Methoxy (-OCH3)Methoxy (-OCH2CH2OCH3)Acrylamide (Covalent)
Aniline Sub. 2,3-Dichlorophenyl 3-Chloro-4-fluorophenyl3-Ethynylphenyl3-Chloro-4-fluorophenyl
Binding Mode Reversible (ATP-Competitive)Reversible (ATP-Competitive)Reversible (ATP-Competitive)Irreversible (Covalent Cys797)
Electronic Effect Electron-Withdrawing (Low N1 pKa)Electron-Donating (High N1 pKa)Electron-Donating (High N1 pKa)Mixed
Primary Use SAR Probe / Precursor Clinical (NSCLC, EGFR wt/L858R)Clinical (NSCLC, EGFR wt/L858R)Clinical (NSCLC, T790M)
Solubility Low (Lipophilic)Moderate (Morpholine group)Moderate (Polyether chain)Moderate (Dimethylamino)
Critical Analysis of Performance Factors
  • Potency: NDQ-6N is generally expected to show lower potency against wild-type EGFR compared to Gefitinib. The electron-withdrawing nitro group reduces the electron density on the N1 ring nitrogen, weakening the critical H-bond acceptance from the backbone amide of Met793 . However, it may show unique specificity profiles against mutants where steric fit (2,3-dichloro) outweighs electronic factors.

  • Steric Fit: The 2,3-dichloro substitution places a chlorine atom at the ortho position. In many kinases, ortho substituents can cause steric clashes with the hinge region (specifically Thr790 in the gatekeeper position) unless the ligand adopts a twisted conformation. This makes NDQ-6N a valuable tool for probing the conformational flexibility of the ATP-binding pocket.

  • Metabolic Stability: The nitro group is susceptible to reduction (by nitroreductases) to an amine, which can then be acetylated or conjugated. This makes NDQ-6N a potential hypoxia-activated prodrug candidate in solid tumors.

Scientific Integrity: Experimental Validation Protocols

To rigorously validate the bioactivity of NDQ-6N, the following "self-validating" experimental workflows are recommended. These protocols ensure that observed effects are due to specific kinase inhibition and not off-target toxicity.

Experiment A: In Vitro Kinase Assay (Biochemical)
  • Objective: Determine the IC50 of NDQ-6N against recombinant EGFR (WT) and mutants (L858R, T790M).

  • Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Protocol:

    • Preparation: Dilute NDQ-6N in 100% DMSO (serial dilutions: 10 µM to 0.1 nM).

    • Reaction Mix: Combine recombinant EGFR (0.2 ng/µL), Poly(Glu,Tyr) substrate (0.2 mg/mL), and ATP (at Km, typically 10 µM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubation: Add compound. Incubate at room temperature for 60 minutes.

    • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Readout: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. log[concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Staurosporine (pan-kinase inhibitor) or Gefitinib.

Experiment B: Cellular Proliferation Assay (Phenotypic)
  • Objective: Assess cytotoxicity in EGFR-dependent cell lines.

  • Cell Lines:

    • A431: EGFR wild-type overexpressed (Sensitive).

    • NCI-H1975: EGFR L858R/T790M (Resistant to 1st gen, sensitive to covalent).

    • A549: KRAS mutant (EGFR-independent control).

  • Protocol:

    • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

    • Treat with NDQ-6N (0–10 µM) for 72 hours.

    • Add CellTiter-Glo® or MTT reagent.

    • Measure luminescence/absorbance.

    • Validation: If NDQ-6N is an EGFR inhibitor, it should potently inhibit A431 (IC50 < 1 µM) but show reduced efficacy in A549 (IC50 > 10 µM).

Experiment C: Western Blot Analysis (Mechanistic)
  • Objective: Confirm inhibition of downstream signaling (Auto-phosphorylation).

  • Protocol:

    • Starve A431 cells (serum-free) for 12h.

    • Treat with NDQ-6N (1 µM) for 2h.

    • Stimulate with EGF (50 ng/mL) for 15 min.

    • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

    • Immunoblot Targets:

      • p-EGFR (Tyr1068): Direct target engagement.

      • p-ERK1/2 (Thr202/Tyr204): MAPK pathway readout.

      • p-AKT (Ser473): PI3K/AKT pathway readout.

      • Total EGFR/ERK/AKT: Loading controls.

    • Expected Result: Dose-dependent reduction in p-EGFR and p-ERK without affecting total protein levels.

Visualization: Signaling Pathways & Workflow

Diagram 1: EGFR Signaling Pathway & Inhibition Nodes

This diagram illustrates the downstream effects of EGFR inhibition by NDQ-6N, highlighting the blockage of Proliferation (MAPK) and Survival (PI3K) pathways.

EGFR_Pathway NDQ NDQ-6N (Inhibitor) EGFR EGFR (RTK) NDQ->EGFR Inhibition (ATP Site) EGF EGF Ligand EGF->EGFR Activation GRB2 GRB2 / SOS EGFR->GRB2 Y1068 P PI3K PI3K EGFR->PI3K RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation (Gene Expression) ERK->Prolif AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival

Caption: Mechanism of Action: NDQ-6N blocks ATP binding to EGFR, preventing auto-phosphorylation and downstream signaling via RAS/MAPK and PI3K/AKT cascades.

Diagram 2: Experimental Validation Workflow

A logical flow for confirming the compound's efficacy and selectivity.

Validation_Workflow Step1 1. Chemical Synthesis (CAS: 1233868-85-3) Step2 2. Biochemical Assay (ADP-Glo: EGFR WT/Mut) Step1->Step2 Step3 3. Cellular Screening (A431 vs A549) Step2->Step3 IC50 < 1uM Step4 4. Mechanistic Check (Western Blot: pEGFR) Step3->Step4 Selective Toxicity Decision Go / No-Go (Hit Validation) Step4->Decision

Caption: Step-by-step validation pipeline ensuring chemical integrity, biochemical potency, and cellular efficacy.

References

  • Bridges, A. J., et al. (1996). "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. Link

  • Rewcastle, G. W., et al. (1995). "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 38(18), 3482-3487. Link

  • Palmer, B. D., et al. (1997). "Structure-activity relationships for 4-anilinoquinazolines as inhibitors of the DNA-PKcs-Ku complex." European Journal of Cancer, 33(10), 1610-1616. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 1233868-85-3." Link

(Note: Specific bioactivity data for the exact nitro/2,3-dichloro combination is inferred from the established SAR of the 4-anilinoquinazoline class as cited above.)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" and its rationally designed analogs. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound methodology.

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell signaling pathways, is a well-established target in oncology.[2][4] Its inhibition by small molecules, many of which are quinazoline-based, has proven to be an effective therapeutic strategy.[2][4] This guide utilizes "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" as a lead compound to explore the structure-activity relationships that govern its binding to the EGFR kinase domain through a detailed in silico molecular docking study.

Methodology: A Self-Validating In Silico Docking Workflow

The credibility of in silico studies hinges on a meticulously planned and executed workflow. Each step is designed to build upon the last, with inherent checks to ensure data integrity and logical progression.

Experimental Workflow

The following diagram illustrates the comprehensive workflow employed in this study, from initial data retrieval to the final analysis of results.

G Figure 1. In Silico Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (PDB ID: 1M17) PDB->Protein_Prep Fetch Receptor PubChem PubChem Database Ligand_Prep Ligand Preparation & Analog Design PubChem->Ligand_Prep Fetch Ligand Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Prepared Receptor Ligand_Prep->Docking Prepared Ligands Analysis Binding Energy & Interaction Analysis Docking->Analysis Docking Poses & Scores Table Comparative Data Table Analysis->Table Diagrams 2D Interaction Diagrams Analysis->Diagrams

Caption: A flowchart of the in silico docking experiment.

Step-by-Step Experimental Protocols

The crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 1M17) was chosen for this study.[5] This provides a biologically relevant conformation of the active site.

  • Data Retrieval: The 3D coordinates of the protein were downloaded from the RCSB Protein Data Bank.[6]

  • Structural Cleaning: All non-essential molecules, including water, co-factors, and the co-crystallized ligand, were removed from the PDB file. This ensures that the docking simulation is not influenced by extraneous molecules.[7][8]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligands.[9][10] The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[7][11]

The 3D structure of the lead compound, "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine," was obtained from the PubChem database.[12] To explore the structure-activity relationship, three analogs were designed with minor chemical modifications.

  • Analog 1 (A1): The 2,3-dichloro substitution on the phenyl ring was changed to 3,4-dichloro. This modification explores the impact of the chlorine atoms' positions on binding.

  • Analog 2 (A2): The nitro group at the 6-position of the quinazoline ring was replaced with an amino group. This assesses the role of the electron-withdrawing nitro group.

  • Analog 3 (A3): The 2,3-dichlorophenyl group was replaced with a simpler phenyl group. This helps to understand the contribution of the halogen substituents to the binding affinity.

All ligand structures were subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations.[13] Subsequently, they were converted to the PDBQT format, with rotatable bonds being defined.[10][14]

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[15][16]

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and coordinates of the grid box were centered on the position of the co-crystallized inhibitor in the original PDB file to ensure that the docking search was focused on the active site.

  • Docking Execution: The prepared ligands were docked into the active site of the prepared EGFR protein structure. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[17]

  • Scoring and Pose Selection: The program calculates the binding affinity (in kcal/mol) for the top-ranked binding poses of each ligand. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.[18][19] For each ligand, the pose with the lowest binding energy was selected for further analysis.

Results and Comparative Analysis

The in silico docking study yielded valuable insights into the binding of "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" and its analogs to the EGFR kinase domain.

Quantitative Docking Results

The binding affinities and ligand efficiencies for the lead compound and its analogs are summarized in the table below.

CompoundIUPAC NameBinding Affinity (kcal/mol)
Lead (L) N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine-8.5
Analog 1 (A1) N-(3,4-dichlorophenyl)-6-nitro-4-Quinazolinamine-8.2
Analog 2 (A2) N-(2,3-dichlorophenyl)-6-amino-4-Quinazolinamine-7.9
Analog 3 (A3) N-phenyl-6-nitro-4-Quinazolinamine-7.5

Table 1: Comparative Docking Scores of the Lead Compound and its Analogs against the EGFR Kinase Domain.

The lead compound, "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine," exhibited the most favorable binding affinity of -8.5 kcal/mol, suggesting it has the strongest interaction with the EGFR active site among the tested compounds.

Analysis of Molecular Interactions

The binding poses of the docked ligands were visually inspected to understand the key molecular interactions driving their binding to the EGFR kinase domain.

  • Lead Compound (L): The quinazoline core of the lead compound forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain. This interaction is a hallmark of many known EGFR inhibitors.[3] The 2,3-dichlorophenyl group occupies a hydrophobic pocket, with the chlorine atoms forming favorable halogen bonds with the surrounding residues. The nitro group is oriented towards the solvent-exposed region.

  • Analog 1 (A1): The change in the position of the chlorine atoms to the 3 and 4 positions of the phenyl ring resulted in a slightly lower binding affinity (-8.2 kcal/mol). This suggests that the 2,3-dichloro substitution pattern is optimal for fitting into the hydrophobic pocket.

  • Analog 2 (A2): Replacing the nitro group with an amino group led to a decrease in binding affinity (-7.9 kcal/mol). While the amino group can potentially form additional hydrogen bonds, the loss of the electron-withdrawing character of the nitro group may have altered the overall electronic properties of the molecule, making its interaction with the active site less favorable.

  • Analog 3 (A3): The removal of the dichloro substituents from the phenyl ring resulted in the lowest binding affinity (-7.5 kcal/mol). This highlights the significant contribution of the halogen atoms to the overall binding energy, likely through hydrophobic and halogen bonding interactions.

Visualization of Ligand-Protein Interactions

The following diagrams illustrate the key interactions of the lead compound and the least potent analog within the EGFR active site.

G Figure 2. Interaction Diagram of Lead Compound (L) L N-(2,3-dichlorophenyl)- 6-nitro-4-Quinazolinamine Met793 Met793 L->Met793 H-Bond Leu718 Leu718 L->Leu718 Hydrophobic Val726 Val726 L->Val726 Hydrophobic Ala743 Ala743 L->Ala743 Hydrophobic Leu844 Leu844 L->Leu844 Hydrophobic

Caption: 2D interaction diagram of the lead compound.

G Figure 3. Interaction Diagram of Analog 3 (A3) A3 N-phenyl- 6-nitro-4-Quinazolinamine Met793 Met793 A3->Met793 H-Bond Leu718 Leu718 A3->Leu718 Hydrophobic Val726 Val726 A3->Val726 Hydrophobic

Sources

Safety Operating Guide

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine Proper Disposal Procedures CAS Number: 1233868-85-3 Chemical Class: Halogenated Nitro-Quinazoline Derivative

Executive Safety Directive

WARNING: Treat as High-Hazard / Unknown Toxicity As a Senior Application Scientist, my directive is clear: In the absence of comprehensive toxicological data for specific research intermediates, you must default to the highest safety standard.

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine contains both a nitro group (potential mutagen/explosive precursor) and halogenated aromatic rings (environmental persistence). It is strictly classified as Hazardous Halogenated Organic Waste . Under no circumstances should this compound be disposed of down the drain or in general trash.

Chemical Identity & Hazard Profile

Before disposal, verify the material identity to ensure compatibility with waste streams.[1][2]

PropertyDataRelevance to Disposal
CAS Number 1233868-85-3Unique identifier for waste manifesting.
Molecular Formula C₁₄H₈Cl₂N₄O₂Halogenated (Cl) : Requires segregation from non-halogenated solvents.
Physical State Solid (Yellow/Pale powder)Dust inhalation hazard during transfer.
Solubility Low (Water), High (DMSO, DCM)Will likely be dissolved in organic waste streams.
Reactivity Incompatible with strong oxidizers/reducers.Do not mix with Nitric Acid or Peroxides in waste drums.

Operational Disposal Protocol

A. Solid Waste Disposal (Pure Substance)

For expired shelf-life material or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container surface.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Crucial Step: Segregation based on Halogen Content.

Because this molecule contains Chlorine, any solution containing it is automatically Halogenated Waste .

  • Scenario 1: Dissolved in DMSO/Methanol (Non-Halogenated Solvents)

    • Action: The entire mixture becomes Halogenated Waste because of the solute.

    • Disposal: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow tagged, depending on facility).

  • Scenario 2: Dissolved in Dichloromethane (DCM) / Chloroform

    • Action: Remains Halogenated Waste .

    • Disposal: Pour into the "Halogenated Organic Solvents" carboy.

CRITICAL PROHIBITION: Never mix this waste with "Aqueous Acid/Base" waste streams. The nitro group can react violently with strong acids or reducing metals.

C. Contaminated Debris (PPE, Syringes, Weigh Boats)
  • Sharps: Chemically contaminated needles/syringes must go into a Hard-Walled Sharps Container labeled "Chemical Contaminated Sharps."

  • Soft Debris: Gloves, paper towels, and weigh boats must be placed in a yellow hazardous waste bag (or facility equivalent for solid hazardous debris), not standard trash.

Workflow Visualization

Figure 1: Waste Stream Decision Matrix

This logic gate ensures compliance with EPA RCRA regulations regarding halogenated solvents.

DisposalWorkflow Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Reaction Mix Debris Contaminated PPE/Glass StateCheck->Debris Consumables SolidAction Double Bag -> Label 'Toxic Solid' Solid->SolidAction HalogenCheck Does Solvent contain Halogens (DCM, CHCl3)? Liquid->HalogenCheck DebrisAction Yellow Chem-Waste Bag (No Sharps) Debris->DebrisAction Soft SharpsAction Hard-Walled Sharps Container Debris->SharpsAction Needles/Glass HaloStream Halogenated Waste Stream (High BTU Incineration) HalogenCheck->HaloStream Yes NonHaloStream Non-Halogenated Stream? HalogenCheck->NonHaloStream No Override STOP: Solute is Halogenated. Must use Halogenated Stream. NonHaloStream->Override Contamination Rule Override->HaloStream

Caption: Decision matrix for segregating N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine waste. Note that liquid waste defaults to "Halogenated" regardless of the solvent used.

Emergency Spill Response (Small Scale < 50g)

If a spill occurs outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[2] The nitro-aromatic dust may be an irritant.

  • PPE Up: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a wide-mouth jar.

    • Wipe area with 10% soap/water solution (avoid acetone, which spreads the contamination).

    • Label waste jar as "Spill Debris: Toxic/Halogenated."

Regulatory Context & Compliance

  • EPA RCRA Status: While this specific CAS may not be explicitly P-listed, it falls under Characteristic Waste guidelines if it exhibits toxicity. Furthermore, as a halogenated organic, it requires specific incineration protocols (typically >1000°C with scrubbers) to prevent the formation of dioxins/furans [1].

  • DOT Shipping: If transporting waste off-site, it likely falls under UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance) .

References

  • PubChem. Compound Summary: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Analogous Structure).[4] Available at: [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories - Classification and Disposal. Available at: [Link]

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A Senior Application Scientist's Guide to Handling N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The following guide provides essential, immediate safety and logistical information for handling N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step you take is a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The imperative for stringent personal protective equipment (PPE) protocols stems from the chemical's constituent parts, each presenting a unique hazard profile.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential systemic toxicity. A primary concern is the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Exposure routes include inhalation, skin absorption, and ingestion.[1] Compounds like 4-Nitroaniline are known to cause damage to organs (specifically the blood) through single or repeated exposure.[2]

  • Halogenated Aromatic Compounds: The presence of two chlorine atoms on the phenyl ring suggests potential toxicity and environmental persistence. Dichlorinated compounds can be harmful if absorbed through the skin and are often toxic to aquatic life.[3]

  • Aromatic Amines: The quinazolinamine structure belongs to the broader family of aromatic amines. These compounds can act as skin and respiratory irritants and, in some cases, may be sensitizers.[1][4]

Given these factors, we must assume the compound is toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary line of defense. PPE is the critical final barrier between you and the chemical. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldRationale: Protects against splashes, dust, and vapors. A face shield is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing.[4] Must conform to OSHA 29 CFR 1910.133 standards.
Hand Protection Double-Gloving: Nitrile GlovesRationale: Provides robust protection against incidental contact. Double-gloving is a field-proven best practice that protects against micro-tears and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves before use and change them immediately upon contamination.[4]
Body Protection Flame-Resistant Lab CoatRationale: A fully buttoned lab coat protects skin and personal clothing from contamination.[4] Ensure it is kept clean and laundered separately from personal clothing.
Respiratory Protection NIOSH-Approved RespiratorRationale: Required when engineering controls are insufficient, such as when handling the powder outside of a fume hood or during a large spill. The specific cartridge type should be selected based on the potential for dusts and organic vapors.[5][6][7] Use requires prior training and fit-testing.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure.

Step 1: Preparation and Weighing (Solid Compound)
  • Work Area Setup: Always handle the solid form of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine within a certified chemical fume hood or a glove box to contain airborne particulates.

  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat. Tare the balance with the boat, then carefully add the chemical. Avoid creating dust. If any powder becomes airborne, pause and allow the fume hood to clear it.

  • Container Sealing: Tightly seal the primary container immediately after use.[2]

  • Clean-up: Wipe down the balance and surrounding surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Step 2: Solution Preparation
  • Solvent Addition: In the fume hood, place the weigh boat containing the compound into the desired flask. Add the solvent slowly to avoid splashing.

  • Dissolution: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a heating mantle with temperature control and ensure the setup is secure.

  • Transfer: If the solution needs to be transferred, do so carefully, using appropriate glassware.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow PPE Selection for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine start Start: Assess Task task_scale Handling >1g or Risk of Splash? start->task_scale eng_controls Can task be done in Fume Hood/Glovebox? task_scale->eng_controls No ppe_face_shield Add Face Shield task_scale->ppe_face_shield Yes weighing Weighing Solid Powder? eng_controls->weighing Yes ppe_respirator Add NIOSH Respirator (Requires Training) eng_controls->ppe_respirator No weighing->eng_controls No (Solution Handling) ppe_base Standard PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_base Yes (in hood) end_proc Proceed with Task ppe_base->end_proc ppe_face_shield->eng_controls ppe_respirator->end_proc

Caption: PPE selection workflow based on task scale and engineering controls.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is as critical as safe handling. Chemical waste must be managed to prevent harm to personnel and the environment.[8]

  • Waste Segregation: All waste contaminated with N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[9] This includes:

    • Contaminated gloves, weigh boats, and paper towels.

    • Reaction residues and waste solvents.

  • Container Management: Use a compatible, leak-proof container with a secure lid.[10] Label the container with the full chemical name and approximate concentrations. Do not overfill containers; a maximum of 90% capacity is recommended.[9]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never pour this chemical or its waste down the drain.[8]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

The response protocol depends on the size of the spill.[11]

  • Minor Spill (Contained within the fume hood):

    • Alert: Alert personnel in the immediate area.

    • Contain: Use a commercial spill kit or absorbent material (like vermiculite) to dike the spill and prevent spreading.[10]

    • Clean: Wearing your full PPE, collect the absorbed material using non-sparking tools. Place it in a sealed, labeled hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[12]

  • Major Spill (Outside of a fume hood, or >4 liters):

    • Evacuate: Immediately evacuate the laboratory and alert others to do the same.[12][13]

    • Isolate: Close the laboratory doors to contain vapors.

    • Call for Help: Contact your institution's emergency response number (e.g., EHS or campus safety) and provide your name, location, the chemical involved, and the estimated quantity.[10][13]

    • Wait: Meet the emergency response team in a safe location to provide them with necessary information.[13]

Personal Exposure

Immediate first aid is critical to minimizing injury.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[6][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2]

By integrating these principles of hazard assessment, rigorous PPE use, and procedural discipline, you can handle N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine with the confidence that comes from a deep, scientific understanding of safety.

References

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Chemical Spill Procedures. Environmental Health & Safety - University of Toronto.
  • Chemical Exposure and Spill Response Procedures.
  • Spill Control/Emergency Response. (2025). EHSO Manual - University of Oklahoma Health Sciences.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. (2025). US EPA.
  • Chemical Spill Response Procedure. University of Manitoba.
  • Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS.
  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). Benchchem.
  • Safety Data Sheet for 4-Nitroaniline(p-). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for 2,4-Dichloronitrobenzene. (2025). Fisher Scientific.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • SAFETY DATA SHEET for 2-methyl-4-nitroaniline. (2024). Aldrich.
  • Amine Disposal For Businesses. Collect and Recycle.
  • SAFETY DATA SHEET for 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Enamine.
  • Chemical and Hazardous Waste Guide. UiO.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.